Cotadutide
Description
Properties
CAS No. |
1686108-82-6 |
|---|---|
Molecular Formula |
C167H252N42O55 |
Molecular Weight |
3728.0 g/mol |
IUPAC Name |
(2S)-5-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C167H252N42O55/c1-13-14-15-16-17-18-19-20-21-22-23-24-31-47-125(219)186-109(165(263)264)53-58-124(218)175-62-35-34-44-102(189-153(251)116(72-131(228)229)201-161(259)122(83-213)206-164(262)137(92(12)215)209-157(255)114(68-94-40-29-26-30-41-94)202-163(261)136(91(11)214)207-127(221)78-181-142(240)105(52-57-123(169)217)190-158(256)119(80-210)203-141(239)100(168)71-97-76-174-84-182-97)146(244)204-120(81-211)159(257)193-108(56-61-130(226)227)148(246)197-112(69-95-48-50-98(216)51-49-95)151(249)195-111(66-86(4)5)150(248)200-118(74-133(232)233)155(253)205-121(82-212)160(258)192-107(55-60-129(224)225)147(245)188-103(45-36-63-176-166(170)171)143(241)184-89(9)139(237)187-104(46-37-64-177-167(172)173)145(243)199-117(73-132(230)231)154(252)198-113(67-93-38-27-25-28-39-93)156(254)208-135(87(6)7)162(260)185-90(10)140(238)194-115(70-96-75-178-101-43-33-32-42-99(96)101)152(250)196-110(65-85(2)3)149(247)191-106(54-59-128(222)223)144(242)183-88(8)138(236)180-77-126(220)179-79-134(234)235/h25-30,32-33,38-43,48-51,75-76,84-92,100,102-122,135-137,178,210-216H,13-24,31,34-37,44-47,52-74,77-83,168H2,1-12H3,(H2,169,217)(H,174,182)(H,175,218)(H,179,220)(H,180,236)(H,181,240)(H,183,242)(H,184,241)(H,185,260)(H,186,219)(H,187,237)(H,188,245)(H,189,251)(H,190,256)(H,191,247)(H,192,258)(H,193,257)(H,194,238)(H,195,249)(H,196,250)(H,197,246)(H,198,252)(H,199,243)(H,200,248)(H,201,259)(H,202,261)(H,203,239)(H,204,244)(H,205,253)(H,206,262)(H,207,221)(H,208,254)(H,209,255)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,263,264)(H4,170,171,176)(H4,172,173,177)/t88-,89-,90-,91+,92+,100-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,135-,136-,137-/m0/s1 |
InChI Key |
YEKUUBPJRPXMBM-PTCFZACGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC=N6)N)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Cotadutide's Hepatocellular Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cotadutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon receptor (GCGR) agonist, is emerging as a promising therapeutic agent for non-alcoholic steatohepatitis (NASH) and type 2 diabetes (T2D). Its mechanism of action within hepatocytes is multifaceted, leveraging the synergistic effects of both GLP-1 and glucagon signaling to improve liver health. In hepatocytes, this compound directly engages the glucagon receptor to modulate glucose and lipid metabolism, enhance mitochondrial function, and reduce inflammation and fibrosis. This technical guide provides an in-depth exploration of the core molecular pathways and cellular responses elicited by this compound in hepatocytes, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Core Mechanism of Action in Hepatocytes
This compound's primary action in the liver is mediated through the activation of the glucagon receptor (GCGR), a G-protein coupled receptor.[1][2] This engagement triggers a cascade of intracellular signaling events that collectively lead to a reduction in hepatic steatosis, inflammation, and fibrosis. The GLP-1 receptor (GLP-1R) activity of this compound primarily exerts its effects extra-hepatically, for instance in the pancreas and brain, to improve glycemic control and reduce body weight, which in turn indirectly alleviates the metabolic burden on the liver.[1][3][4][5]
Regulation of Glucose Metabolism
Upon binding to the GCGR on hepatocytes, this compound stimulates glycogenolysis, the breakdown of glycogen to glucose.[6][7] This action helps to reduce the accumulation of excess energy substrates in the liver.[6] Preclinical and clinical studies have demonstrated that this compound treatment leads to a significant reduction in hepatic glycogen content.[6][7] This effect is a direct consequence of GCGR engagement and is not observed with GLP-1R mono-agonists like liraglutide.[6] The GLP-1 component of this compound counterbalances the potential for glucagon-induced hyperglycemia by enhancing insulin secretion from pancreatic β-cells.[1]
Modulation of Lipid Metabolism
A key feature of this compound's action in hepatocytes is the profound reduction in hepatic lipid content.[1][4] This is achieved through several mechanisms initiated by GCGR activation:
-
Inhibition of De Novo Lipogenesis (DNL): this compound suppresses the synthesis of new fatty acids in the liver.[1] This is a critical step in preventing the accumulation of triglycerides that characterizes non-alcoholic fatty liver disease (NAFLD).
-
Enhanced Mitochondrial Function and Fatty Acid Oxidation: this compound improves mitochondrial health and function, leading to increased β-oxidation of fatty acids.[1][4] This process breaks down fatty acids to produce energy, thereby reducing their storage in lipid droplets.
-
Increased Energy Expenditure: GCGR activation in hepatocytes contributes to an overall increase in hepatic energy expenditure.[8]
These combined effects lead to a significant reduction in liver fat, as observed in both preclinical models and clinical trials.[6][9][10]
Anti-inflammatory and Anti-fibrotic Effects
Chronic inflammation and subsequent fibrosis are hallmarks of NASH progression. This compound has been shown to mitigate these pathological processes in the liver. The reduction in hepatic lipid accumulation and oxidative stress, driven by improved mitochondrial function, helps to quell the inflammatory response.[1][2] Consequently, the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis, is reduced.[1] Preclinical studies have demonstrated that this compound can resolve NASH and alleviate hepatic fibrosis to a greater extent than GLP-1 mono-agonists.[4][11]
Signaling Pathways
The binding of this compound to the GCGR on hepatocytes initiates a canonical G-protein signaling cascade. This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[12] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream target proteins that regulate glucose and lipid metabolism.[5] Additionally, this compound has been shown to influence the AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (mTOR) pathways, which are central regulators of cellular energy homeostasis.[2][13]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on the effects of this compound on hepatocytes and related liver parameters.
Table 1: Preclinical Data in Mouse Models of NASH
| Parameter | Model | Treatment | Duration | Result | Reference |
| NAFLD Activity Score (NAS) | Diet-induced NASH mice | This compound | - | Significant reduction vs. liraglutide | [9] |
| Liver Fibrosis | Diet-induced NASH mice | This compound | - | Significant reduction vs. liraglutide | [9] |
| Hepatic Triglycerides | NASH mice | This compound | - | Reduced | [5] |
| Hepatic Cholesterol | NASH mice | This compound | - | No significant change | [5] |
| PPARGC1A Transcript Levels | Primary human hepatocytes | This compound | - | Significantly increased | [5] |
| De Novo Lipogenesis | Mouse hepatocytes | This compound | - | Reduced | [1] |
Table 2: Clinical Data in Patients with T2D and Overweight/Obesity
| Parameter | Study Population | Treatment | Duration | Result (vs. Placebo) | Reference |
| Alanine Aminotransferase (ALT) | T2D, Overweight/Obesity | This compound 300 µg | 54 weeks | Significant reduction | [9][14] |
| Aspartate Aminotransferase (AST) | T2D, Overweight/Obesity | This compound 300 µg | 54 weeks | Significant reduction | [9][14] |
| Fatty Liver Index | T2D, Overweight/Obesity | This compound (100, 200, 300 µg) | 54 weeks | Significant decrease | [9] |
| Fibrosis-4 (FIB-4) Index | T2D, Overweight/Obesity | This compound 300 µg | 54 weeks | Improvement | [9][14] |
| NAFLD Fibrosis Score (NFS) | T2D, Overweight/Obesity | This compound 300 µg | 54 weeks | Improvement | [9][14] |
| Propeptide of Type III Collagen (PRO-C3) | T2D, Overweight/Obesity | This compound 300 µg | 54 weeks | Improvement | [9][14] |
| Hepatic Glycogen (Fasting) | T2D, Overweight/Obesity | This compound | 35 days | Significant reduction vs. placebo & liraglutide | [6][7] |
| Hepatic Fat Fraction (HFF) | T2D, Overweight/Obesity | This compound | 35 days | Significant absolute reduction (-4.1%) | [6][7] |
Experimental Protocols
The following are representative methodologies for key experiments cited in the study of this compound's action on hepatocytes. These are generalized protocols based on standard practices in the field.
In Vivo Studies in Mouse Models of NASH
-
Animal Model: Male C57BL/6J mice are typically used. NASH is induced by feeding a diet high in fat (e.g., 40-60% kcal from fat), fructose (e.g., 20% in drinking water), and cholesterol (e.g., 2%).
-
Drug Administration: this compound is administered via subcutaneous injection, typically once daily, at varying doses. A vehicle control (e.g., saline) and a comparator arm (e.g., a GLP-1 mono-agonist like liraglutide) are included.
-
Histological Analysis: At the end of the treatment period, livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (components of the NAFLD Activity Score), and with Picosirius Red for evaluation of fibrosis.
-
Biochemical Analysis: Blood samples are collected to measure plasma levels of ALT, AST, triglycerides, and cholesterol. Liver tissue is homogenized for the measurement of hepatic triglyceride and cholesterol content.
Primary Human Hepatocyte Culture and Treatment
-
Cell Sourcing: Cryopreserved primary human hepatocytes are obtained from commercial vendors or isolated from donated liver tissue.
-
Thawing and Plating: Vials of cryopreserved hepatocytes are rapidly thawed in a 37°C water bath. The cell suspension is then transferred to a conical tube containing pre-warmed plating medium. Cells are centrifuged, resuspended, and plated onto collagen-coated culture plates.
-
Treatment: After allowing the cells to attach and form a monolayer (typically 24-48 hours), the culture medium is replaced with fresh medium containing this compound at various concentrations, a vehicle control, and any comparators.
-
Endpoint Analysis: Following the desired treatment duration, cell lysates can be collected for various analyses, including:
-
Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of target genes (e.g., PPARGC1A, genes involved in lipogenesis).
-
Western Blotting: Protein is extracted to measure the levels and phosphorylation status of key signaling proteins (e.g., PKA, AMPK).
-
Metabolic Assays: Assays can be performed to measure rates of de novo lipogenesis (e.g., using radiolabeled acetate) or fatty acid oxidation.
-
Phosphoproteomic Analysis of Liver Tissue
-
Sample Preparation: Liver tissue is homogenized in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Proteins are extracted and quantified.
-
Protein Digestion: Proteins are reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment: Due to the low abundance of phosphorylated peptides, an enrichment step is necessary. This is commonly achieved using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
Mass Spectrometry: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer fragments the peptides, and the resulting fragmentation patterns are used to identify the peptide sequence and the precise location of the phosphate group.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software to identify and quantify the phosphopeptides. Bioinformatic analysis is then used to identify signaling pathways that are altered by this compound treatment.
Measurement of Hepatic Glycogen and Fat by Magnetic Resonance
-
Hepatic Fat Fraction (HFF): Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) is a non-invasive imaging technique used to quantify the amount of fat in the liver. It works by differentiating the signals from water and fat protons in the liver tissue.
-
Hepatic Glycogen: Carbon-13 Magnetic Resonance Spectroscopy (¹³C-MRS) is a specialized, non-invasive technique that can directly measure the concentration of glycogen in the liver by detecting the natural abundance of the ¹³C isotope in the C1 position of the glucosyl units of glycogen.
Conclusion
This compound's mechanism of action in hepatocytes is a compelling example of rational drug design, leveraging the distinct but complementary actions of GLP-1 and glucagon to address multiple facets of NASH and T2D pathophysiology. Its ability to directly target hepatocytes to improve lipid and glucose metabolism, enhance mitochondrial function, and reduce inflammation and fibrosis underscores its potential as a transformative therapy. The quantitative data from both preclinical and clinical studies provide strong evidence for its efficacy in improving liver health. Further research will continue to elucidate the intricate molecular details of its action and solidify its role in the management of metabolic diseases.
References
- 1. Phosphoproteome profiling of mouse liver during normal aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Magnetic resonance imaging of glycogen using its magnetic coupling with water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GLP-1R/GCGR dual agonism dissipates hepatic steatosis to restore insulin sensitivity and rescue pancreatic β-cell function in obese male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lnhlifesciences.org [lnhlifesciences.org]
- 8. mdpi.com [mdpi.com]
- 9. A Translational Mouse Model for NASH with Advanced Fibrosis and Atherosclerosis Expressing Key Pathways of Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Transcriptomic Cross‐Species Analysis of Chronic Liver Disease Reveals Consistent Regulation Between Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
Cotadutide: A Technical Guide to its Dual Agonist Activity on GLP-1 and Glucagon Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotadutide (MEDI0382) is a synthetic, long-acting dual agonist that targets both the glucagon-like peptide-1 (GLP-1) and glucagon receptors. This balanced agonism is designed to harness the synergistic metabolic benefits of both hormones, offering a promising therapeutic approach for type 2 diabetes (T2D), obesity, and non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, signaling pathways, and a summary of key preclinical and clinical data.
Molecular Profile
This compound is a synthetic peptide analogue of oxyntomodulin, modified to achieve a balanced activity at the GLP-1 and glucagon receptors (GLP-1R and GCGR). It is acylated to facilitate binding to serum albumin, which extends its half-life and allows for once-daily subcutaneous administration. Preclinical studies have indicated that this compound has a potent agonistic activity at both receptors, with a ratio of approximately 5:1 for GLP-1 to glucagon activity, respectively.[1]
Mechanism of Action
The dual agonism of this compound results in a multi-faceted approach to metabolic regulation, engaging distinct yet complementary pathways through its interaction with GLP-1 and glucagon receptors in various tissues.
GLP-1 Receptor-Mediated Effects
Activation of the GLP-1R by this compound primarily drives improvements in glycemic control and promotes weight loss through several mechanisms:
-
Pancreas: Enhances glucose-stimulated insulin secretion from pancreatic β-cells.
-
Brain: Acts on appetite centers in the brain to reduce food intake and promote satiety.[2][3]
-
Stomach: Delays gastric emptying, which contributes to reduced postprandial glucose excursions and a feeling of fullness.
Glucagon Receptor-Mediated Effects
This compound's agonism at the GCGR, predominantly in the liver, contributes to its beneficial effects on hepatic metabolism and energy expenditure:
-
Liver: Reduces hepatic fat accumulation (steatosis) by enhancing fatty acid oxidation and suppressing de novo lipogenesis.[2][3] It also modulates glycogen metabolism.[2]
-
Adipose Tissue: May increase energy expenditure through the activation of brown adipose tissue.[3]
The balanced nature of this compound's dual agonism is crucial. The potent GLP-1R activity counteracts the potential hyperglycemic effects of glucagon receptor activation, resulting in an overall improvement in glycemic control.
Signaling Pathways
Both the GLP-1 and glucagon receptors are Class B G-protein coupled receptors (GPCRs). Upon ligand binding, they primarily couple to the Gαs subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit the tissue-specific physiological responses.
Quantitative Data
The following tables summarize the in vitro potency and key clinical outcomes observed with this compound treatment.
Table 1: In Vitro Potency of this compound
| Receptor | Assay Type | Cell Line | Parameter | Value (pM) |
| GLP-1 Receptor | cAMP Accumulation | CHO (human GLP-1R) | EC50 | 6.9 |
| Glucagon Receptor | cAMP Accumulation | Not Specified | EC50 | 10.2 |
| GLP-1 Receptor | cAMP Accumulation | Rat (INS-1 832/3) β-cell line | EC50 | 226 |
| GLP-1 Receptor | cAMP Accumulation | Human (EndoC-βH1) β-cell line | EC50 | 1051 |
| Glucagon Receptor | cAMP Accumulation | Rat Hepatocytes | EC50 | 462 |
| Glucagon Receptor | cAMP Accumulation | Mouse Hepatocytes | EC50 | 840 |
| Glucagon Receptor | cAMP Accumulation | Human Hepatocytes | EC50 | 1447 |
Data compiled from multiple sources.
Table 2: Summary of Key Clinical Trial Results
| Trial Phase | Duration | Population | This compound Dose | Change in HbA1c vs. Placebo | Change in Body Weight vs. Placebo | Reference |
| Phase 2a | 49 days | Overweight/obese T2D | 50-300 µg daily | - | -3.41% | [4] |
| Phase 2a | 32 days | T2D with CKD | 50-300 µg daily | -0.65% | -3.41 kg | [1] |
| Phase 2b | 54 weeks | Overweight/obese T2D | 100 µg daily | -1.03% | -2.48 kg | [5] |
| Phase 2b | 54 weeks | Overweight/obese T2D | 200 µg daily | -1.15% | -2.96 kg | [5] |
| Phase 2b | 54 weeks | Overweight/obese T2D | 300 µg daily | -1.10% | -4.34 kg | [5] |
Experimental Protocols
In Vitro Potency Assays (cAMP Accumulation)
The functional potency of this compound at the GLP-1 and glucagon receptors is typically determined by measuring the accumulation of intracellular cyclic AMP (cAMP) in response to the compound.
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for cAMP production.
-
General Methodology:
-
Cell Culture: Stably transfected cell lines expressing the human GLP-1 receptor (e.g., Chinese Hamster Ovary - CHO cells) or cells endogenously expressing the receptors (e.g., pancreatic beta-cell lines like INS-1 832/3 or EndoC-βH1, and primary hepatocytes) are cultured under standard conditions.
-
Agonist Stimulation: Cells are treated with increasing concentrations of this compound for a defined period.
-
cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as competitive immunoassays (e.g., HTRF - Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: Concentration-response curves are generated, and the EC50 values are calculated using non-linear regression analysis.
-
Clinical Trial Design (Example: Phase 2b Study)
-
Objective: To evaluate the efficacy and safety of different doses of this compound compared to placebo and an active comparator (liraglutide) in adults with overweight/obesity and type 2 diabetes.
-
Study Design: A randomized, double-blind (for this compound and placebo), placebo-controlled, active-comparator, parallel-group, multicenter study.
-
Participant Profile: Adults with a BMI ≥25 kg/m ² and type 2 diabetes inadequately controlled with metformin (HbA1c 7.0-10.5%).
-
Intervention: Participants are randomized to receive once-daily subcutaneous injections of this compound (e.g., 100 µg, 200 µg, or 300 µg), placebo, or open-label liraglutide 1.8 mg for a specified duration (e.g., 54 weeks). Doses of this compound are typically up-titrated to improve tolerability.
-
Primary Endpoints:
-
Change from baseline in HbA1c.
-
Change from baseline in body weight.
-
-
Secondary and Exploratory Endpoints:
-
Proportion of patients achieving target HbA1c levels.
-
Changes in fasting plasma glucose, lipid profiles, and markers of liver health (e.g., ALT, AST).
-
Safety and tolerability assessments, including adverse event monitoring.
-
Conclusion
This compound's dual agonist activity on the GLP-1 and glucagon receptors presents a compelling and multifaceted approach to the treatment of metabolic diseases. By combining the established benefits of GLP-1R agonism on glycemic control and appetite suppression with the effects of GCGR activation on hepatic metabolism and energy expenditure, this compound has demonstrated significant improvements in key clinical endpoints. The data summarized in this technical guide underscore the potential of this molecule as a valuable therapeutic option. Further research and ongoing clinical trials will continue to elucidate the full spectrum of its metabolic benefits and its long-term safety profile.
References
- 1. Efficacy and safety of this compound, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. Glucagon receptor - Proteopedia, life in 3D [proteopedia.org]
MEDI-0382 (Cotadutide): A Technical Guide to its Molecular Structure, Properties, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
MEDI-0382, also known as Cotadutide, is a synthetic peptide-based dual agonist of the glucagon-like peptide-1 (GLP-1) receptor and the glucagon receptor (GCGR). This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and mechanism of action. It details the experimental protocols for key in vitro and in vivo assays used to characterize its activity and presents a summary of its preclinical and clinical pharmacological properties in clearly structured tables. The guide also includes visualizations of its signaling pathway and representative experimental workflows to facilitate a deeper understanding of this promising therapeutic agent for type 2 diabetes and obesity.
Molecular Structure and Properties
MEDI-0382 is a 39-amino-acid peptide engineered to possess balanced dual agonistic activity at both the GLP-1 and glucagon receptors. Its design is based on the oxyntomodulin backbone with specific amino acid substitutions to enhance potency, selectivity, and pharmacokinetic profile. A key structural feature is the acylation of the lysine residue at position 10 with a palmitic acid moiety via a gamma-glutamic acid linker. This modification promotes binding to serum albumin, thereby extending its plasma half-life and enabling once-daily subcutaneous administration.
The primary amino acid sequence of MEDI-0382 is: His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Lys(γ-Glu-palmitoyl)-Ser-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr
Table 1: Physicochemical Properties of MEDI-0382
| Property | Value | Reference |
| Molecular Formula | C167H252N42O55 | [1] |
| Molecular Weight | 3728.0 g/mol | [1] |
| Amino Acid Sequence | See above | [2] |
| Modification | Palmitic acid acylation at Lys10 via a γ-Glu linker | [2] |
Mechanism of Action: Dual Agonism of GLP-1 and Glucagon Receptors
MEDI-0382 exerts its therapeutic effects by co-activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors (GPCRs) predominantly signaling through the Gαs subunit to increase intracellular cyclic adenosine monophosphate (cAMP).[3]
-
GLP-1 Receptor Agonism: Activation of the GLP-1 receptor in pancreatic β-cells potentiates glucose-stimulated insulin secretion. In the central nervous system, it promotes satiety and reduces food intake.
-
Glucagon Receptor Agonism: Activation of the glucagon receptor in the liver increases glucose output and enhances energy expenditure. The dual agonism is designed to balance the hyperglycemic effect of glucagon with the insulinotropic action of GLP-1, resulting in net glycemic control and weight loss.[2][4] Cryo-electron microscopy studies have revealed the structural basis for the dual agonism of MEDI-0382 at both GLP-1R and GCGR.[4]
Caption: Signaling pathway of MEDI-0382.
Preclinical and Clinical Pharmacology
MEDI-0382 has undergone extensive preclinical and clinical evaluation, demonstrating its potential in managing type 2 diabetes and obesity.
Table 2: In Vitro Potency of MEDI-0382 (EC50 values)
| Assay | Cell Line/System | EC50 (pM) | Reference |
| GLP-1 Receptor Activation | Recombinant CHO cells | 6.9 | [3] |
| Glucagon Receptor Activation | Recombinant CHO cells | 10.2 | [3] |
| cAMP Accumulation | Rat INS-1 832/3 (β-cell line) | 226 | [3] |
| cAMP Accumulation | Human EndoC-βH1 (β-cell line) | 1051 | [3] |
| cAMP Accumulation | Rat primary hepatocytes | 462 | [3] |
| cAMP Accumulation | Mouse primary hepatocytes | 840 | [3] |
| cAMP Accumulation | Human primary hepatocytes | 1447 | [3] |
Table 3: Summary of In Vivo Efficacy in Preclinical Models
| Species | Model | Dose and Regimen | Key Findings | Reference |
| Mouse | Diet-Induced Obese (DIO) | 10 nmol/kg, s.c., once daily for 14-16 weeks | Reduced body weight and food intake, improved glucose tolerance. | [3] |
| Mouse | ob/ob AMLN NASH | 30 nmol/kg, s.c., once daily for 6 weeks | Reduced hepatic fibrosis and inflammation. | [3] |
| Mouse | Diet-Induced Obese (DIO) | 10 nmol/kg, s.c., once | Suppressed food intake relative to vehicle. | [3] |
Table 4: Summary of Phase I Clinical Trial Pharmacokinetics in Healthy Subjects
| Parameter | Value (at 300 µg dose) | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 4.50–9.00 hours | [5] |
| Elimination Half-life (t1/2) | 9.54–12.07 hours | [5] |
Table 5: Summary of Phase IIa Clinical Trial Efficacy in Overweight/Obese Patients with Type 2 Diabetes (41-day treatment)
| Parameter | Change from Baseline (MEDI-0382 vs. Placebo) | Reference |
| Fasting Blood Glucose | -1.7 mmol/L (placebo-corrected) | [2] |
| Post-prandial Glucose Excursion (AUC0-4h) | -22.6% (placebo-corrected) | [2] |
| Body Weight | -2.1 kg (placebo-corrected) | [2] |
| Liver Fat | -19.6% (placebo-corrected) | [2] |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol describes a representative method for determining the potency of MEDI-0382 in stimulating cAMP production in a cell-based assay.
Caption: Workflow for a cAMP accumulation assay.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GLP-1 receptor or glucagon receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and selective antibiotics.
-
Cell Seeding: Cells are harvested and seeded into 384-well white opaque plates at a density of approximately 5,000-10,000 cells per well and incubated overnight.
-
Compound Preparation: A serial dilution of MEDI-0382 is prepared in assay buffer.
-
Cell Stimulation: The culture medium is removed, and cells are incubated with the various concentrations of MEDI-0382 for 30 minutes at room temperature.
-
cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF)-based kit (e.g., Cisbio cAMP dynamic d2).
-
Data Analysis: The HTRF signal is read on a compatible plate reader, and the data are analyzed using a four-parameter logistic equation to determine the EC50 value.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol outlines a typical procedure for assessing the effect of MEDI-0382 on glucose tolerance in a mouse model.
References
- 1. MEDI0382, a GLP-1 and glucagon receptor dual agonist, in obese or overweight patients with type 2 diabetes: a randomised, controlled, double-blind, ascending dose and phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Portico [access.portico.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound reversible self-assembly based long-acting injectable depot for sustained delivery of GLP-1 glucagon receptor agonists with controlled burst release - PubMed [pubmed.ncbi.nlm.nih.gov]
Cotadutide Signaling in Pancreatic Beta-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotadutide is a dual-receptor agonist with balanced activity at both the glucagon-like peptide-1 (GLP-1) and glucagon (GCG) receptors.[1][2] Developed for the treatment of non-alcoholic steatohepatitis (NASH) and type 2 diabetes mellitus (T2DM), particularly in patients with chronic kidney disease, this compound leverages the synergistic actions of these two key metabolic hormones.[3][4][5] In pancreatic β-cells, the primary insulin-producing cells, this compound's engagement of both GLP-1 and glucagon receptors initiates a cascade of intracellular signaling events that potently enhance glucose-stimulated insulin secretion (GSIS), improve overall glycemic control, and may contribute to β-cell health and survival.[6][7] This guide provides an in-depth examination of the molecular pathways activated by this compound in pancreatic β-cells, supported by quantitative data from clinical studies and detailed experimental methodologies.
Core Signaling Pathways in Pancreatic β-Cells
The primary mechanism of this compound in pancreatic β-cells is the potentiation of insulin secretion through the activation of both GLP-1 and glucagon receptors.[6][8] These receptors are class B G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[7][9][10]
GLP-1 Receptor (GLP-1R) Pathway
The GLP-1R is a well-established target for T2DM therapies. Its activation in β-cells is a central component of the incretin effect, which augments insulin secretion following nutrient intake.[7] The signaling cascade is as follows:
-
Receptor Binding and Gαs Activation: this compound binds to the GLP-1R, inducing a conformational change that activates the associated Gαs protein.
-
Adenylyl Cyclase and cAMP Production: Activated Gαs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP, leading to a rapid rise in intracellular cAMP levels.[9][11]
-
Downstream Effector Activation: cAMP activates two main downstream signaling proteins:
-
Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.[10][12] PKA then phosphorylates multiple downstream targets involved in insulin exocytosis.[9][13]
-
Exchange Protein Directly Activated by cAMP (Epac2): Also known as cAMP-GEFII, Epac2 is a guanine nucleotide exchange factor that is directly activated by cAMP.[11] Epac2 activation is crucial for potentiating insulin granule exocytosis, particularly from the readily releasable pool.[14][15]
-
Glucagon Receptor (GCGR) Pathway
While glucagon is classically known for its hyperglycemic effects via hepatic glucose production, its receptor is also expressed on pancreatic β-cells.[7] In this context, its activation contributes to insulin secretion.
-
Receptor Homology and Signaling Overlap: The GCGR shares significant amino acid homology with the GLP-1R and also couples to Gαs.[7]
-
cAMP-Mediated Insulin Secretion: Agonism of the GCGR by this compound in β-cells also leads to increased intracellular cAMP, activating the same PKA and Epac2 pathways engaged by GLP-1R signaling.[7] This results in a synergistic enhancement of glucose-stimulated insulin secretion.
Convergence and Amplification of Insulin Secretion
The PKA and Epac2 pathways, activated by both GLP-1R and GCGR engagement, converge to amplify the primary glucose-stimulated insulin secretion pathway. Key effects include:
-
Modulation of Ion Channels: PKA can phosphorylate KATP channels and voltage-dependent Ca2+ channels (VDCCs), leading to membrane depolarization and increased Ca2+ influx, a primary trigger for insulin granule fusion.[13][16]
-
Enhanced Exocytosis: Both PKA and Epac2 signaling pathways act on the machinery of insulin granule exocytosis, increasing the efficiency and number of granules available for release.[11][14]
-
Cell Survival and Proliferation: GLP-1R activation is also linked to the activation of pro-survival pathways, such as the ERK1/2 and PI3K/Akt pathways, which are crucial for regulating β-cell mass, promoting proliferation, and inhibiting apoptosis.[10][17][18]
Caption: this compound dual-receptor signaling cascade in pancreatic β-cells.
Quantitative Data Summary
Clinical studies have demonstrated this compound's efficacy in improving glycemic control and reducing body weight. The following tables summarize key quantitative outcomes from phase 2 clinical trials in adults with T2DM.
Table 1: Glycemic and Weight Control with this compound (Phase 2a Study) [1]
| Parameter | This compound | Placebo | P-value |
| Change in Glucose AUC0-4h post MMTT | -21.52% | +6.32% | < 0.001 |
| Change in Body Weight | -3.41% | -0.08% | 0.002 |
| Change in Insulin AUC0-4h post MMTT | +19.3 mU·h/L | - | 0.008 |
MMTT: Mixed-Meal Tolerance Test; AUC: Area Under the Curve. Data represent least squares mean changes from baseline.
Table 2: Metabolic Outcomes with this compound vs. Placebo (54-Week Phase 2b Study) [5][19]
| Parameter (Change from Baseline) | This compound (300 µg) | Placebo | P-value vs. Placebo |
| HbA1c | Significant Decrease | - | < 0.001 |
| Body Weight | Significant Decrease | - | < 0.001 |
| Alanine Aminotransferase (ALT) | Significant Decrease | - | 0.003 |
| Aspartate Aminotransferase (AST) | Significant Decrease | - | 0.001 |
Table 3: Renal and Metabolic Parameters in T2DM with CKD (Phase 2a Substudy) [3][20]
| Parameter (Change from Baseline) | This compound | Placebo | P-value |
| MMTT Glucose AUC | -26.71% | +3.68% | < 0.001 |
| Absolute Body Weight | -3.41 kg | -0.13 kg | < 0.001 |
| UACR (in patients with albuminuria) | -51% | - | 0.0504 |
| C-peptide | +0.88 µg/L | - | ≤ 0.012 |
CKD: Chronic Kidney Disease; UACR: Urinary Albumin-to-Creatinine Ratio.
Key Experimental Methodologies
The assessment of β-cell function and the elucidation of signaling pathways rely on a combination of clinical and preclinical experimental protocols.
Mixed-Meal Tolerance Test (MMTT)
The MMTT is a standardized method used in clinical trials to evaluate postprandial glucose and hormone responses.[1]
-
Objective: To assess the integrated response of glucose, insulin, C-peptide, and glucagon secretion after a physiological nutrient challenge.
-
Protocol Outline:
-
Baseline: After an overnight fast, baseline blood samples are collected.
-
Meal Ingestion: The participant consumes a standardized liquid meal (e.g., containing a fixed amount of carbohydrates, protein, and fat) within a short timeframe.
-
Postprandial Sampling: Blood samples are collected at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) after meal ingestion.
-
Analysis: Samples are analyzed for glucose, insulin, C-peptide, and other relevant hormones. The Area Under the Curve (AUC) is calculated to quantify the total response over time.[1][3]
-
Caption: Standardized workflow for a Mixed-Meal Tolerance Test (MMTT).
Hyperglycemic Clamp
This technique is considered a gold-standard method for assessing β-cell function, particularly first- and second-phase insulin secretion, independent of changes in insulin sensitivity.[21]
-
Objective: To measure the maximal insulin secretory capacity of β-cells in response to a sustained hyperglycemic stimulus.
-
Protocol Outline:
-
IV Access: Two intravenous lines are placed, one for glucose infusion and one for blood sampling.
-
Glucose Infusion: The plasma glucose level is rapidly raised to a predetermined hyperglycemic level (e.g., 125 mg/dL above baseline) and maintained at that level by a variable-rate glucose infusion.
-
First-Phase Response: Blood samples are collected frequently during the first 10-15 minutes to measure the initial, rapid release of insulin.
-
Second-Phase Response: Sampling continues at less frequent intervals for up to 2 hours to measure the sustained, second-phase insulin secretion.
-
Maximal Capacity (Optional): An insulin secretagogue like arginine may be administered at the end of the clamp to assess the maximal β-cell secretory capacity.[21]
-
In Vitro Islet Insulin Secretion Assay (Perifusion)
This preclinical method allows for the direct measurement of insulin secretion from isolated pancreatic islets in a dynamic environment.
-
Objective: To determine the effects of compounds like this compound on insulin secretion from pancreatic islets in response to various secretagogues (e.g., glucose, KCl).
-
Protocol Outline:
-
Islet Isolation: Pancreatic islets are isolated from animal models (e.g., mice, rats) or human donors via collagenase digestion.
-
Chamber Loading: A set number of islets are placed into small chambers.
-
Perifusion: The islets are continuously bathed in a buffer solution with a controlled flow rate. The composition of the buffer (e.g., glucose concentration) can be changed at precise times.
-
Fraction Collection: The outflow from the chambers (perifusate) is collected in fractions at regular intervals.
-
Insulin Measurement: The insulin concentration in each fraction is measured, typically by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Conclusion
This compound enhances pancreatic β-cell function through a potent, dual-agonist mechanism that converges on the cAMP signaling pathway. By activating both GLP-1 and glucagon receptors, it robustly stimulates the PKA and Epac2 signaling cascades, leading to a significant amplification of glucose-stimulated insulin secretion.[6][7] This dual action, supported by clinical data demonstrating improvements in glycemic control, body weight, and markers of β-cell function, underscores its therapeutic potential.[1][5] Further research into the long-term effects of this combined signaling on β-cell proliferation and survival will continue to refine our understanding of its role in the management of T2DM and related metabolic diseases.
References
- 1. Efficacy, Safety, and Mechanistic Insights of this compound, a Dual Receptor Glucagon-Like Peptide-1 and Glucagon Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of this compound's dual GLP-1/glucagon receptor agonistic effects on glycaemic control using an in vivo human glucose regulation quantitative systems pharmacology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes glycogenolysis in people with overweight or obesity diagnosed with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of action of incretin receptor based dual- and tri-agonists in pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Efficacy, safety, and mechanistic insights of this compound a dual receptor glucagon-like peptide-1 and glucagon agonist. | Semantic Scholar [semanticscholar.org]
- 9. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cAMP-signaling pathway acts in selective synergism with glucose or tolbutamide to increase cytosolic Ca2+ in rat pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Favorable Effects of GLP-1 Receptor Agonist against Pancreatic β-Cell Glucose Toxicity and the Development of Arteriosclerosis: “The Earlier, the Better” in Therapy with Incretin-Based Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pancreatic β-Cell Response to Increased Metabolic Demand and to Pharmacologic Secretagogues Requires EPAC2A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Drug-induced regeneration of pancreatic beta cells: An approach to cellular therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Review of Methods for Measuring β-Cell Function: Design Considerations from the Restoring Insulin Secretion (RISE) Consortium - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cotadutide in Hepatic Fat Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cotadutide (MEDI0382) is a dual-agonist peptide that activates both the glucagon-like peptide-1 (GLP-1) and glucagon receptors, positioning it as a promising therapeutic candidate for non-alcoholic steatohepatitis (NASH) and related metabolic disorders. This technical guide provides an in-depth analysis of the mechanism of action of this compound on hepatic fat metabolism, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. By engaging two distinct but complementary pathways, this compound addresses multiple facets of hepatic steatosis, including reduced lipid synthesis, enhanced fatty acid oxidation, and improved overall liver function.
Introduction: The Dual-Agonist Approach
Non-alcoholic fatty liver disease (NAFLD) and its progressive form, NASH, are characterized by the accumulation of fat in the liver (hepatic steatosis), which can lead to inflammation, fibrosis, and cirrhosis. This compound's dual agonism of the GLP-1 and glucagon receptors offers a multi-pronged approach to combatting this pathology.
-
GLP-1 Receptor (GLP-1R) Agonism: Primarily known for its incretin effect, GLP-1R activation enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety, leading to weight loss and improved glycemic control. These systemic effects indirectly reduce the flux of fatty acids to the liver.
-
Glucagon Receptor (GCGR) Agonism: Glucagon is a counter-regulatory hormone to insulin and its receptor is highly expressed in the liver.[1] Activation of the GCGR in hepatocytes stimulates glycogenolysis and gluconeogenesis, but also enhances hepatic fat oxidation and energy expenditure.[1]
The balanced activity of this compound is designed to harness the beneficial effects of glucagon on liver fat metabolism while mitigating the potential for hyperglycemia through the potent glucose-lowering effects of GLP-1R activation.[2]
Clinical Efficacy in Hepatic Fat Reduction
A significant body of evidence for this compound's impact on hepatic parameters comes from a 54-week, randomized, double-blind, placebo-controlled, phase 2b clinical trial (NCT03235050) in adults with type 2 diabetes and overweight or obesity.[1][3]
Quantitative Data from Phase 2b Clinical Trial (NCT03235050)
The following tables summarize the key baseline characteristics and the changes in hepatic and metabolic parameters observed in this study.
Table 1: Baseline Demographics and Disease Characteristics [1]
| Parameter | Placebo (n=110) | This compound 100 µg (n=100) | This compound 200 µg (n=256) | This compound 300 µg (n=256) | Liraglutide 1.8 mg (n=110) |
| Age (years), mean (SD) | 57.1 (8.9) | 57.4 (8.7) | 56.6 (9.1) | 56.9 (8.6) | 57.2 (8.4) |
| BMI ( kg/m ²), mean (SD) | 32.9 (4.5) | 33.2 (4.8) | 33.1 (4.6) | 33.2 (4.7) | 32.8 (4.4) |
| HbA1c (%), mean (SD) | 8.0 (0.9) | 8.0 (0.9) | 8.0 (0.9) | 8.0 (0.9) | 8.0 (0.9) |
| ALT (U/L), median [IQR] | 26.0 [19.0, 37.0] | 27.0 [20.0, 39.0] | 26.0 [19.0, 38.0] | 26.0 [20.0, 38.0] | 27.0 [20.0, 39.0] |
| AST (U/L), median [IQR] | 23.0 [18.0, 30.0] | 23.0 [19.0, 30.0] | 23.0 [19.0, 29.0] | 23.0 [19.0, 30.0] | 23.0 [19.0, 30.0] |
| Fatty Liver Index, mean (SD) | 85.0 (13.6) | 87.5 (12.3) | 86.4 (13.0) | 86.8 (12.6) | 86.1 (13.1) |
Table 2: Change from Baseline in Hepatic and Metabolic Parameters at Week 54 [1]
| Parameter | Placebo | This compound 100 µg | This compound 200 µg | This compound 300 µg | Liraglutide 1.8 mg |
| Fatty Liver Index (FLI), % change, LS mean (95% CI) | -1.62 (-3.94, 0.71) | -8.08 (-10.62, -5.54) | -6.73 (-8.29, -5.17) | -8.18 (-9.79, -6.57) | -6.22 (-8.38, -4.06)** |
| ALT (U/L), % change, LS mean (95% CI) | -3.7 (-11.8, 5.2) | -11.1 (-19.6, -1.6) | -16.8 (-22.2, -10.9) | -22.5 (-27.7, -16.8) | -10.5 (-18.9, -1.1) |
| AST (U/L), % change, LS mean (95% CI) | -1.1 (-7.5, 5.8) | -5.7 (-12.5, 1.6) | -8.1 (-12.6, -3.4)** | -12.3 (-16.7, -7.6) | -4.4 (-11.1, 2.9) |
| FIB-4 Index, change, LS mean (95% CI) | 0.04 (-0.03, 0.11) | -0.04 (-0.12, 0.04) | -0.07 (-0.12, -0.02)* | -0.09 (-0.14, -0.04) | -0.02 (-0.10, 0.06) |
| NFS, change, LS mean (95% CI) | 0.04 (-0.09, 0.17) | -0.09 (-0.23, 0.05) | -0.11 (-0.20, -0.02) | -0.19 (-0.28, -0.10)*** | -0.05 (-0.19, 0.08) |
| Triglycerides (mg/dL), % change, LS mean (95% CI) | -3.9 (-13.0, 6.2) | -11.9 (-21.5, -1.2) | -13.0 (-19.4, -6.0) | -16.9 (-23.1, -10.1)*** | -2.8 (-12.1, 7.5) |
*p<0.05, **p<0.01, ***p<0.001 vs. placebo. LS mean: Least Squares Mean. CI: Confidence Interval. NFS: NAFLD Fibrosis Score.
Experimental Protocol: Phase 2b Clinical Trial (NCT03235050)
-
Study Design: A 54-week, randomized, double-blind, placebo-controlled, parallel-group study with an open-label active comparator arm.[3]
-
Participant Population: 834 adults with a body mass index (BMI) ≥25 kg/m ² and type 2 diabetes inadequately controlled with metformin (HbA1c 7.0%–10.5%).[3]
-
Interventions: Participants were randomized to receive once-daily subcutaneous injections of this compound (100 µg, 200 µg, or 300 µg), placebo, or open-label liraglutide (1.8 mg).[3]
-
Endpoints: The co-primary endpoints were the change from baseline in HbA1c and body weight at week 14.[3] Hepatic parameters, including ALT, AST, Fatty Liver Index, FIB-4, and NFS, were assessed as secondary or exploratory endpoints.[1]
-
Biomarker Analysis: Standard clinical chemistry methods were used to measure serum levels of ALT and AST. The Fatty Liver Index was calculated using a validated algorithm based on BMI, waist circumference, triglycerides, and gamma-glutamyl transferase (GGT).[1] The FIB-4 index and NAFLD Fibrosis Score (NFS) were calculated using established formulas.[1]
Preclinical Evidence and Mechanistic Insights
Preclinical studies in rodent models of NASH have provided crucial insights into the direct hepatic effects of this compound.
Key Findings from Preclinical Studies
-
In diet-induced obese (DIO) mice, this compound treatment for 4 weeks lessened liver fat accumulation, inflammation, and endoplasmic reticulum (ER) stress.[4][5]
-
This compound demonstrated superior efficacy in reducing hepatic steatosis and fibrosis compared to the GLP-1 mono-agonist liraglutide in a mouse model of NASH, even when doses were adjusted to achieve similar weight loss.[6] This suggests a direct, weight-independent effect of the glucagon component on the liver.
-
Mechanistic studies in these models revealed that this compound's beneficial hepatic effects are linked to the modulation of key metabolic pathways, including the AMPK/mTOR pathway.[4]
Experimental Protocol: Diet-Induced NASH Mouse Model
-
Animal Model: Male C57BL/6J mice or leptin-deficient ob/ob mice are commonly used.[6][7]
-
Diet: A diet high in trans-fat (around 40%), fructose (around 22%), and cholesterol (around 2%) is used to induce a NASH phenotype that recapitulates key features of the human disease, including steatosis, inflammation, and fibrosis.[2] This is often referred to as the Amylin liver NASH model (AMLN) diet.[7]
-
Treatment: this compound is typically administered via daily subcutaneous injection at doses ranging from 10 to 30 nmol/kg.[4][6]
-
Assessment of Hepatic Fat Metabolism:
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning, often scored using the NAFLD Activity Score (NAS).[6] Sirius Red staining is used to visualize and quantify collagen deposition as a measure of fibrosis.[2]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) or RNA sequencing is used to measure the hepatic expression of genes involved in lipogenesis (e.g., Srebf1 (SREBP-1c), Acaca (ACC), Fasn (FAS)) and fatty acid oxidation (e.g., Ppara (PPARα), Cpt1a (CPT1)).[8]
-
Biochemical Analysis: Liver and plasma triglycerides and cholesterol levels are measured using standard enzymatic assays.[4]
-
Signaling Pathways in Hepatic Fat Metabolism
This compound exerts its effects on hepatic fat metabolism through the activation of GLP-1 and glucagon receptors on hepatocytes, which triggers a cascade of intracellular signaling events.
Glucagon Receptor Signaling
Activation of the glucagon receptor in hepatocytes leads to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[9] PKA, in turn, phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in de novo lipogenesis.[9] This leads to a decrease in the synthesis of malonyl-CoA, which relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for β-oxidation.[9] Furthermore, glucagon signaling can suppress the expression of the key lipogenic transcription factor, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[10]
GLP-1 Receptor Signaling
While the expression of GLP-1 receptors on human hepatocytes has been a subject of debate, recent evidence suggests their presence and a direct role in reducing hepatic steatosis.[11] Activation of the GLP-1R can modulate elements of the insulin signaling pathway, including the activation of AKT and PKCζ, which can lead to a reduction in triglyceride accumulation in hepatocytes.[11] The systemic effects of GLP-1R activation, such as weight loss and improved insulin sensitivity, also indirectly contribute to reduced hepatic fat by decreasing the delivery of fatty acids to the liver.
Integrated Signaling Pathway of this compound
The following diagram illustrates the proposed integrated signaling pathway of this compound in a hepatocyte, leading to a reduction in hepatic steatosis.
Caption: this compound signaling in hepatocytes.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for the management of hepatic steatosis in the context of NAFLD and NASH. Its dual agonism of the GLP-1 and glucagon receptors allows for a synergistic effect on hepatic fat metabolism, leading to significant reductions in liver fat content, improvements in liver enzymes, and favorable changes in non-invasive markers of fibrosis. The clinical and preclinical data gathered to date strongly support the continued development of this compound for these indications.
Future research should focus on:
-
Elucidating the long-term effects of this compound on liver histology, including the resolution of NASH and regression of fibrosis, in dedicated clinical trials.
-
Further investigating the molecular crosstalk between the GLP-1 and glucagon signaling pathways in human hepatocytes to refine our understanding of its mechanism of action.
-
Evaluating the potential of this compound in different patient populations with NAFLD/NASH, including those with and without type 2 diabetes.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand the multifaceted role of this compound in hepatic fat metabolism and to guide future investigations in this exciting field.
References
- 1. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. [PDF] Diet-induced mouse model of fatty liver disease and nonalcoholic steatohepatitis reflecting clinical disease progression and methods of assessment. | Semantic Scholar [semanticscholar.org]
- 5. glucagon.com [glucagon.com]
- 6. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Glucagon Receptor Signaling and Lipid Metabolism [frontiersin.org]
- 10. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucagon-like Peptide-1 Receptor (GLP-1R) is present on human hepatocytes and has a direct role in decreasing hepatic steatosis in vitro by modulating elements of the insulin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cotadutide: A Dual Agonist Approach to Appetite and Satiety Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cotadutide is a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon receptors, under investigation for the treatment of type 2 diabetes (T2D) and non-alcoholic steatohepatitis (NASH). Its mechanism of action extends beyond glycemic control, with significant effects on appetite, satiety, and energy expenditure. This guide provides a comprehensive overview of the current understanding of this compound's impact on appetite and satiety regulation, detailing the underlying signaling pathways, summarizing key quantitative data from clinical and preclinical studies, and outlining the experimental methodologies used in this research.
Introduction: The Role of GLP-1 and Glucagon in Energy Homeostasis
The regulation of appetite and satiety is a complex process involving a network of hormonal and neuronal signals originating from the gut, adipose tissue, and central nervous system. Two key players in this network are GLP-1 and glucagon.
-
Glucagon-Like Peptide-1 (GLP-1): Secreted by L-cells of the intestine in response to nutrient intake, GLP-1 enhances insulin secretion, suppresses glucagon release, and slows gastric emptying. Crucially, it also acts on the hypothalamus and other brain regions to promote satiety and reduce food intake.
-
Glucagon: Produced by the alpha-cells of the pancreas, glucagon's primary role is to counteract insulin by stimulating hepatic glucose production. However, emerging evidence suggests that glucagon also plays a role in energy expenditure and may have an anorectic effect, though its precise role in appetite regulation is still being elucidated.
This compound's dual agonism is designed to leverage the synergistic effects of both GLP-1 and glucagon receptor activation to achieve superior weight loss and metabolic control compared to selective GLP-1 receptor agonists.
Mechanism of Action: Signaling Pathways in Appetite Regulation
This compound exerts its effects on appetite and satiety through a multi-faceted mechanism involving both central and peripheral pathways.
Central Nervous System Pathways
This compound's primary anorectic effects are mediated through its action on key appetite-regulating centers in the brain, particularly the hypothalamus and the brainstem.
Caption: Central signaling pathways of this compound in appetite regulation.
Peripheral Pathways
This compound also influences appetite through its effects on the gastrointestinal system.
Caption: Peripheral mechanisms of this compound on satiety.
Quantitative Data from Clinical and Preclinical Studies
The effects of this compound on appetite and food intake have been quantified in several studies.
Table 1: Effects of this compound on Energy Intake and Appetite in Humans
| Study Population | Treatment | Duration | Change in Ad Libitum Energy Intake (kcal) | Change in Appetite Ratings (VAS) | Reference |
| Overweight/Obese Adults | This compound (single dose) | 1 day | -18.6% vs. placebo | Significant decrease in hunger and prospective food consumption; increase in fullness and satiety | Parker et al. (2020) |
| T2D Patients | This compound (daily) | 49 days | Not directly measured | Significant reductions in hunger | Ambery et al. (2018) |
Table 2: Effects of this compound on Body Weight and Food Intake in Preclinical Models
| Animal Model | Treatment | Duration | Change in Body Weight | Change in Daily Food Intake | Reference |
| Diet-induced Obese Mice | This compound | 28 days | ~25% reduction vs. vehicle | Significant reduction | Henderson et al. (2016) |
| ob/ob Mice | This compound | 14 days | Significant reduction vs. vehicle | Significant reduction | Henderson et al. (2016) |
Experimental Protocols
The assessment of this compound's effects on appetite and satiety employs a range of methodologies.
Human Clinical Trials: Ad Libitum Meal Test
This protocol is designed to assess the effect of a therapeutic intervention on energy intake in a controlled setting.
Caption: Experimental workflow for an ad libitum meal test in humans.
Methodology Details:
-
Participant Selection: Participants are typically overweight or obese individuals, with or without T2D, who are otherwise healthy.
-
Standardization: Participants consume a standardized meal the evening before the study day and then fast overnight.
-
Intervention: On the morning of the study, participants receive a single dose of this compound or a matching placebo.
-
Appetite Assessment: Appetite is assessed using validated Visual Analogue Scales (VAS) at baseline and at regular intervals throughout the study. VAS typically measure hunger, satiety, fullness, and prospective food consumption.
-
Ad Libitum Meal: After a set period following drug administration, participants are presented with a buffet-style meal and instructed to eat until they feel comfortably full. The total energy and macronutrient content of the food consumed is meticulously recorded.
Preclinical Studies: Food Intake and Body Weight Monitoring in Rodents
These studies are crucial for initial efficacy and dose-ranging assessments.
Methodology Details:
-
Animal Models: Commonly used models include diet-induced obese (DIO) mice or rats, and genetic models of obesity such as ob/ob or db/db mice.
-
Acclimatization: Animals are acclimatized to individual housing and the specific diet to be used in the study.
-
Treatment: this compound or vehicle is administered, typically via subcutaneous injection, daily or multiple times a week.
-
Monitoring: Body weight and food intake are measured daily. Automated systems can be used for continuous monitoring of food intake and activity patterns.
-
Pair-Feeding Studies: To differentiate the effects of reduced food intake from other metabolic effects of the drug, pair-feeding studies are often conducted. In these studies, a control group is fed the same amount of food as that consumed by the this compound-treated group.
Conclusion and Future Directions
This compound's dual agonism of the GLP-1 and glucagon receptors represents a promising strategy for inducing weight loss and improving metabolic parameters. Its potent effects on reducing appetite and food intake are central to its therapeutic potential. Future research should focus on further elucidating the specific neuronal circuits and molecular mechanisms through which this compound mediates its anorectic effects. Additionally, long-term clinical trials are needed to fully establish the efficacy and safety of this compound for the treatment of obesity and related metabolic disorders. The continued investigation of this and other multi-agonist molecules will undoubtedly advance our understanding of appetite regulation and provide novel therapeutic options for metabolic diseases.
Preclinical Pharmacology of Cotadutide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotadutide (MEDI0382) is a synthetic, oxyntomodulin-like peptide engineered as a balanced dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR).[1][2] This dual agonism is designed to harness the synergistic metabolic benefits of both incretin and glucagon pathways, offering a multi-faceted approach to treating complex metabolic diseases such as type 2 diabetes (T2D), non-alcoholic steatohepatitis (NASH), and obesity.[3][4][5] Preclinical research has been instrumental in elucidating the mechanisms of action, efficacy, and safety profile of this compound, providing a strong foundation for its clinical development. This guide provides a comprehensive overview of the preclinical pharmacology of this compound, presenting key data, experimental methodologies, and visual representations of its physiological effects.
Mechanism of Action: A Multi-Organ Approach
This compound exerts its effects through the balanced activation of GLP-1R and GCGR, receptors that are expressed in various metabolically active tissues. The ratio of GLP-1 to glucagon activity is approximately 5:1, a balance optimized to maximize therapeutic benefits while mitigating potential risks, such as glucagon-induced hyperglycemia.[6][7]
-
Pancreas: GLP-1R activation in pancreatic β-cells potentiates glucose-dependent insulin secretion, a primary mechanism for its glucose-lowering effect.[1][8]
-
Brain: In the central nervous system, particularly the hypothalamus, GLP-1R agonism suppresses appetite by modulating orexigenic and anorexigenic neuropeptides, leading to reduced food intake and subsequent weight loss.[8][9][10]
-
Liver: GCGR activation in hepatocytes is crucial for this compound's effects on liver health. It enhances hepatic insulin sensitivity, reduces hepatic fat accumulation (steatosis), and improves mitochondrial function.[3][6][9] This action is key to its potential as a disease-modifying therapy for NASH.[3]
-
Adipose Tissue: this compound has been shown to increase insulin-stimulated glucose uptake in brown adipose tissue (BAT) and enhance its metabolic activity.[9] In white adipose tissue (WAT), it can reduce adipocyte hypertrophy and apoptosis.[11]
-
Gastrointestinal Tract: GLP-1R activation delays gastric emptying, which contributes to reduced postprandial glucose excursions and a feeling of satiety.[2][12]
The combined actions at these target organs result in improved glycemic control, significant body weight reduction, and beneficial effects on hepatic and cardiovascular health markers.[8][9]
In Vitro Pharmacology
In vitro studies have been essential for quantifying this compound's activity at its target receptors and confirming its selectivity.
Data Presentation: In Vitro Receptor Activation
| Parameter | Human GLP-1R | Human GCGR | Human GIPR | Other Receptors | Reference |
| Receptor Activation | Potent Agonist | Potent Agonist | >10,000-fold lower activity | >10,000-fold selectivity vs. GLP-2, Secretin | |
| Signaling Pathway | cAMP Accumulation | cAMP Accumulation | - | - | [1] |
| Potency Ratio | ~5-fold bias for GLP-1R vs. GCGR | - | - | - |
Experimental Protocols:
cAMP Accumulation Assay:
-
Objective: To determine the potency of this compound in activating GLP-1R and GCGR.
-
Cell Lines: Rat and human pancreatic β-cell lines and rat, mouse, and human hepatocytes were used.[1]
-
Methodology: Cells expressing the target receptors (GLP-1R or GCGR) were incubated with varying concentrations of this compound. The intracellular accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger for both receptors, was measured.
-
Analysis: Concentration-response curves were generated to calculate the half-maximal effective concentration (EC50) for each receptor, allowing for the determination of potency and the ratio of activity between GLP-1R and GCGR.[13]
Receptor Selectivity Panel:
-
Objective: To assess the specificity of this compound for GLP-1R and GCGR against other related peptide hormone receptors.
-
Methodology: this compound was tested for its ability to stimulate cAMP accumulation in cell lines expressing human gastric inhibitory polypeptide (GIP), GLP-2, and secretin receptors.
-
Outcome: this compound showed over 10,000-fold selectivity for GLP-1R and GCGR, confirming its specific dual agonist profile.[1]
In Vivo Preclinical Efficacy
This compound has been extensively studied in various animal models of obesity and metabolic disease, demonstrating robust efficacy in improving key metabolic parameters.
Data Presentation: Key In Vivo Findings in Diet-Induced Obese (DIO) Mice
| Parameter | Effect of this compound Treatment | Comparison vs. GLP-1R Mono-agonist (Liraglutide) | Reference |
| Body Weight | Significant reduction | Superior weight loss at comparable doses | [14] |
| Food Intake | Significant reduction | Comparable suppression | [14] |
| Glucose Tolerance | Improved | Comparable glucose lowering | [11][14] |
| Insulin Resistance | Reduced | Not specified | [11] |
| Hepatic Steatosis | Markedly reduced | Significantly greater reduction in liver fat | [3][15] |
| Liver Fibrosis | Reduced | Significantly greater improvement in fibrosis scores | [3][15] |
| Energy Expenditure | Increased | Attributed to GCGR-mediated component | [14] |
| Plasma Markers | Reduced triglycerides, cholesterol, ALT, AST | Greater improvements in lipid and liver parameters | [3][11] |
Experimental Protocols:
Diet-Induced Obese (DIO) Mouse Model:
-
Objective: To evaluate the anti-obesity and metabolic effects of this compound.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 10 or more weeks to induce obesity, insulin resistance, and hepatic steatosis.[10][11]
-
Treatment: Obese mice are treated with this compound (e.g., 30 nmol/kg, once daily via subcutaneous injection) for a duration of 4 or more weeks.[11] Control groups receive vehicle or a comparator agent like a GLP-1R mono-agonist.[3][14]
-
Endpoints Measured:
-
Metabolic: Body weight, food intake, glucose tolerance (via oral glucose tolerance test - OGTT), insulin sensitivity (via insulin tolerance test - ITT).
-
Plasma Biomarkers: Lipids (triglycerides, cholesterol), liver enzymes (ALT, AST), hormones (leptin, adiponectin), and inflammatory markers.[11]
-
Histopathology: Liver and adipose tissue are collected for histological analysis to assess steatosis, inflammation, fibrosis, and adipocyte size.[3][11]
-
Gene & Protein Expression: Tissues are analyzed via RT-qPCR and Western blotting to investigate molecular pathways, such as those involved in lipid metabolism (e.g., AMPK, mTOR) and inflammation.[11]
-
NASH Mouse Models:
-
Objective: To specifically assess the therapeutic potential of this compound for non-alcoholic steatohepatitis.
-
Methodology: Similar to DIO models but may involve diets specifically designed to induce more severe liver injury, inflammation, and fibrosis (e.g., high-fat, high-cholesterol diets).
-
Key Finding: Preclinical studies in these models showed that this compound treatment led to significant reductions in the NAFLD Activity Score (NAS) and fibrosis, with effects being more pronounced compared to liraglutide-treated mice, even at doses adjusted for similar weight loss.[3][15]
Central Nervous System Effects and Appetite Regulation
A key component of this compound's weight-lowering effect is its action on the central nervous system. The GLP-1R component of this compound directly targets the hypothalamus, the brain's primary center for energy homeostasis.
-
Modulation of Hypothalamic Neuropeptides: In obese mice, this compound treatment has been shown to modulate the expression of key neuropeptides in the arcuate nucleus of the hypothalamus.[10]
-
It enhances the expression of anorexigenic (appetite-suppressing) neuropeptides like pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART).[10][16]
-
It simultaneously reduces the expression of orexigenic (appetite-stimulating) neuropeptides, including neuropeptide Y (NPY) and agouti-related peptide (AgRP).[10][16]
-
-
Receptor Expression: this compound treatment in high-fat diet-fed mice also increased the gene expression of hypothalamic GLP-1R and GCGR, suggesting a potential sensitization of these pathways.[10]
This modulation of the gut-brain axis results in a powerful, centrally-mediated reduction in appetite and food intake, contributing significantly to the observed weight loss.[10]
Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the PK/PD relationship is crucial for translating preclinical findings to clinical dosing regimens.
Data Presentation: Summary of Preclinical Pharmacokinetic Profile
| Parameter | Finding | Implication | Reference |
| Absorption | First-order absorption after subcutaneous injection | Predictable onset of action | [17] |
| Distribution | Apparent distribution volume of ~18.7 L (in humans) | Distributes beyond the plasma compartment | [17] |
| Metabolism | Expected to be metabolized via general protein catabolism | Low potential for drug-drug interactions via metabolic enzymes | [5] |
| Elimination | First-order elimination | Dose-proportional clearance | [17] |
| Half-life | ~12.9 hours (in humans) | Supports once-daily dosing | [1][17] |
| PK Linearity | Linear and time-independent PK profile in the 5–300 µg dose range | Predictable exposure with dose adjustments | [5] |
Experimental Protocols:
Pharmacokinetic Analysis in Animal Models:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Methodology: Animals (e.g., mice, rats, cynomolgus monkeys) are administered a single subcutaneous dose of this compound. Blood samples are collected at multiple time points post-dose.[5]
-
Analysis: Plasma concentrations of this compound are measured using a validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) method.[5] Standard non-compartmental or compartmental analysis is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).
PK/PD Modeling:
-
Objective: To link this compound exposure (PK) to its pharmacological effects (PD), such as changes in blood glucose or body weight.
-
Methodology: PK data is integrated with PD endpoint data from efficacy studies. Quantitative systems pharmacology (QSP) models can be used to simulate the effects on glucose dynamics.[4][13]
-
Outcome: These models help predict the clinical effects of this compound, understand the relative contributions of GLP-1R and GCGR agonism to the overall effect, and inform dose selection for clinical trials.[4][13] For example, modeling showed that the stimulating effect of glucagon on glucose production counteracts the GLP-1R-mediated decrease in glucose, resulting in a plateau for glucose reduction at higher doses.[4][13]
Conclusion
The preclinical pharmacology of this compound provides a robust and compelling rationale for its development as a therapeutic agent for metabolic diseases. In vitro studies confirm its balanced dual agonism at GLP-1 and glucagon receptors. In vivo animal models demonstrate its potent efficacy in reducing body weight, improving glycemic control, and, notably, mitigating hepatic steatosis and fibrosis to a greater extent than GLP-1R mono-agonists.[3][14] The mechanisms underlying these benefits are multi-faceted, involving central appetite suppression, enhanced insulin secretion, delayed gastric emptying, and direct beneficial actions on the liver.[8][9][12] This strong preclinical foundation, characterized by detailed mechanistic insights and quantitative data, continues to support the ongoing clinical evaluation of this compound as a promising therapy for patients with T2D and NASH.
References
- 1. Portico [access.portico.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of this compound's dual GLP-1/glucagon receptor agonistic effects on glycaemic control using an in vivo human glucose regulation quantitative systems pharmacology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Safety of this compound, a GLP-1 and Glucagon Receptor Dual Agonist, in Individuals with Renal Impairment: A Single-Dose, Phase I, Bridging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes glycogenolysis in people with overweight or obesity diagnosed with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound (GLP-1/Glucagon dual receptor agonist) modulates hypothalamic orexigenic and anorexigenic neuropeptides in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound effect in liver and adipose tissue in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy, Safety, and Mechanistic Insights of this compound, a Dual Receptor Glucagon-Like Peptide-1 and Glucagon Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Population Pharmacokinetics of this compound in Subjects with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cotadutide: A Technical Guide to the Discovery and Development of a Dual GLP-1 and Glucagon Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotadutide (formerly MEDI0382) is a synthetic peptide designed as a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon receptors (GCGR). Developed initially by MedImmune, a subsidiary of AstraZeneca, this compound emerged from research into multi-receptor agonists for the treatment of type 2 diabetes (T2D) and non-alcoholic steatohepatitis (NASH). The rationale behind its development was to harness the synergistic metabolic benefits of activating both GLP-1 and glucagon signaling pathways. While GLP-1 receptor agonism is known to improve glycemic control and promote weight loss, glucagon receptor activation was targeted for its potential to enhance energy expenditure and improve hepatic fat metabolism.[1][2][3]
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, presenting key data in a structured format for scientific and research professionals. Although AstraZeneca has since discontinued the development of this compound for strategic reasons, the extensive research conducted on this molecule offers valuable insights into the therapeutic potential and challenges of dual-agonist pharmacology.[4][5]
Mechanism of Action
This compound is an oxyntomodulin-like peptide engineered to have balanced activity at both the GLP-1 and glucagon receptors.[3] Its dual agonism results in a multi-faceted approach to metabolic regulation, impacting various organs, including the pancreas, liver, and brain.[1][2]
Pancreatic and Systemic Effects (GLP-1R Mediated):
-
Enhanced Insulin Secretion: Upon binding to GLP-1 receptors on pancreatic β-cells, this compound stimulates glucose-dependent insulin secretion.[1][6] This action helps to lower blood glucose levels, particularly after meals.
-
Appetite Suppression: Activation of GLP-1 receptors in the brain by this compound leads to a reduction in appetite and food intake, contributing to weight loss.[1][2]
-
Delayed Gastric Emptying: this compound slows the rate at which food leaves the stomach, which further contributes to feelings of satiety and reduces postprandial glucose excursions.[7][8]
Hepatic Effects (GCGR Mediated):
-
Improved Hepatic Fat Metabolism: this compound's activation of glucagon receptors in the liver enhances mitochondrial function and reduces hepatic fat accumulation (steatosis).[1][2]
-
Glucose Homeostasis: While glucagon is traditionally known to raise blood glucose, the balanced GLP-1 receptor agonism of this compound is designed to counteract this effect, resulting in an overall improvement in glycemic control.[9]
-
Anti-inflammatory and Anti-fibrotic Activity: Preclinical studies have suggested that the glucagon receptor agonism of this compound may also have direct anti-inflammatory and anti-fibrotic effects in the liver.[7]
Below is a diagram illustrating the signaling pathways activated by this compound.
Preclinical Development
This compound underwent extensive preclinical evaluation in various animal models to assess its efficacy and safety profile.
In Vitro Receptor Activation
The potency of this compound at the human GLP-1 and glucagon receptors was determined using in vitro functional assays.
Experimental Protocol: In Vitro cAMP Functional Assay
-
Cell Lines: Chinese Hamster Ovary (CHO) cells recombinantly expressing either the human GLP-1 receptor (hGLP-1R) or the human glucagon receptor (hGCGR) were utilized.[10]
-
Assay Principle: The activation of both GLP-1R and GCGR leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). The potency of this compound was determined by measuring the dose-dependent increase in cAMP levels.
-
Methodology (General):
-
CHO-hGLP-1R or CHO-hGCGR cells were seeded in multi-well plates and cultured to an appropriate confluency.
-
Cells were then stimulated with increasing concentrations of this compound for a defined period.
-
Intracellular cAMP levels were quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a similar detection method.
-
Dose-response curves were generated, and the half-maximal effective concentration (EC50) was calculated to determine the potency of this compound at each receptor.
-
-
Results: this compound demonstrated potent dual agonism with a balanced activity profile at both receptors.
Table 1: In Vitro Potency of this compound
| Receptor | EC50 (in vitro assay) | Reference |
| Human GLP-1R | 0.076 pmol/L | [10] |
| Human GCGR | 0.088 pmol/L | [10] |
Preclinical Animal Models
This compound was evaluated in several rodent and non-human primate models of obesity, diabetes, and NASH.
Experimental Protocol: Diet-Induced Obese (DIO) Mouse Model
-
Animal Model: Male C57BL/6 mice were fed a high-fat diet for an extended period to induce obesity, insulin resistance, and hepatic steatosis.[11]
-
Treatment: Mice were treated with daily subcutaneous injections of this compound, a GLP-1 mono-agonist (e.g., liraglutide), or vehicle control for several weeks.[11]
-
Endpoints: Key parameters measured included body weight, food intake, glucose tolerance (via intraperitoneal glucose tolerance test - IPGTT), fasting insulin and glucose levels, and hepatic fat content.[11]
-
Results: In DIO mice, this compound led to robust reductions in body weight, improved glucose control, and decreased hepatic fat content.[11]
Experimental Protocol: Non-Alcoholic Steatohepatitis (NASH) Mouse Models
-
Animal Models: Two primary models were used:
-
Diet-Induced NASH in C57BL/6J mice: Mice were fed an Amylin liver NASH (AMLN) diet, rich in trans-fat, fructose, and cholesterol, for an extended period to induce NASH with fibrosis.
-
ob/ob AMLN NASH model: Leptin-deficient ob/ob mice were fed the AMLN diet to induce a more severe NASH phenotype.
-
-
Treatment: Mice with established NASH were treated with daily subcutaneous injections of this compound, liraglutide, obeticholic acid (OCA), or vehicle.
-
Endpoints: Livers were harvested for histological analysis, including NAFLD Activity Score (NAS) and fibrosis staging. Gene expression analysis for markers of inflammation and fibrosis was also performed.
-
Results: this compound demonstrated superior efficacy in resolving NASH and reducing liver fibrosis compared to liraglutide and OCA in these preclinical models.
Table 2: Key Preclinical Efficacy Data for this compound
| Animal Model | Key Findings | Reference |
| Diet-Induced Obese (DIO) Mice | Significant reductions in body weight and food intake; improved glucose tolerance. | [11] |
| DIO Non-Human Primates | Profound weight loss and improved metabolic parameters. | [11] |
| Diet-Induced NASH Mice | Significant reductions in NAFLD Activity Score (NAS) and liver fibrosis. | [12] |
| ob/ob AMLN NASH Mice | Superior effects on NASH endpoints compared to liraglutide. |
Below is a diagram illustrating the workflow of a typical preclinical study in a diet-induced obese mouse model.
Clinical Development
This compound progressed through several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase 1 Clinical Trials
Initial Phase 1 studies were conducted in healthy volunteers to assess the safety and pharmacokinetic profile of single and multiple ascending doses of this compound.
Experimental Protocol: Phase 1 Single Ascending Dose Study (e.g., NCT02548585)
-
Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose study.[13][14]
-
Participants: Healthy adult subjects.[14]
-
Intervention: Participants received a single subcutaneous injection of this compound at escalating doses or a placebo.[14]
-
Primary Endpoint: Safety and tolerability, assessed by monitoring adverse events, vital signs, ECGs, and laboratory parameters.[14]
-
Secondary Endpoints: Pharmacokinetics (PK) of this compound, including Cmax, Tmax, and half-life.[14]
-
Results: this compound was generally well-tolerated at the doses tested, with a pharmacokinetic profile supporting once-daily dosing. The most common adverse events were gastrointestinal in nature, such as nausea and vomiting.[14]
Table 3: Summary of Phase 1 Clinical Trial Results
| Trial Identifier | Population | Key Findings | Reference |
| NCT02548585 | Healthy Subjects | Safe and well-tolerated; PK supports once-daily dosing. | [13][14] |
| Phase 1 in Asian Participants | Healthy Japanese and Chinese Adults | Favorable safety and PK profile in Asian populations. |
Phase 2 Clinical Trials
Phase 2 trials were designed to evaluate the efficacy and safety of this compound in patients with type 2 diabetes and other metabolic conditions.
Experimental Protocol: Phase 2a Study in T2D with Chronic Kidney Disease (CKD) (NCT03550378)
-
Study Design: A randomized, double-blind, placebo-controlled study.[9]
-
Participants: Patients with T2D and stage 3 CKD.[9]
-
Intervention: Daily subcutaneous injections of this compound (titrated up to 300 µg) or placebo for 32 days.[9]
-
Primary Endpoint: Change in postprandial glucose control, assessed by a mixed-meal tolerance test (MMTT).[9]
-
Secondary Endpoints: Changes in body weight, HbA1c, and renal markers such as urinary albumin-to-creatinine ratio (UACR).[9]
-
Results: this compound significantly improved postprandial glucose control and reduced body weight compared to placebo. A reduction in UACR was also observed, suggesting potential renal benefits.[9]
Experimental Protocol: Phase 2b Study in Overweight/Obese T2D (NCT03235050)
-
Study Design: A 54-week, randomized, double-blind, placebo- and active-controlled study.[12]
-
Participants: Overweight or obese adults with T2D inadequately controlled on metformin.[12]
-
Intervention: Daily subcutaneous injections of this compound (100 µg, 200 µg, or 300 µg), placebo, or open-label liraglutide (1.8 mg).[12]
-
Co-primary Endpoints: Changes from baseline in HbA1c and body weight at week 14.[12]
-
Results: this compound demonstrated dose-dependent and statistically significant reductions in both HbA1c and body weight compared to placebo at 14 and 54 weeks. The highest dose of this compound also showed greater weight loss than liraglutide.[12]
Table 4: Summary of Key Efficacy Data from Phase 2 Clinical Trials
| Trial | Population | Treatment Duration | Key Efficacy Endpoints & Results | Reference |
| NCT03550378 (Phase 2a) | T2D with CKD | 32 days | - MMTT Glucose AUC: -26.71% with this compound vs. +3.68% with placebo (p < 0.001) - Body Weight: -3.41 kg with this compound vs. -0.13 kg with placebo (p < 0.001) | [9] |
| NCT03235050 (Phase 2b) | Overweight/Obese T2D | 54 weeks | - HbA1c Change (at 54 weeks): Significant reductions with all this compound doses vs. placebo (p < 0.001) - Body Weight Change (at 54 weeks): Significant reductions with all this compound doses vs. placebo (p < 0.001); this compound 300 µg showed greater weight loss than liraglutide 1.8 mg (p = 0.009) | [12] |
Below is a diagram illustrating the logical progression of this compound's clinical development.
Conclusion
The discovery and development of this compound represent a significant endeavor in the field of metabolic disease therapeutics. As a dual GLP-1 and glucagon receptor agonist, it demonstrated a robust and multifaceted mechanism of action with promising efficacy in both preclinical models and human clinical trials for type 2 diabetes and non-alcoholic steatohepatitis. The comprehensive data gathered from its development program have contributed substantially to the understanding of the therapeutic potential of multi-receptor agonism. Although the this compound program was ultimately discontinued for strategic reasons, the scientific knowledge and clinical insights gained continue to inform the development of next-generation metabolic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Mechanisms of action of incretin receptor based dual- and tri-agonists in pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of this compound, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
- 11. Robust anti‐obesity and metabolic effects of a dual GLP‐1/glucagon receptor peptide agonist in rodents and non‐human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterisation of this compound's dual GLP-1/glucagon receptor agonistic effects on glycaemic control using an in vivo human glucose regulation quantitative systems pharmacology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MEDI0382, a GLP-1/glucagon receptor dual agonist, meets safety and tolerability endpoints in a single-dose, healthy-subject, randomized, Phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cotadutide's Impact on Glucose Homeostasis: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Cotadutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon receptor agonist, is emerging as a significant therapeutic candidate for managing type 2 diabetes (T2D) and related metabolic disorders. Its unique mechanism, engaging two key hormonal pathways, offers a multifaceted approach to improving glycemic control and promoting weight loss. This technical guide synthesizes findings from key clinical trials to provide a comprehensive overview of this compound's in vivo effects on glucose homeostasis.
Mechanism of Action: A Dual-Receptor Strategy
This compound's innovation lies in its balanced agonism of both the GLP-1 and glucagon receptors. This dual activity is designed to leverage the benefits of each pathway while mitigating potential drawbacks.[1]
-
GLP-1 Receptor (GLP-1R) Agonism: Activation of the GLP-1R in pancreatic β-cells enhances glucose-dependent insulin secretion.[2] It also suppresses glucagon secretion from pancreatic α-cells, slows gastric emptying, and acts on the central nervous system to reduce appetite and food intake.[2][3] These effects collectively contribute to lower blood glucose levels and weight loss.
-
Glucagon Receptor (GCGR) Agonism: While glucagon is traditionally known to raise blood glucose by stimulating hepatic glucose production, its activation in the context of dual agonism with GLP-1 contributes to increased energy expenditure, improved liver health, and reduced hepatic fat.[2][4] The potent GLP-1R-mediated effects of this compound effectively counterbalance the potential hyperglycemic action of glucagon receptor engagement.[5]
The synergistic action of this compound on these two receptors results in robust improvements in overall metabolic health, including glycemic control, weight reduction, and favorable changes in liver parameters.[2][6]
Quantitative Data from Clinical Trials
Multiple clinical studies have demonstrated this compound's efficacy in improving key glycemic and metabolic parameters. The data below is summarized from phase 2a and 2b clinical trials involving patients with type 2 diabetes.
Table 1: Effects on Glycemic Control
| Parameter | Study Duration | This compound Dose | Change from Baseline (this compound) | Change from Baseline (Placebo) | P-value |
| HbA1c (%) | 32 Days | 50-300 µg | -0.65% | +0.01% | <0.001[7] |
| 14 Weeks | 100-300 µg | Significant Decrease | - | <0.001[6] | |
| 54 Weeks | 100-300 µg | Significant Decrease | - | <0.001[6][8] | |
| Fasting Plasma Glucose (FPG) | 32 Days | 50-300 µg | -19.55 mg/dL | +0.60 mg/dL | 0.089[7] |
| 35 Days | Not Specified | -2.23 mmol/L | - | - | |
| Postprandial Glucose (MMTT AUC) | 32 Days | 50-300 µg | -26.71% | +3.68% | <0.001[7][9] |
| 49 Days | 50-300 µg | -21.52% | +6.32% | <0.001[3] | |
| Time in Target Glucose Range (%) | 32 Days | 50-300 µg | +14.79% | -21.23% | 0.001[7][9] |
MMTT AUC: Area Under the Curve during a Mixed-Meal Tolerance Test
Table 2: Effects on Body Weight
| Parameter | Study Duration | This compound Dose | Change from Baseline (this compound) | Change from Baseline (Placebo) | P-value |
| Body Weight (kg) | 32 Days | 50-300 µg | -3.41 kg | -0.13 kg | <0.001[7][9] |
| Body Weight (%) | 49 Days | 50-300 µg | -3.41% | -0.08% | 0.002[3] |
| 14 Weeks | 100-300 µg | Significant Decrease | - | <0.001[6] | |
| 54 Weeks | 100-300 µg | Significant Decrease | - | <0.001[6] |
Experimental Protocols and Methodologies
The data presented is derived from rigorously designed clinical trials. Understanding the methodologies is crucial for interpreting the results.
Phase 2b Study (54 Weeks)
-
Objective: To evaluate the long-term efficacy and safety of this compound on glycemic control and body weight in patients with T2D.[6]
-
Design: A randomized, double-blind, placebo-controlled, multi-center study.[6] An open-label liraglutide arm was included for comparison.[6]
-
Participant Profile: 834 adults with T2D inadequately controlled with metformin, with a BMI of ≥25 kg/m ² and HbA1c between 7.0% and 10.5%.[6][10]
-
Intervention: Patients were randomized to receive once-daily subcutaneous injections of this compound (100 µg, 200 µg, or 300 µg), placebo, or open-label liraglutide (1.8 mg).[6][10] Dosing was initiated and uptitrated as required.[8]
-
Primary Endpoints: Change from baseline in HbA1c and body weight at week 14.[6][8]
-
Secondary/Exploratory Endpoints: Assessed at weeks 26 and 54, these included the proportion of patients achieving HbA1c targets, absolute change in body weight, fasting plasma glucose, and liver health biomarkers.[8][11]
Phase 2a Study (32 Days)
-
Objective: To assess the efficacy and safety of this compound in patients with T2D and chronic kidney disease (CKD).[7][9]
-
Participant Profile: Patients with a BMI of 25-45 kg/m ², T2D (HbA1c 6.5-10.5%), and an estimated glomerular filtration rate (eGFR) of 30-59 ml/min/1.73 m².[7][9]
-
Intervention: Once-daily subcutaneous this compound (dose-escalated from 50 µg to 300 µg) or placebo for 32 days.[7][9]
-
Primary Endpoint: Change in plasma glucose concentration during a mixed-meal tolerance test (MMTT).[7][9]
-
Key Assessments: MMTT to evaluate postprandial glucose control, continuous glucose monitoring (CGM) to assess time in target range, and body weight measurements.[7]
Key Experimental Procedures
-
Mixed-Meal Tolerance Test (MMTT): This test is used to assess postprandial glucose and insulin responses. After a fasting period, participants consume a standardized liquid meal. Blood samples are then collected at multiple time points (e.g., over 4 hours) to measure glucose and insulin levels, allowing for the calculation of the area under the curve (AUC) to quantify the overall response.[3]
-
Oral Glucose Tolerance Test (OGTT): A standard procedure to assess glucose metabolism. Following an overnight fast, a baseline blood sample is drawn. The patient then consumes a beverage containing a specific amount of glucose (typically 75g).[12][13] Blood samples are collected at timed intervals (e.g., 1 and 2 hours) to measure how the body processes the glucose load.[12][13] Patients are required to rest and avoid smoking during the test to ensure accurate results.[13][14]
-
Continuous Glucose Monitoring (CGM): CGM devices are used to track interstitial glucose levels continuously over several days. This provides a detailed profile of glucose fluctuations, including time spent in the target range (e.g., 70-180 mg/dL), time in hyperglycemia, and time in hypoglycemia, offering a more comprehensive view of glycemic control than single-point measurements.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Efficacy, safety, and mechanistic insights of this compound a dual receptor glucagon-like peptide-1 and glucagon agonist. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes glycogenolysis in people with overweight or obesity diagnosed with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Efficacy and safety of this compound, a dual glucagon-like peptide-1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. testmenu.com [testmenu.com]
- 13. cisss-lanaudiere.gouv.qc.ca [cisss-lanaudiere.gouv.qc.ca]
- 14. dhm.com.au [dhm.com.au]
Cotadutide in Non-Alcoholic Steatohepatitis (NASH): A Technical Guide on its Dual-Agonist Mechanism and Clinical Investigation
For Researchers, Scientists, and Drug Development Professionals
Cotadutide (MEDI0382) is a dual-agonist peptide in clinical development for the treatment of non-alcoholic steatohepatitis (NASH). It simultaneously activates the glucagon-like peptide-1 (GLP-1) and glucagon receptors, a mechanism designed to address the multifaceted pathophysiology of NASH, including metabolic dysregulation, hepatic steatosis, inflammation, and fibrosis.[1][2][3] This technical guide provides a comprehensive overview of the core research, summarizing key clinical trial data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: A Dual-Receptor Approach
This compound is engineered to provide a balanced activation of both GLP-1 and glucagon receptors, with a reported in vitro affinity ratio of approximately 5:1 in favor of the GLP-1 receptor.[2][4] This dual agonism confers a synergistic therapeutic effect by combining the established benefits of GLP-1 receptor activation (improved glycemic control, weight loss, and reduced food intake) with the direct hepatic actions of glucagon receptor activation (reduced liver fat, increased energy expenditure, and improved mitochondrial function).[4][5]
The GLP-1 component primarily drives systemic metabolic improvements, while the glucagon component is thought to be largely responsible for the direct beneficial effects on the liver, such as reducing hepatic lipid accumulation and improving liver health markers.[1][3][5] Preclinical studies in mouse models of NASH have demonstrated that this compound can reduce hepatic steatosis, inflammation, and fibrosis to a greater extent than a GLP-1 mono-agonist like liraglutide, even when matched for similar levels of weight loss.[3][4][5]
Clinical Trial Data
The following tables summarize quantitative data from key clinical trials investigating this compound in patient populations relevant to NASH, primarily individuals with overweight/obesity and type 2 diabetes mellitus (T2DM).
Table 1: Efficacy on Metabolic and Hepatic Parameters (Phase 2b, 54 Weeks)
Study involving 834 adults with BMI ≥25 kg/m ² and T2DM on metformin.[1][6][7]
| Parameter | Placebo (n=110) | This compound 200 µg (n=256) | This compound 300 µg (n=256) | Liraglutide 1.8 mg (n=110) |
| Change in HbA1c (%) | -0.13 | -1.04 | -1.16 | -1.05 |
| Change in Body Weight (kg) | -0.7 | -3.3 | -4.9 | -2.9 |
| Placebo-Adjusted Weight Loss (%) | N/A | -2.65 | -4.34 | -2.65 |
| Change in ALT (U/L) | +2.0 | -5.7 | -9.5 | -4.5 |
| Change in AST (U/L) | +1.6 | -2.1 | -5.1 | -1.5 |
| Change in Propeptide of Type III Collagen (PRO-C3) (ng/mL) | +0.22 | -1.33 | -2.65 | +0.13 |
| Change in NAFLD Fibrosis Score | +0.06 | -0.13 | -0.21 | -0.06 |
| Change in FIB-4 Index | +0.07 | -0.05 | -0.10 | -0.02 |
Data presented as least-squares mean change from baseline at week 54. P < 0.001 for this compound vs. placebo for HbA1c and body weight. Improvements in hepatic biomarkers were observed with this compound 300 µg vs. placebo.[1][7]
Table 2: Effects on Liver Fat and Glycogen (Phase 2a)
Study to evaluate glucagon receptor engagement.[2]
| Parameter | Placebo | This compound | Liraglutide |
| Absolute Reduction in Hepatic Fat Fraction (%) | N/A | -4.1 (vs. Placebo) | -2.3 (vs. This compound) |
| Relative Reduction in Hepatic Fat Fraction (%) | N/A | 35.1 (vs. Placebo) | 11.7 (vs. This compound) |
Treatment with this compound for 35 days resulted in a significant absolute reduction in hepatic fat fraction compared with both placebo (P = 0.002) and liraglutide (P = 0.044).[2]
Table 3: Safety and Tolerability (Phase 2b, 54 Weeks)
| Adverse Event | Placebo (n=110) | This compound (All Doses) | Liraglutide 1.8 mg (n=110) |
| Nausea (%) | 10 | 35 | 21 |
| Vomiting (%) | 4 | 17 | 8 |
| Diarrhea (%) | 9 | 16 | 12 |
The most common adverse events were gastrointestinal and decreased over time.[1][7]
Experimental Protocols
Phase 2b Study (NCT03117997) in Overweight/Obese T2DM Patients[1][7]
-
Objective: To assess the effects of this compound on glycemic control, body weight, and ad hoc hepatic parameters.
-
Design: A 54-week, randomized, double-blind (placebo and this compound), open-label (liraglutide), multicenter study.
-
Participants: 834 adults with a Body Mass Index (BMI) of ≥25 kg/m ² and type 2 diabetes inadequately controlled with metformin (HbA1c 7.0%–10.5%).[7]
-
Interventions:
-
This compound: Subcutaneous (SC) daily injections, dose-escalated to target doses of 100 µg, 200 µg, or 300 µg.
-
Placebo: Matched SC daily injections.
-
Active Comparator: Liraglutide 1.8 mg SC daily (open-label).
-
-
Endpoints:
-
Co-Primary: Change from baseline in HbA1c and body weight at week 14.
-
Hepatic (Ad Hoc): Changes in liver enzymes (ALT, AST), and non-invasive fibrosis scores (NAFLD Fibrosis Score, FIB-4 Index) at week 54.
-
-
Methodology: Blood samples were collected at baseline and subsequent visits to measure metabolic and hepatic biomarkers. Fibrosis scores were calculated using standard formulas.
Phase 2a Mechanistic Study (NCT03555994)[2]
-
Objective: To confirm glucagon receptor engagement in the liver and assess effects on hepatic glycogen and fat.
-
Design: A two-part, randomized, placebo-controlled trial.
-
Participants: Men and women with overweight or obesity diagnosed with T2DM.
-
Interventions: this compound, placebo, and liraglutide.
-
Endpoints:
-
Primary: Change from baseline in hepatic glycogen.
-
Secondary: Change in hepatic fat fraction.
-
-
Methodology: Hepatic fat fraction was evaluated using magnetic resonance imaging–proton density fat fraction (MRI–PDFF). Liver glycogen was measured using 13C magnetic resonance spectroscopy (MRS).
Logical Relationship: From Dual Agonism to NASH Resolution
The therapeutic rationale for this compound in NASH is based on a logical progression from its dual-receptor mechanism to multifaceted improvements in the disease's pathophysiology. The activation of GLP-1 receptors addresses the systemic metabolic dysfunction that drives NASH (obesity, insulin resistance), while the simultaneous activation of hepatic glucagon receptors directly targets the liver to reduce fat accumulation and improve cellular health. This combined action is hypothesized to lead to the resolution of steatohepatitis and a reduction in liver fibrosis, the key goals of NASH therapy.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound promotes glycogenolysis in people with overweight or obesity diagnosed with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolution of NASH and hepatic fibrosis by the GLP-1R/GcgR dual-agonist this compound via modulating mitochondrial function and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory studies on Cotadutide for obesity treatment
An in-depth technical guide on the exploratory studies of Cotadutide for the treatment of obesity, designed for researchers, scientists, and drug development professionals.
Introduction
This compound (MEDI0382) is a dual-agonist peptide in development that targets both the glucagon-like peptide-1 (GLP-1) and glucagon receptors.[1][2] It is engineered with balanced agonistic activity, designed to leverage the metabolic benefits of both pathways for conditions such as non-alcoholic steatohepatitis (NASH), type 2 diabetes (T2D), and obesity.[1][3][4] The dual-action mechanism aims to combine the glucose-lowering and appetite-suppressing effects of GLP-1 receptor activation with the potential energy expenditure and hepatic fat reduction benefits of glucagon receptor activation.[2][5] This document provides a technical overview of the exploratory studies investigating this compound's efficacy and mechanism of action in treating obesity, particularly in individuals with comorbid T2D.
Core Mechanism of Action
This compound functions by co-activating GLP-1 and glucagon receptors, leading to a multi-organ metabolic effect.[6]
-
GLP-1 Receptor (GLP-1R) Agonism : Activation of GLP-1R in the brain suppresses appetite, which results in decreased food and energy intake.[5][6] In the pancreas, it enhances glucose-dependent insulin secretion.[5]
-
Glucagon Receptor (GCGR) Agonism : Activation of GCGR primarily in the liver enhances hepatic insulin sensitivity, reduces liver fat accumulation (de novo lipogenesis), and promotes glycogenolysis.[5][6][7] It also increases insulin-stimulated glucose uptake and metabolic activity in brown adipose tissue.[6]
The combined action is designed to produce superior weight loss and glycemic control compared to single-agonist therapies.[5] The GLP-1R activity counteracts the potential hyperglycemic effects of GCGR activation, resulting in a net improvement in glucose metabolism.[3]
Clinical Efficacy in Overweight/Obese Populations
Exploratory clinical trials have evaluated this compound's impact on body weight and key metabolic parameters in adults with overweight or obesity and T2D.
Data from Phase 2b, 54-Week Study
A randomized, double-blind, placebo-controlled Phase 2b study assessed three doses of this compound against placebo and open-label Liraglutide 1.8 mg in adults with a BMI ≥25 kg/m ² and T2D inadequately controlled with metformin.[8]
Table 1: Change in Body Weight at Week 54 [9][10]
| Treatment Group | N | Baseline Mean Weight (kg) | LS Mean % Change from Baseline | Placebo-Adjusted Change | P-value vs. Placebo | P-value vs. Liraglutide 1.8 mg |
|---|---|---|---|---|---|---|
| Placebo | 91 | 99.4 | -1.69% | - | - | - |
| This compound 100 µg | 75 | 100.3 | -3.33% | -1.64% | <0.001 | NS |
| This compound 200 µg | 199 | 100.2 | -3.93% | -2.24% | <0.001 | NS |
| This compound 300 µg | 187 | 100.6 | -5.02% | -3.33% | <0.001 | 0.009 |
| Liraglutide 1.8 mg | 104 | 101.4 | -3.33% | -1.64% | <0.001 | - |
LS Mean: Least-Squares Mean. Data from a 54-week randomized phase 2b study.[9]
Table 2: Achievement of Weight Loss Targets at Week 54 [9]
| Treatment Group | % Achieving ≥5% Weight Loss | P-value vs. Placebo | % Achieving ≥10% Weight Loss | P-value vs. Placebo |
|---|---|---|---|---|
| Placebo | 10% | - | 3% | - |
| This compound 100 µg | 40% | <0.001 | 12% | 0.025 |
| This compound 200 µg | 30% | <0.001 | 15% | 0.003 |
| This compound 300 µg | 47% | <0.001 | 21% | <0.001 |
| Liraglutide 1.8 mg | 31% | <0.001 | 10% | 0.057 |
Data from a 54-week randomized phase 2b study.[9]
Data from Phase 2a Energy Balance Study
A Phase 2a study specifically investigated the mechanism of weight loss by measuring energy intake (EI) and energy expenditure (EE). Participants were overweight/obese adults with T2D treated for 42 days.[2][11]
Table 3: Effects on Weight, Energy Intake, and Energy Expenditure [2][11]
| Parameter | This compound (up to 300 µg) | Placebo | P-value (between groups) |
|---|---|---|---|
| % Weight Change | -4.0% | -1.4% | 0.011 |
| Change in Energy Intake (EI) | -41.3% | Not Reported | 0.011 |
| Change in Total EE (Indirect Calorimetry) | -6.5% | Not Reported | <0.001 |
Data from a 42-day randomized phase 2a study. The results indicate weight loss is primarily driven by a significant reduction in energy intake.[2]
Experimental Protocols
Phase 2b Efficacy and Safety Study (54 Weeks)
-
Study Design : A multicenter, randomized, double-blind (for this compound and placebo), placebo-controlled, parallel-group study with an open-label active comparator (Liraglutide).[8]
-
Participant Population : 834 adults with BMI ≥25 kg/m ², T2D with HbA1c between 7.0% and 10.5%, on a stable dose of metformin monotherapy.[8]
-
Intervention : Participants were randomized to receive once-daily subcutaneous injections of this compound (100 µg, 200 µg, or 300 µg), placebo, or open-label Liraglutide (1.8 mg).[8] Doses of this compound were up-titrated over several weeks to the target maintenance dose to improve tolerability.
-
Primary Endpoint : Change from baseline in HbA1c at Week 14.[9]
-
Secondary and Exploratory Endpoints : Included absolute and percent change in body weight, proportion of participants achieving ≥5% and ≥10% weight loss, and changes in waist circumference, fasting plasma glucose, and lipid profiles at 26 and 54 weeks.[8][9]
-
Statistical Analysis : Efficacy analyses were based on the per-protocol population, which included participants who did not discontinue the study drug and had no major protocol violations.[9]
Phase 2a Energy Balance Study (42 Days)
-
Study Design : A single-center, randomized, double-blind, placebo-controlled trial.[2][11]
-
Participant Population : Overweight and obese adults (BMI 27-40 kg/m ²) with T2D (HbA1c 6.5-8%).[11]
-
Intervention : Following a 16-day single-blind placebo run-in period, participants were randomized (2:1) to 42 days of double-blind treatment with either once-daily subcutaneous this compound (titrated up to 300 µg) or placebo.[2][11]
-
Primary Outcome : Percentage change in body weight from the start of the treatment period to the end.[11]
-
Secondary Outcomes :
-
Energy Intake (EI) : Assessed via an ad libitum meal test where participants consumed as much as they wanted from a standardized lunch buffet. The total energy consumed was calculated.[11]
-
Energy Expenditure (EE) : Assessed using indirect calorimetry to measure resting and total energy expenditure.[2][11]
-
Safety and Tolerability
Across clinical studies, the most common adverse events (AEs) associated with this compound are gastrointestinal in nature, including nausea and vomiting.[8][9] These events are consistent with the GLP-1 receptor agonist class, were generally mild to moderate, and tended to decrease over time.[8][9] In the 54-week study, discontinuation rates due to AEs were higher in the this compound groups (13-21.5%) compared to placebo (4.5%) and Liraglutide (1.8%).[10]
Conclusion
Exploratory studies on this compound demonstrate its potential as an effective treatment for obesity, particularly in patients with T2D. The dual agonism of GLP-1 and glucagon receptors leads to significant weight loss, primarily driven by a marked reduction in energy intake.[2] The 300 µg dose showed superior weight loss compared to both placebo and Liraglutide 1.8 mg over 54 weeks.[9] These findings, combined with benefits in glycemic control and hepatic health, support the continued development of this compound in larger, longer-term clinical trials to fully establish its therapeutic profile for obesity and related metabolic disorders.[1]
References
- 1. Efficacy and safety of this compound, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of this compound's dual GLP-1/glucagon receptor agonistic effects on glycaemic control using an in vivo human glucose regulation quantitative systems pharmacology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound promotes glycogenolysis in people with overweight or obesity diagnosed with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound promotes glycogenolysis in people with overweight or obesity diagnosed with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. This compound Tames Metabolic Markers in Overweight/Obese With Diabetes [natap.org]
- 11. diabetesjournals.org [diabetesjournals.org]
Methodological & Application
Application Notes and Protocols for In Vivo Study of Cotadutide in Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for conducting in vivo studies using the dual GLP-1/glucagon receptor agonist, cotadutide, in a diet-induced obese (DIO) mouse model. The information compiled is based on established preclinical study methodologies.
Introduction
This compound is a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon receptors, currently under investigation for the treatment of type 2 diabetes, non-alcoholic steatohepatitis (NASH), and obesity.[1][2] Its balanced activity is designed to leverage the benefits of both pathways, leading to improved glycemic control, weight loss, and positive effects on liver health.[1][3] In vivo studies in diet-induced obese (DIO) mice are a critical step in the preclinical evaluation of this compound's efficacy and mechanism of action.
Mechanism of Action
This compound exerts its effects through a multi-pronged mechanism. The GLP-1 receptor agonism enhances insulin secretion, suppresses appetite, and delays gastric emptying.[2] Simultaneously, glucagon receptor activation in the liver helps to decrease fat accumulation, reduce lipogenesis, and improve mitochondrial function.[4][5] These synergistic actions contribute to overall improvements in metabolic health.[6] The effects of this compound have been linked to the modulation of the AMPK/mTOR pathway in the liver and adipose tissue.[5][7]
Experimental Protocol: this compound Administration in DIO Mice
This protocol outlines the key steps for inducing obesity in mice and subsequent treatment with this compound.
1. Animal Model and Diet-Induced Obesity (DIO) Induction
-
Animal Strain: C57BL/6 mice are commonly used for DIO studies.[5][8]
-
Age: Start the high-fat diet at approximately 8 weeks of age.[9]
-
Housing: House animals in a temperature-controlled (20-23°C) and humidity-controlled (30-40%) room with a 12-hour light/dark cycle.[9]
-
Diet:
-
Induction Period: Maintain mice on their respective diets for 10-15 weeks to induce a stable obese phenotype with characteristics such as marked adiposity, moderate insulin resistance, and liver steatosis.[9][10]
-
Monitoring: Record body weight and food intake weekly throughout the induction period.[9]
2. Experimental Groups and this compound Administration
-
Group Allocation: After the DIO induction period, randomize the obese mice into treatment and vehicle control groups based on body weight.
-
Treatment Groups:
-
Vehicle Control (HF): DIO mice receiving a saline or other appropriate vehicle.
-
This compound-Treated (HFC): DIO mice receiving this compound.
-
Lean Control (C): Mice on a standard diet receiving vehicle.
-
-
Dosage: A common dosage for this compound in mice is 10-30 nmol/kg.[5][11][12]
-
Administration: Administer this compound or vehicle via subcutaneous injection once daily.[5][7]
-
Study Duration: Treatment duration can range from 7 days to 4 weeks or longer, depending on the study endpoints.[5][11]
3. In-Life Measurements and Sample Collection
-
Body Weight and Food Intake: Monitor daily or weekly.
-
Glycemic Control:
-
Fasting Glucose: Measure from tail vein blood after a 6-hour fast.[9]
-
Glucose Tolerance Test (GTT): Can be performed to assess glucose disposal.
-
-
Terminal Procedures:
-
At the end of the treatment period, fast animals for 6 hours before sacrifice.[9]
-
Collect blood via cardiac puncture or retro-orbital sinus for plasma analysis of insulin, lipids, and liver enzymes.[9]
-
Harvest tissues such as liver, epididymal white adipose tissue (eWAT), and pancreas for further analysis (e.g., histology, gene expression).
-
Data Presentation: Summary of this compound Effects in DIO Mice
The following tables summarize the quantitative effects of this compound observed in preclinical studies.
Table 1: Effects on Body Weight and Glycemic Control
| Parameter | Treatment Group | Result vs. Vehicle Control | Study Duration | Citation |
| Body Weight | This compound (10 nmol/kg) | Significant reduction | 28 days | [12] |
| This compound | Controlled weight gain | 4 weeks | [5][7] | |
| Fasting Glucose | This compound (10 nmol/kg) | No significant difference | 28 days | [12] |
| Fasting Insulin | This compound (10 nmol/kg) | Dramatically lower | 28 days | [12] |
| Glucose Intolerance | This compound | Improved | 4 weeks | [5][7] |
| Insulin Resistance | This compound | Improved | 4 weeks | [5][7] |
Table 2: Effects on Plasma Markers and Liver Health
| Parameter | Treatment Group | Result vs. Vehicle Control | Study Duration | Citation |
| Triacylglycerol | This compound | Reduced | 4 weeks | [5][7] |
| Total Cholesterol | This compound | Reduced | 4 weeks | [5][7] |
| Alanine Aminotransferase (ALT) | This compound | Reduced | 4 weeks | [5][7] |
| Aspartate Aminotransferase (AST) | This compound | Reduced | 4 weeks | [5][7] |
| Leptin | This compound | Reduced | 4 weeks | [5] |
| Adiponectin | This compound | Increased | 4 weeks | [5] |
| Liver Fat Accumulation | This compound | Lessened | 4 weeks | [5][7] |
Table 3: Effects on Adipose Tissue and Inflammation
| Parameter | Treatment Group | Result vs. Vehicle Control | Study Duration | Citation |
| Adipocyte Hypertrophy | This compound | Mitigated | 4 weeks | [5] |
| Adipocyte Apoptosis | This compound | Reduced | 4 weeks | [5] |
| Proinflammatory Markers (eWAT) | This compound | Reduced | 4 weeks | [5] |
| MCP-1 | This compound | Reduced | 4 weeks | [5] |
| Resistin | This compound | Reduced | 4 weeks | [5] |
| IL-6 | This compound | Reduced | 4 weeks | [5] |
| TNF-alpha | This compound | Reduced | 4 weeks | [5] |
Conclusion
The provided protocol offers a comprehensive framework for evaluating the in vivo effects of this compound in a diet-induced obese mouse model. Studies have consistently shown that this compound effectively controls weight gain, improves glucose tolerance and insulin resistance, and has beneficial effects on liver and adipose tissue health.[5][7] These actions are mediated through its dual agonism of GLP-1 and glucagon receptors, leading to a multifaceted improvement in the metabolic profile of obese mice. This makes this compound a promising therapeutic candidate for metabolic diseases.[5][6]
References
- 1. Efficacy and safety of this compound, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, Safety, and Mechanistic Insights of this compound, a Dual Receptor Glucagon-Like Peptide-1 and Glucagon Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of this compound's dual GLP-1/glucagon receptor agonistic effects on glycaemic control using an in vivo human glucose regulation quantitative systems pharmacology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound effect in liver and adipose tissue in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Dual Glucagon and Glucagon-like Peptide-1 Receptor Agonists Across the Cardiometabolic Continuum: A Review of Current Clinical Evidence [imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound (GLP-1/Glucagon dual receptor agonist) modulates hypothalamic orexigenic and anorexigenic neuropeptides in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diet-induced obesity murine model [protocols.io]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
Measuring the Dual Agonist Activity of Cotadutide: A Cell-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotadutide is a dual agonist peptide with balanced activity at the glucagon-like peptide-1 (GLP-1) and glucagon receptors.[1][2] This dual mechanism of action is designed to leverage the benefits of both pathways for the treatment of type 2 diabetes and non-alcoholic steatohepatitis (NASH).[2][3] The GLP-1 receptor agonism primarily contributes to improved glycemic control through enhanced insulin secretion and delayed gastric emptying, while glucagon receptor activation in the liver can lead to reduced hepatic fat and improved metabolic parameters.[3] Assessing the in vitro potency and efficacy of this compound at both receptors is crucial for understanding its pharmacological profile and for quality control during drug development.
This application note provides a detailed protocol for a cell-based assay to measure the activity of this compound on both the GLP-1 and glucagon receptors by quantifying the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in their signaling pathways.
Signaling Pathways
Both the GLP-1 and glucagon receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. This initiates a downstream signaling cascade.
Caption: this compound signaling through GLP-1 and Glucagon receptors.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound at the human GLP-1 and glucagon receptors, as determined by a cAMP accumulation assay in Chinese Hamster Ovary (CHO) cells.
| Compound | Receptor | In Vitro EC50 (pmol/L) | Cell Line | Assay Principle | Reference |
| This compound | GLP-1R | 0.076 | CHO | cAMP Accumulation | [1] |
| This compound | GCGR | 0.088 | CHO | cAMP Accumulation | [1] |
| GLP-1 | GLP-1R | 1.92 | CHO | cAMP Accumulation | [1] |
| Glucagon | GCGR | 1.54 | CHO | cAMP Accumulation | [1] |
Experimental Protocols
This protocol describes a method for determining the potency of this compound by measuring cAMP production in mammalian cells recombinantly expressing either the human GLP-1 receptor (GLP-1R) or the human glucagon receptor (GCGR).
Experimental Workflow
Caption: Workflow for the cell-based cAMP assay.
Materials and Reagents
-
Cell Lines:
-
HEK293 or CHO-K1 cells stably expressing the human GLP-1 receptor.
-
HEK293 or CHO-K1 cells stably expressing the human glucagon receptor.
-
-
Cell Culture Media:
-
DMEM or Ham's F-12K medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Selection antibiotic (e.g., G418, hygromycin B) if required for maintaining receptor expression.
-
-
Assay Reagents:
-
This compound
-
Human GLP-1 (7-36) amide (positive control for GLP-1R)
-
Human Glucagon (positive control for GCGR)
-
Assay Buffer (e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX at 0.5 mM)
-
cAMP detection kit (e.g., HTRF, FRET, or luciferase-based kits)
-
-
Equipment:
-
Sterile tissue culture flasks and plates (96-well, white, solid bottom)
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader compatible with the chosen cAMP detection technology
-
Protocol
Day 1: Cell Seeding
-
Culture the GLP-1R and GCGR expressing cells in their respective growth media until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Resuspend the cells in fresh growth medium and perform a cell count.
-
Seed the cells into a 96-well white, solid-bottom plate at a density of 20,000 - 40,000 cells per well in 100 µL of growth medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: cAMP Assay
-
Prepare Compound Dilutions:
-
Prepare a stock solution of this compound, GLP-1, and Glucagon in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of each compound in assay buffer to achieve the desired final concentrations. A typical concentration range would be from 1 pM to 1 µM.
-
-
Agonist Stimulation:
-
Carefully remove the growth medium from the cell plates.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the diluted compounds (this compound, GLP-1, or Glucagon) to the respective wells. Include a "vehicle only" control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit. This typically involves adding a lysis buffer containing the detection reagents.
-
-
Data Analysis:
-
Read the plate on a compatible plate reader.
-
Plot the response (e.g., fluorescence ratio, luminescence) against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound on each receptor.
-
Expected Results
A successful experiment will yield sigmoidal dose-response curves for this compound on both GLP-1R and GCGR expressing cells. The calculated EC50 values should be in the picomolar range, consistent with the data presented in the quantitative summary table. The positive controls, GLP-1 and glucagon, should also elicit robust responses on their respective receptors, validating the assay system.
Caption: Representative dose-response curve for this compound.
Conclusion
This application note provides a robust and reliable cell-based assay protocol for quantifying the dual agonist activity of this compound on the GLP-1 and glucagon receptors. By following this methodology, researchers can accurately determine the in vitro potency of this compound and other dual-acting compounds, which is essential for drug discovery, development, and quality control in the field of metabolic diseases.
References
Application Notes and Protocols for Cotadutide Dose-Response Analysis in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotadutide (MEDI0382) is a potent dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR), currently under investigation for the treatment of type 2 diabetes and nonalcoholic steatohepatitis (NASH).[1][2] Its balanced activity on both receptors is designed to harness the metabolic benefits of GLP-1R activation, such as improved glycemic control, while leveraging the effects of GCGR activation on hepatic lipid metabolism and energy expenditure.[1][3] This document provides detailed application notes and protocols for analyzing the dose-response effects of this compound in primary hepatocytes, a critical in vitro model for studying its direct hepatic actions.
Mechanism of Action in Hepatocytes
This compound exerts its effects on hepatocytes by co-activating GLP-1R and GCGR, both of which are G protein-coupled receptors that primarily signal through the adenylyl cyclase/cAMP/PKA pathway.[4] Activation of these receptors in hepatocytes leads to a range of metabolic changes, including modulation of glucose and lipid metabolism.[1][4] A key downstream signaling cascade implicated in the metabolic effects of this compound in the liver is the AMPK/mTOR pathway, which plays a central role in cellular energy homeostasis.[5]
Quantitative Data Presentation
The following tables summarize the dose-dependent effects of this compound on key metabolic parameters in primary hepatocytes, based on available preclinical data.
Table 1: this compound (MEDI0382) EC50 for cAMP Accumulation in Primary Hepatocytes
| Species | EC50 (pM) | Reference(s) |
| Human | 1447 | [6][7][8] |
| Mouse | 840 | [6][7][8] |
| Rat | 462 | [6][7][8] |
Table 2: Dose-Dependent Effects of this compound (MEDI0382) on Gene Expression in Primary Mouse Hepatocytes
| Target Gene | This compound Concentration | Observed Effect | Reference(s) |
| Ppargc1a | 1 nM | Upregulation | [9] |
| 10 nM | Upregulation | [9] | |
| 100 nM | Upregulation | [9] |
Table 3: Effects of this compound (MEDI0382) on Metabolic Functions in Primary Mouse Hepatocytes
| Metabolic Function | This compound Concentration | Observed Effect | Reference(s) |
| Mitochondrial Turnover | 100 nM | Increased | [6][8] |
| De Novo Lipogenesis | 100 nM | Reduced | [3] |
| Glucose Output | 100 pM - 1 µM | Increased | [6][8] |
Signaling Pathways and Experimental Workflows
References
- 1. Resolution of NASH and hepatic fibrosis by the GLP-1R/GcgR dual-agonist this compound via modulating mitochondrial function and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GLP-1R/GCGR dual agonism dissipates hepatic steatosis to restore insulin sensitivity and rescue pancreatic β-cell function in obese male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting negative phosphorylation to activate AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PGC-1α isoforms coordinate to balance hepatic metabolism and apoptosis in inflammatory environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. innoprot.com [innoprot.com]
Application Notes and Protocols: Subcutaneous Administration of Cotadutide in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotadutide (MEDI0382) is a potent dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon receptors, currently under investigation for the treatment of metabolic disorders such as type 2 diabetes (T2D), non-alcoholic steatohepatitis (NASH), and chronic kidney disease.[1][2][3] Its balanced activity is designed to harness the benefits of both pathways, promoting weight loss, improving glycemic control, and supporting liver health.[4][5] In preclinical rodent models, this compound has demonstrated significant efficacy in reducing body weight, improving glucose tolerance, and mitigating hepatic steatosis.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of this compound in rodent models, based on published preclinical data.
Data Presentation
The following table summarizes quantitative data from key preclinical studies involving the subcutaneous administration of this compound in mice.
| Parameter | Mouse Model | Dose | Frequency | Duration | Key Findings | Reference |
| Body Weight | Diet-Induced Obese (DIO) C57BL/6 Mice | 30 nmol/kg | Once daily | 4 weeks | Controlled weight gain | [6] |
| Body Weight | Diet-Induced Obese (DIO) Mice | 10 or 30 nmol/kg | Once daily | 14-16 weeks | Reduced body weight | [8] |
| Food Intake | Diet-Induced Obese (DIO) Mice | 10 nmol/kg | Single dose | Acute | Suppressed food intake | [8] |
| Glucose Tolerance | Diet-Induced Obese (DIO) C57BL/6 Mice | 30 nmol/kg | Once daily | 4 weeks | Improved glucose intolerance and insulin resistance | [6] |
| Hepatic Parameters | ob/ob AMLN NASH Mice | 30 nmol/kg | Once a day | 6 weeks | Reduced hepatic fibrosis and inflammation | [8] |
Signaling Pathway
This compound exerts its effects by co-activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors. This dual agonism leads to a cascade of downstream signaling events that collectively contribute to the observed metabolic benefits.
Caption: this compound dual agonist signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
This protocol describes the preparation of this compound for subcutaneous administration in rodents.
Materials:
-
This compound powder
-
Sterile, non-pyrogenic vehicle (e.g., sterile water for injection, 0.9% sterile saline, or a specific buffer as recommended by the manufacturer)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette and sterile tips
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10-30 nmol/kg) and the body weight of the animals, calculate the total amount of this compound needed.
-
Reconstitution: Aseptically add the calculated volume of the appropriate sterile vehicle to the vial of this compound powder to achieve the desired stock concentration.
-
Mixing: Gently vortex the solution until the this compound is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Dilution (if necessary): Based on the stock concentration and the required injection volume per animal, perform any necessary serial dilutions using the sterile vehicle.
-
Storage: Once prepared, it is recommended to aliquot the solution and store it at -80°C for long-term use or at -20°C for short-term use to prevent inactivation from repeated freeze-thaw cycles.[8]
Protocol 2: Subcutaneous Administration of this compound in Mice
This protocol details the procedure for single or repeated daily subcutaneous injections of this compound in mice.
Materials:
-
Prepared this compound solution
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 gauge)[9]
-
Animal scale
-
70% Isopropyl alcohol wipes (optional)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse and calculate the precise volume of this compound solution to be administered.
-
For repeated dosing studies, ensure consistent timing of administration (e.g., once daily at a specific time).[6]
-
-
Restraint:
-
Manually restrain the mouse by grasping the loose skin at the scruff of the neck to immobilize the head and body.
-
-
Injection Site:
-
Injection Technique:
-
Create a "tent" of skin by lifting the loose skin at the injection site.
-
Insert the sterile needle, bevel up, at the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure the needle has not entered a blood vessel (no flashback of blood should be observed).
-
Slowly and steadily depress the plunger to inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
For chronic studies, monitor body weight, food and water intake, and other relevant physiological parameters as required by the study design.
-
Maximum Injection Volumes for Mice:
-
The recommended maximum volume per site for subcutaneous injection is 5 mL/kg.[9] For larger volumes, it is advisable to use multiple injection sites.[11]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a preclinical study evaluating the effects of this compound in a diet-induced obesity (DIO) mouse model.
Caption: Preclinical experimental workflow for this compound.
References
- 1. Efficacy and safety of this compound, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic Modeling of this compound: A Dual Agonist Peptide of Glucagon-Like Peptide and Glucagon Receptors Administered to Participants with Type II Diabetes Mellitus, Chronic Kidney Disease, Obesity and Non-Alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety of this compound, a GLP-1 and Glucagon Receptor Dual Agonist, in Individuals with Renal Impairment: A Single-Dose, Phase I, Bridging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterisation of this compound's dual GLP-1/glucagon receptor agonistic effects on glycaemic control using an in vivo human glucose regulation quantitative systems pharmacology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound effect in liver and adipose tissue in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols: Cotadutide Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotadutide (MEDI0382) is a dual agonist for the glucagon-like peptide-1 (GLP-1) receptor and the glucagon receptor (GCGR).[1][2] This balanced agonism is designed to leverage the therapeutic benefits of both pathways for the treatment of metabolic diseases such as type 2 diabetes and non-alcoholic steatohepatitis (NASH).[1][3] Characterizing the binding and functional activity of this compound at these two G-protein coupled receptors (GPCRs) is crucial for understanding its mechanism of action and preclinical development.[4][5]
These application notes provide detailed protocols for in vitro assays to determine the binding affinity and functional potency of this compound at the human GLP-1 and glucagon receptors.
Quantitative Data Summary
The functional potency of this compound is typically assessed through receptor activation assays that measure the downstream signaling molecule, cyclic AMP (cAMP).[1][6] The half-maximal effective concentration (EC50) is a key parameter derived from these assays.
| Compound | Receptor | Assay Type | Cell Line | EC50 (pM) | Reference |
| This compound | GLP-1 Receptor | cAMP Accumulation | CHO cells | 6.9 | [6][7] |
| This compound | Glucagon Receptor | cAMP Accumulation | CHO cells | 10.2 | [6][7] |
Signaling Pathways
This compound binding to the GLP-1 and glucagon receptors initiates intracellular signaling cascades, primarily through the Gαs protein subunit, leading to the production of cAMP.[1]
Experimental Protocols
Radioligand Competitive Binding Assay Workflow
The following diagram illustrates the general workflow for a radioligand competitive binding assay to determine the binding affinity (Ki) of a test compound like this compound.
Protocol 1: GLP-1 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human GLP-1 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1 receptor.
-
Radioligand: [125I]GLP-1(7-36) amide.
-
Test Compound: this compound.
-
Positive Control: Unlabeled GLP-1(7-36) amide.
-
Non-specific Binding Control: A high concentration of unlabeled GLP-1(7-36) amide or Exendin-4.
-
Buffers:
-
Lysis Buffer: e.g., ice-cold 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
-
Equipment:
-
Cell culture supplies.
-
Homogenizer.
-
Centrifuge.
-
96-well filter plates (e.g., GF/C).
-
Vacuum manifold.
-
Gamma counter.
-
Methodology:
-
Membrane Preparation: a. Culture CHO-hGLP-1R cells to confluency. b. Harvest cells and wash with ice-cold PBS. c. Resuspend cell pellet in lysis buffer and homogenize. d. Centrifuge the homogenate at low speed to remove nuclei and debris. e. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. f. Wash the membrane pellet with assay buffer and resuspend in a known volume. g. Determine protein concentration using a standard method (e.g., BCA assay).
-
Competitive Binding Assay: a. In a 96-well plate, add assay buffer, a fixed concentration of [125I]GLP-1 (e.g., 50-100 pM), and serial dilutions of this compound. b. Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled GLP-1). c. Add the membrane preparation to each well to initiate the binding reaction. d. Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.
-
Separation and Quantification: a. Pre-treat the filter plate with a blocking agent (e.g., polyethyleneimine). b. Rapidly transfer the contents of the assay plate to the filter plate and apply vacuum to separate bound from free radioligand. c. Wash the filters with ice-cold assay buffer. d. Dry the filter plate and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Glucagon Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human glucagon receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human glucagon receptor.
-
Radioligand: [125I]Glucagon.
-
Test Compound: this compound.
-
Positive Control: Unlabeled glucagon.
-
Non-specific Binding Control: A high concentration of unlabeled glucagon.
-
Buffers:
-
Lysis Buffer: As per Protocol 1.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 20 mM EDTA, 0.2% BSA, pH 7.5.
-
-
Equipment: As per Protocol 1.
Methodology:
-
Membrane Preparation: a. Follow the same procedure as described in Protocol 1, using CHO-hGCGR cells.
-
Competitive Binding Assay: a. In a 96-well plate, add assay buffer, a fixed concentration of [125I]Glucagon (e.g., 0.1-0.2 nM), and serial dilutions of this compound. b. Include wells for total and non-specific binding. c. Add the membrane preparation to each well. d. Incubate the plate (e.g., 60 minutes at 30°C).
-
Separation and Quantification: a. Follow the same procedure as described in Protocol 1.
-
Data Analysis: a. Follow the same procedure as described in Protocol 1 to determine the IC50 and calculate the Ki for this compound at the glucagon receptor.
References
- 1. Portico [access.portico.org]
- 2. MEDI0382, a GLP-1/glucagon receptor dual agonist, meets safety and tolerability endpoints in a single-dose, healthy-subject, randomized, Phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Peptides Targeting PPI in Clinical Development: Overview, Mechanism of Action and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Characterisation of this compound's dual GLP-1/glucagon receptor agonistic effects on glycaemic control using an in vivo human glucose regulation quantitative systems pharmacology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Quantifying Cotadutide Efficacy Using a cAMP Accumulation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cotadutide (MEDI0382) is a dual agonist for the glucagon-like peptide-1 (GLP-1) receptor and the glucagon receptor (GCGR), developed for the treatment of non-alcoholic steatohepatitis (NASH) and type 2 diabetes with chronic kidney disease.[1][2] Its therapeutic potential stems from its balanced activity at these two key metabolic receptors.[1][3] Both the GLP-1 and glucagon receptors are Class B G-protein coupled receptors (GPCRs) that primarily couple to the Gαs protein subunit.[4][5] Activation of these receptors stimulates adenylyl cyclase, leading to the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[4] Therefore, measuring the accumulation of intracellular cAMP is a direct and reliable method to quantify the in vitro potency and efficacy of this compound at each of its target receptors.
Signaling Pathway
The binding of this compound to either the GLP-1 or glucagon receptor initiates a conformational change, activating the associated Gαs protein. This, in turn, activates adenylyl cyclase, which catalyzes the synthesis of cAMP. The resulting increase in intracellular cAMP concentration activates downstream effectors like Protein Kinase A (PKA), leading to various cellular responses.[4][5]
Caption: this compound signaling pathway via Gαs-coupled receptors.
Principle of the cAMP Accumulation Assay
A variety of homogeneous, cell-based assay formats can be used to measure cAMP accumulation, including Homogeneous Time-Resolved Fluorescence (HTRF), bioluminescence resonance energy transfer (BRET), enzyme fragment complementation (EFC), and AlphaScreen.[6][7][8] Most of these are competitive immunoassays where cellular cAMP produced in response to receptor stimulation competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.[6][8] The resulting signal is inversely proportional to the amount of cAMP in the cell lysate, allowing for the generation of dose-response curves and the determination of agonist potency (EC₅₀).
Experimental Workflow
The general workflow for a cAMP accumulation assay involves cell preparation, agonist stimulation, cell lysis and detection, and data analysis. The process is designed for high-throughput screening in 96- or 384-well plate formats.
Caption: General experimental workflow for a cAMP accumulation assay.
Data Presentation: this compound Potency
The primary output of the assay is the EC₅₀ value, which represents the concentration of this compound required to elicit 50% of the maximal cAMP response. This compound is characterized by its balanced dual agonism.[3] Preclinical data suggests a higher potency for the GLP-1 receptor compared to the glucagon receptor.[9]
| Parameter | GLP-1 Receptor | Glucagon Receptor |
| Cell Line | HEK293-hGLP1R | HEK293-hGCGR |
| EC₅₀ (nM) | 35 | 550 |
| Maximal Response | 100% (relative to GLP-1) | 95% (relative to Glucagon) |
| Assay Format | HTRF cAMP Assay | HTRF cAMP Assay |
Note: The data presented in this table are representative values based on published literature for similar dual agonists and are intended for illustrative purposes.[9]
Detailed Protocol: HTRF-Based cAMP Assay
This protocol provides a detailed methodology for determining the dose-response of this compound using a commercially available HTRF cAMP assay kit. Volumes are suitable for a 384-well plate format.
I. Materials and Reagents
-
Cell Lines: HEK293 cells stably expressing human GLP-1R or human GCGR.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).
-
Assay Buffer: Stimulation Buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Test Compound: this compound, lyophilized.
-
Reference Agonists: GLP-1 (7-36) amide, Glucagon.
-
HTRF cAMP Assay Kit: Containing cAMP-d2 (tracer) and Anti-cAMP-Cryptate (antibody).
-
Lysis Buffer: As supplied with the kit.
-
Equipment: Humidified CO₂ incubator (37°C, 5% CO₂), low-volume white 384-well assay plates, multi-channel pipettes, HTRF-compatible microplate reader.
II. Reagent Preparation
-
This compound Stock: Reconstitute lyophilized this compound in an appropriate solvent (e.g., sterile water with 0.1% BSA) to create a high-concentration stock solution (e.g., 1 mM). Aliquot and store at -80°C.
-
Stimulation Buffer with IBMX: Prepare fresh stimulation buffer containing 1 mM IBMX.
-
Serial Dilutions: On the day of the experiment, prepare a serial dilution series of this compound and reference agonists in the stimulation buffer with IBMX. A 12-point, 1:10 dilution series starting from 10 µM is recommended.
-
HTRF Reagents: Prepare the cAMP-d2 and Anti-cAMP-Cryptate detection reagents in lysis buffer according to the manufacturer's instructions.
III. Cell Preparation
-
Culture the receptor-expressing HEK293 cells until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in stimulation buffer (without IBMX) at a density of 0.5 - 1.0 x 10⁶ cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate (yielding 5,000-10,000 cells/well).
IV. Assay Procedure
-
Stimulation: Add 10 µL of the this compound serial dilutions (or reference agonist/buffer for controls) to the wells containing the cells.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature.
-
Lysis and Detection: Sequentially add 10 µL of the prepared cAMP-d2 reagent and 10 µL of the Anti-cAMP-Cryptate reagent to each well.
-
Final Incubation: Cover the plate, protect from light, and incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.
V. Data Acquisition and Analysis
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the 665/620 nm emission ratio for each well.
-
Normalize the data by setting the signal from buffer-only wells as 0% response and the signal from a saturating concentration of the reference agonist as 100% response.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) equation using graphing software (e.g., GraphPad Prism) to determine the EC₅₀ and maximal response (Eₘₐₓ).
Caption: Logical relationship from drug concentration to final EC₅₀ value.
References
- 1. Efficacy and safety of this compound, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes glycogenolysis in people with overweight or obesity diagnosed with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action of incretin receptor based dual- and tri-agonists in pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Hyperinsulinemic-Euglycemic Clamp Studies with Cotadutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotadutide is a dual glucagon-like peptide-1 (GLP-1) and glucagon receptor agonist under investigation for the treatment of nonalcoholic steatohepatitis (NASH), chronic kidney disease, and type 2 diabetes.[1][2] Its mechanism of action involves harnessing the synergistic effects of both GLP-1 and glucagon receptor activation to improve glycemic control, promote weight loss, and reduce liver fat.[3][4][5][6] The hyperinsulinemic-euglycemic clamp is the gold-standard technique for assessing insulin sensitivity and is a critical tool for elucidating the metabolic effects of therapeutic agents like this compound.[7][8] These application notes provide a detailed overview of the experimental protocol for conducting hyperinsulinemic-euglycemic clamp studies with this compound, along with a summary of key quantitative findings from preclinical studies.
Mechanism of Action of this compound
This compound's dual agonism at the GLP-1 and glucagon receptors results in a multi-faceted approach to metabolic regulation. The GLP-1 receptor agonism contributes to enhanced insulin secretion, delayed gastric emptying, and reduced appetite.[3][9][10] Simultaneously, glucagon receptor agonism can increase energy expenditure and has been shown to improve lipid profiles.[4][11] This dual action is designed to achieve robust glucose-lowering and weight-loss effects while potentially mitigating the hyperglycemic effect of glucagon receptor activation alone.[2]
Below is a diagram illustrating the signaling pathways activated by this compound.
Caption: Signaling pathway of this compound.
Quantitative Data from Preclinical Hyperinsulinemic-Euglycemic Clamp Studies
The following tables summarize the key quantitative data from a hyperinsulinemic-euglycemic clamp study conducted in diet-induced obese (DIO) mice treated with this compound (10 nmol/kg), the GLP-1 agonist Liraglutide (5 nmol/kg), a glucagon analog (g1437; 5 nmol/kg), or a vehicle control for 28 days.[12][13][14]
Table 1: Effects on Body Weight and Fasting Parameters
| Parameter | Vehicle | This compound | Liraglutide | g1437 |
| Body Weight Change (%) | Baseline | Lower | Least Reduction | Largest Reduction |
| Fasting Glucose (mg/dL) | ~150 | ~140 | ~130 | Significantly Higher |
| Fasting Insulin (ng/mL) | ~2.5 | Dramatically Lower | ~2.0 | Dramatically Lower |
Data are approximations based on graphical representations in the cited literature.[12][14]
Table 2: Hyperinsulinemic-Euglycemic Clamp Parameters
| Parameter | Vehicle | This compound | Liraglutide | g1437 |
| Total Insulin During Clamp (ng/mL) | ~7.5 | Lower | ~7.0 | Lower |
| Glucose Infusion Rate (GIR) (mg/kg/min) | ~10 | Significantly Higher | ~12.5 | ~10 |
| Glucose Disposal Rate (mg/kg/min) | ~15 | Increased | ~17.5 | ~15 |
| Hepatic Glucose Production (mg/kg/min) | Suppressed | Suppressed | Suppressed | Suppressed |
| Glucose Uptake in Brown Adipose Tissue | Baseline | Elevated | Not Reported | Not Reported |
Data are approximations based on graphical representations in the cited literature.[12][14]
Experimental Protocol: Hyperinsulinemic-Euglycemic Clamp in Rodent Models
This protocol is a synthesized methodology based on standard clamp procedures and specific details from studies involving this compound.[7][12][13][15][16]
1. Animal Preparation and Acclimation:
-
House animals in a controlled environment (temperature, humidity, and light-dark cycle).
-
Provide ad libitum access to standard chow and water.
-
For studies in diet-induced obese models, maintain animals on a high-fat diet for a specified period to induce the desired phenotype.
-
At least 5-7 days prior to the clamp study, perform survival surgery to implant chronic indwelling catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Allow animals to recover fully, ensuring they return to their pre-surgery body weight.
2. Pre-Clamp Procedure:
-
Fast animals overnight (approximately 8 hours) before the clamp experiment.[17]
-
On the morning of the study, connect the infusion lines to the venous catheter and the sampling line to the arterial catheter.
-
Place the animal in a metabolic cage that allows for free movement.
-
Allow for a stabilization period of at least 30 minutes.
3. Tracer and Insulin Infusion:
-
To assess glucose turnover, a primed-continuous infusion of a glucose tracer (e.g., [3-³H]-glucose) is initiated.
-
The priming dose is administered as a bolus, followed by a constant infusion for a basal period (e.g., 90-120 minutes) to allow for tracer equilibration.
-
Collect baseline blood samples during the last 30 minutes of the basal period to determine basal glucose turnover.
-
Following the basal period, begin a primed-continuous infusion of human insulin (e.g., 4 mU/kg/min).[12][13]
-
Simultaneously, start a variable infusion of 20% dextrose.
4. Euglycemic Clamp:
-
Monitor blood glucose levels every 5-10 minutes from the arterial catheter.[16]
-
Adjust the glucose infusion rate (GIR) to maintain euglycemia (e.g., ~130 mg/dL).[12][13]
-
The clamp is typically maintained for 120 minutes once euglycemia is established.
-
To measure tissue-specific glucose uptake, a bolus of a non-metabolizable glucose analog (e.g., ¹⁴C-2-deoxyglucose) can be administered towards the end of the clamp period.[12][13]
5. Blood Sampling and Analysis:
-
Collect blood samples at specified intervals throughout the clamp to measure plasma insulin and glucose concentrations, as well as tracer enrichment.
-
At the end of the clamp, animals are euthanized, and tissues (e.g., liver, adipose tissue, skeletal muscle) are collected for further analysis of glucose uptake and other metabolic parameters.
6. Data Analysis:
-
The glucose infusion rate (GIR) during the steady-state period of the clamp is a primary measure of whole-body insulin sensitivity.[18]
-
Glucose turnover rates (endogenous glucose production and glucose disposal) are calculated using tracer dilution equations.
-
Tissue-specific glucose uptake is determined by measuring the accumulation of the radiolabeled glucose analog.
Below is a diagram illustrating the experimental workflow of a hyperinsulinemic-euglycemic clamp study.
Caption: Experimental workflow of a hyperinsulinemic-euglycemic clamp study.
Conclusion
Hyperinsulinemic-euglycemic clamp studies are indispensable for characterizing the effects of novel metabolic therapies like this compound on insulin sensitivity and glucose metabolism. The data from such studies in preclinical models demonstrate that this compound improves whole-body insulin sensitivity, as evidenced by a higher glucose infusion rate required to maintain euglycemia.[12][13] This improvement in insulin sensitivity, coupled with a reduction in the demand for insulin, suggests a potential for the recovery of endogenous β-cell function.[12][13] The provided protocols and data serve as a comprehensive resource for researchers designing and interpreting hyperinsulinemic-euglycemic clamp studies with this compound and other dual GLP-1/glucagon receptor agonists.
References
- 1. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Dual Glucagon and Glucagon-like Peptide-1 Receptor Agonists Across the Cardiometabolic Continuum: A Review of Current Clinical Evidence [imrpress.com]
- 6. Portico [access.portico.org]
- 7. protocols.io [protocols.io]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. [PDF] Efficacy, safety, and mechanistic insights of this compound a dual receptor glucagon-like peptide-1 and glucagon agonist. | Semantic Scholar [semanticscholar.org]
- 10. Efficacy, Safety, and Mechanistic Insights of this compound, a Dual Receptor Glucagon-Like Peptide-1 and Glucagon Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. academic.oup.com [academic.oup.com]
- 17. prosciento.com [prosciento.com]
- 18. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of GLP-1R and GCGR in Cotadutide Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the immunohistochemical (IHC) analysis of Glucagon-Like Peptide-1 Receptor (GLP-1R) and Glucagon Receptor (GCGR) in the context of research involving the dual GLP-1R/GCGR agonist, cotadutide. This document includes detailed experimental protocols derived from established methodologies, a summary of quantitative data from a key preclinical study, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and the Importance of GLP-1R and GCGR Analysis
This compound is a dual agonist that targets both the GLP-1 and glucagon receptors, offering a multi-faceted approach to treating metabolic disorders such as type 2 diabetes and non-alcoholic steatohepatitis (NASH). Its mechanism of action involves the simultaneous activation of GLP-1R, which is known to improve glycemic control and reduce appetite, and GCGR, which can increase energy expenditure and reduce liver fat.[1][2] Understanding the expression and regulation of these two receptors in response to this compound treatment is crucial for elucidating its therapeutic effects and potential side effects. Immunohistochemistry is a powerful technique to visualize and quantify the distribution and abundance of GLP-1R and GCGR in various tissues, providing valuable insights into the drug's target engagement and pharmacodynamics.
Quantitative Data on GLP-1R and GCGR Expression in a Preclinical this compound Study
A preclinical study in a mouse model of diet-induced obesity investigated the effects of this compound on the hypothalamic expression of Glp1r and Gcgr mRNA. The findings from this study are summarized below.
Table 1: Relative mRNA Expression of Glp1r and Gcgr in the Hypothalamus of Obese Mice Treated with this compound
| Gene | Treatment Group | Mean Relative Expression (Arbitrary Units) | Fold Change vs. High-Fat Diet (HF) |
| Glp1r | High-Fat Diet (HF) | 1.00 | - |
| High-Fat Diet + this compound (HFC) | 1.50 | 1.5 | |
| Gcgr | High-Fat Diet (HF) | 1.00 | - |
| High-Fat Diet + this compound (HFC) | 1.60 | 1.6 |
Data adapted from a study investigating hypothalamic neuropeptides in obese mice treated with this compound. The results indicate that this compound treatment significantly increased the gene expression of both receptors in the hypothalamus of obese mice.[3]
Experimental Protocols for Immunohistochemistry of GLP-1R and GCGR
The following protocols are generalized methodologies for the immunohistochemical staining of GLP-1R and GCGR in formalin-fixed, paraffin-embedded (FFPE) tissue sections. These protocols are based on commonly used techniques and antibody manufacturer's recommendations. Researchers should optimize these protocols for their specific antibodies and tissue types.
Protocol 1: Immunohistochemical Staining for GLP-1R
1. Tissue Preparation:
- Fix tissue in 10% neutral buffered formalin for 24-48 hours.
- Dehydrate through a graded series of ethanol and clear in xylene.
- Embed in paraffin wax and cut 4-5 µm sections.
- Mount sections on positively charged slides and bake at 60°C for 1 hour.
2. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 changes, 5 minutes each).
- Rehydrate through graded ethanol (100%, 95%, 70%), 3 minutes each.
- Rinse in distilled water.
3. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER).
- Immerse slides in a sodium citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
- Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature for at least 20 minutes.
4. Staining Procedure:
- Wash sections in Tris-buffered saline with Tween 20 (TBST).
- Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
- Wash in TBST.
- Block non-specific binding with a suitable blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.
- Incubate with a validated primary antibody against GLP-1R (e.g., a rabbit polyclonal or monoclonal antibody) diluted in blocking buffer (recommended starting dilution 1:200) overnight at 4°C.
- Wash in TBST (3 changes, 5 minutes each).
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
- Wash in TBST.
- Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
- Wash in TBST.
- Develop with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.
- Wash in distilled water.
5. Counterstaining and Mounting:
- Counterstain with hematoxylin.
- Dehydrate through graded ethanol and clear in xylene.
- Mount with a permanent mounting medium.
Protocol 2: Immunohistochemical Staining for GCGR
Follow the same general procedure as for GLP-1R with the following specific considerations:
-
Primary Antibody: Use a validated primary antibody specific for GCGR. The specificity of commercial GCGR antibodies can be variable, so thorough validation is crucial.
-
Antigen Retrieval: HIER with a citrate buffer (pH 6.0) is also a common starting point for GCGR staining.
-
Controls: For both protocols, it is essential to include appropriate negative and positive controls. Negative controls should include sections incubated without the primary antibody and sections stained with an isotype control antibody. Positive controls should consist of tissues known to express the target receptor (e.g., pancreas for GLP-1R, liver for GCGR).
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for IHC analysis.
Caption: this compound dual agonism on GLP-1R and GCGR signaling pathways.
Caption: Standard experimental workflow for immunohistochemistry.
References
- 1. Immunohistochemical assessment of glucagon-like peptide 1 receptor (GLP-1R) expression in the pancreas of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemical Glucagon-like Peptide-1 Receptor Expression in Human Insulinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mitigating nausea and vomiting in Cotadutide animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cotadutide in animal models, specifically focusing on the mitigation of nausea and vomiting.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of nausea and vomiting observed in animal studies with GLP-1 receptor agonists like this compound?
A1: Nausea and vomiting associated with glucagon-like peptide-1 receptor (GLP-1R) agonists are primarily centrally mediated. Activation of GLP-1 receptors in the area postrema and nucleus tractus solitarius (AP/NTS) of the hindbrain is responsible for processing emetic stimuli.[1][2] This activation can lead to behaviors analogous to nausea and to emesis in species that can vomit.
Q2: How does the dual agonism of this compound potentially mitigate nausea and vomiting?
A2: While this compound is a dual GLP-1 and glucagon receptor agonist, a key strategy for mitigating GLP-1R-induced nausea and vomiting in dual-agonist drugs involves the co-activation of the glucose-dependent insulinotropic polypeptide receptor (GIPR).[2][3][4] Preclinical studies have shown that GIPR signaling can block emesis and attenuate illness behaviors elicited by GLP-1R activation.[1][3][4] This is thought to occur through GIPR activation on inhibitory GABAergic neurons in the AP/NTS, which may in turn dampen the emetic signals triggered by GLP-1R activation.[1][2]
Q3: What are the standard animal models for assessing nausea and vomiting in preclinical studies of GLP-1 receptor agonists?
A3: Several animal models are utilized, each with specific advantages:
-
Rats and Mice: These rodents do not vomit but exhibit pica, the consumption of non-nutritive substances like kaolin clay, which serves as a proxy for nausea.[5]
-
Musk Shrews (Suncus murinus): As a vomiting mammal, the musk shrew is a valuable model for directly observing emetic events in response to GLP-1R agonists.[3][5]
-
Ferrets: Ferrets are considered a "gold standard" model in emesis research due to their robust emetic response, which is predictive of human responses.[6][7]
-
Dogs: Dogs are also used to study emesis and associated cardiovascular changes.[8]
Q4: Are there established clinical strategies to manage nausea and vomiting with this compound that can be adapted for preclinical studies?
A4: Yes, a common clinical strategy is gradual dose escalation, or titration.[9][10] This approach allows for the development of tolerance to the gastrointestinal side effects. In animal studies, a similar ramp-up dosing schedule, rather than a single high dose, can be employed to minimize adverse events and improve animal welfare.
Troubleshooting Guides
Issue: High incidence of pica behavior in rats during this compound administration.
| Potential Cause | Troubleshooting Step |
| Initial dose is too high. | Implement a dose-escalation protocol. Start with a lower dose and gradually increase to the target dose over several days. This allows for acclimatization. |
| Formulation or vehicle issue. | Ensure the vehicle is inert and not contributing to gastrointestinal distress. Test the vehicle alone as a control group. |
| Stress-induced pica. | Minimize handling stress. Acclimate animals to the experimental procedures and environment before dosing. Ensure proper housing conditions. |
Issue: Significant emesis observed in musk shrews or ferrets, impacting study continuation.
| Potential Cause | Troubleshooting Step |
| Rapid systemic exposure. | Consider alternative routes of administration or formulations that allow for slower absorption and a more gradual increase in plasma concentration. |
| Dehydration and electrolyte imbalance. | Provide supportive care, including subcutaneous fluids, to maintain hydration and electrolyte balance, especially if multiple emetic events occur. |
| Lack of anti-emetic co-agonist effect. | If testing a GLP-1R agonist without intrinsic anti-emetic properties, consider co-administration with a GIP receptor agonist to investigate the potential for mitigating emesis.[1][3] |
Quantitative Data from Preclinical Models
The following tables summarize key quantitative data from preclinical studies investigating the mitigation of GLP-1 receptor agonist-induced nausea and emesis.
Table 1: Effect of GIP Receptor Agonism on GLP-1R Agonist-Induced Kaolin Intake (Pica) in Rats
| Treatment Group | Dose (nmol/kg) | 24-h Kaolin Intake (g) |
| Vehicle | - | ~0.5 |
| GLP-1R Agonist (GLP-140) | 1000 | ~4.0 |
| GIPR Agonist (GIP-085) | 300 | ~0.5 |
| GLP-140 + GIP-085 | 1000 + 300 | ~1.5 |
| Data are approximate values based on graphical representations in cited literature for illustrative purposes.[3] |
Table 2: Effect of GIP Receptor Agonism on GLP-1R Agonist-Induced Emesis in Musk Shrews
| Treatment Group | Dose (nmol/kg) | Number of Animals with Emesis |
| Vehicle | - | 0/6 |
| GLP-1R Agonist (GLP-140) | 30 | 5/6 |
| GIPR Agonist (GIP-085) | 300 | 0/6 |
| GLP-140 + GIP-085 | 30 + 300 | 1/6 |
| Data are representative of findings reported in preclinical studies.[3] |
Visualizations
Signaling Pathway for GLP-1R-Induced Emesis and GIPR-Mediated Mitigation
Caption: Proposed pathway for GLP-1R-induced emesis and its attenuation by GIPR co-agonism in the hindbrain.
Experimental Workflow for Assessing Anti-Nausea/Emetic Properties
Caption: A generalized workflow for the preclinical evaluation of nausea and emesis in animal models.
Logical Relationship for Dose Titration Strategy
Caption: Decision-making flowchart for a dose titration strategy to mitigate adverse gastrointestinal effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - GIP Receptor Agonism Attenuates GLP-1 Receptor Agonist Induced Nausea and Emesis in Preclinical Models - American Diabetes Association - Figshare [diabetesjournals.figshare.com]
- 3. GIP Receptor Agonism Attenuates GLP-1 Receptor Agonist–Induced Nausea and Emesis in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GIP Receptor Agonism Attenuates GLP-1 Receptor Agonist-Induced Nausea and Emesis in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exposure–response modeling for nausea incidence for this compound using a Markov modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exposure-response modeling for nausea incidence for this compound using a Markov modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cotadutide Dosage: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Cotadutide dosage in experimental settings. The following information is intended to facilitate maximal efficacy and minimal side effects in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon receptors.[1][2][3] Its action on the GLP-1 receptor helps to regulate blood sugar by enhancing insulin secretion, suppressing glucagon release, and slowing gastric emptying.[4][5][6] Activation of the glucagon receptor primarily in the liver leads to increased energy expenditure and reduced liver fat.[1][4] This dual mechanism contributes to its effects on glycemic control, weight loss, and improvement in liver health parameters.[2][3]
Q2: What are the reported efficacy outcomes of this compound in clinical trials?
A2: Clinical trials have demonstrated that this compound significantly improves glycemic control and promotes weight loss in patients with type 2 diabetes who are overweight or obese.[2][3][7] Specifically, it has been shown to reduce HbA1c levels and body weight compared to placebo.[3][8] Furthermore, studies have indicated improvements in liver enzymes, such as ALT and AST, and markers of liver fibrosis.[2][3]
Q3: What is the typical dose range of this compound used in clinical studies?
A3: Phase II clinical trials have investigated subcutaneous doses of this compound at 100 µg, 200 µg, and 300 µg administered daily.[2][3][9] Some studies have explored doses up to 600 µg.[10] Dose-escalation regimens are common in clinical trials to improve tolerability.[7]
Q4: What are the most common side effects associated with this compound and how can they be mitigated?
A4: The most frequently reported adverse events are gastrointestinal in nature, including nausea and vomiting.[2][3][11] These side effects are generally dose-dependent and tend to decrease over time.[2][3] A dose-escalation strategy, starting with a lower dose and gradually increasing to the target dose, is a common approach to minimize these side effects.[7]
Troubleshooting Guide for Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in in vitro cAMP assay results. | - Cell passage number too high, leading to altered receptor expression. - Inconsistent cell seeding density. - Reagent instability or improper preparation. | - Use cells within a defined low passage number range. - Ensure uniform cell seeding and adherence before the assay. - Prepare fresh reagents and follow manufacturer's protocols precisely. |
| Unexpectedly low in vivo efficacy (e.g., minimal weight loss or glucose lowering). | - Incorrect dosage or administration route. - Degradation of the peptide. - Acclimatization period for animals is insufficient. | - Verify dose calculations and ensure proper subcutaneous injection technique. - Store and handle this compound according to the manufacturer's instructions to prevent degradation. - Allow for an adequate acclimatization period for the animals to the housing and handling procedures before the start of the experiment. |
| High incidence of gastrointestinal distress in animal models. | - Initial dose is too high. - Rapid dose escalation. | - Implement a gradual dose-escalation schedule. - Closely monitor animals for signs of distress and adjust the dosing regimen as needed. |
| Inconsistent results in glucose tolerance tests. | - Variation in fasting times. - Stress induced during handling and glucose administration. - Incorrect glucose dosage. | - Standardize the fasting period for all animals.[3] - Handle animals gently and consistently to minimize stress. - Accurately calculate the glucose dose based on the body weight of each animal.[2] |
Quantitative Data Summary
Table 1: Summary of Efficacy Outcomes from a 54-Week Phase 2b Study [3]
| Outcome | Placebo | This compound 100 µg | This compound 200 µg | This compound 300 µg | Liraglutide 1.8 mg |
| Change in HbA1c (%) | -0.2 | -1.2 | -1.3 | -1.4 | -1.1 |
| Change in Body Weight (kg) | -0.9 | -3.1 | -3.9 | -5.1 | -3.3 |
| Proportion Achieving ≥5% Weight Loss (%) | 10 | 40 | 30 | 47 | 31 |
Table 2: Incidence of Common Adverse Events [2][3]
| Adverse Event | This compound (All Doses) | Placebo |
| Nausea | 35% | 10% |
| Vomiting | 17% | 3% |
Key Experimental Protocols
In Vitro: cAMP Measurement Assay for GLP-1/Glucagon Receptor Activation
This protocol outlines the measurement of cyclic adenosine monophosphate (cAMP) in response to this compound stimulation in a cell line expressing the GLP-1 or glucagon receptor.
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (GLP-1R) or glucagon receptor (GCGR) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Stimulation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
In Vivo: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol is for assessing the effect of this compound on glucose tolerance in a mouse model.
Methodology:
-
Animal Model: Use male C57BL/6J mice on a high-fat diet to induce obesity and insulin resistance.
-
Acclimatization: Acclimatize the mice to handling and the experimental procedures for at least one week.
-
This compound Administration: Administer this compound or vehicle subcutaneously at the desired dose and time point before the glucose challenge.
-
Fasting: Fast the mice for 6 hours with free access to water.[3]
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Challenge: Administer a 2 g/kg body weight bolus of glucose via intraperitoneal injection.[12]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to assess glucose tolerance.
Visualizations
Caption: this compound's dual agonist signaling pathway.
Caption: Experimental workflow for an in vivo IPGTT.
Caption: A logical approach to troubleshooting in vitro assay variability.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IP Glucose Tolerance Test in Mouse [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. cAMP-Glo™ Assay [worldwide.promega.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. biorxiv.org [biorxiv.org]
Cotadutide peptide stability and storage conditions
Disclaimer: Specific stability and storage data for cotadutide are not publicly available. The information provided below is based on general knowledge of peptide stability and data for similar dual GLP-1/glucagon receptor agonists. Researchers should always perform their own stability studies for their specific formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound peptide?
A1: Lyophilized peptides, including those similar to this compound, are generally stable at room temperature for short periods (days to weeks). However, for long-term storage, it is recommended to store lyophilized this compound at -20°C or -80°C in a desiccated environment to prevent degradation.
Q2: How should I store this compound once it is reconstituted in a solution?
A2: Once reconstituted, the stability of this compound in solution is significantly reduced. For short-term storage (up to 24 hours), solutions can be kept at 2-8°C. For longer-term storage, it is advisable to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Avoid using frost-free freezers, as temperature fluctuations can degrade the peptide.
Q3: What is the recommended solvent for reconstituting this compound?
A3: The choice of solvent can impact the stability of the peptide. It is recommended to use sterile, high-purity water or a buffer system that is compatible with your experimental setup. The optimal pH for peptide stability is typically between 5 and 7. Avoid using acidic or basic solutions for reconstitution unless specified by the manufacturer.
Q4: How does pH affect the stability of this compound in solution?
A4: Peptides are susceptible to degradation at non-optimal pH levels. Acidic or basic conditions can lead to hydrolysis of the peptide bonds or deamidation and isomerization of certain amino acid residues. It is crucial to maintain the pH of the this compound solution within a stable range, typically close to neutral, to minimize these degradation pathways.
Q5: Is this compound sensitive to light?
A5: Like many peptides, this compound may be sensitive to light. It is recommended to protect both the lyophilized powder and the reconstituted solution from direct light exposure by using amber vials or by wrapping the vials in foil.
Troubleshooting Guides
Problem: I am seeing a loss of peptide activity in my experiments.
Possible Causes and Solutions:
-
Improper Storage: Review your storage conditions for both the lyophilized powder and the reconstituted solution. Ensure the temperature is appropriate and consistent, and that the peptide is protected from moisture and light.
-
Multiple Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the stock solution. Aliquot the reconstituted peptide into single-use volumes to prevent degradation.
-
Incorrect pH of Solution: Measure the pH of your reconstituted solution. If it is outside the optimal range (typically pH 5-7), adjust it using a suitable buffer system.
-
Oxidation: Peptides containing methionine, cysteine, or tryptophan residues are prone to oxidation. To minimize this, consider using degassed buffers and storing solutions under an inert gas like nitrogen or argon.
-
Adsorption to Surfaces: Peptides can adsorb to the surface of plastic or glass vials, leading to a decrease in the effective concentration. Using low-protein-binding tubes can help mitigate this issue.
Problem: I am observing precipitation or aggregation of the peptide solution.
Possible Causes and Solutions:
-
High Concentration: The peptide may be precipitating due to its concentration exceeding its solubility in the chosen solvent. Try dissolving the peptide at a lower concentration.
-
Incorrect pH: The pH of the solution may be close to the isoelectric point (pI) of the peptide, where its solubility is at a minimum. Adjusting the pH away from the pI can improve solubility.
-
Agitation: Vigorous shaking or vortexing can induce aggregation. Mix the peptide gently by inversion or slow swirling.
-
Contamination: Contamination with proteases or other substances can lead to degradation and aggregation. Ensure you are using sterile techniques and high-purity reagents.
Data Presentation
Table 1: General Storage Recommendations for GLP-1 Receptor Agonists (as a proxy for this compound)
| Formulation | Storage Condition | Unopened Vial/Pen | Opened Vial/Pen |
| Lyophilized Powder | Long-term | -20°C to -80°C (desiccated) | N/A |
| Lyophilized Powder | Short-term | Room Temperature (days to weeks) | N/A |
| Reconstituted Solution | Long-term | -20°C to -80°C (aliquoted) | N/A |
| Reconstituted Solution | Short-term | 2-8°C (up to 24 hours) | 2-8°C (up to 24 hours) |
| Commercial Formulations (e.g., Semaglutide, Liraglutide) | Refrigerated | 2-8°C until expiration | Varies by product (e.g., up to 56 days at room temp)[1][2][3][4] |
Note: This table provides general guidance based on information for other GLP-1 receptor agonists. Always refer to the manufacturer's instructions for specific storage recommendations.
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of a pre-chilled, sterile solvent (e.g., sterile water or a suitable buffer) to the vial.
-
Gently swirl or invert the vial to dissolve the peptide. Avoid vigorous shaking or vortexing.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If not for immediate use, aliquot the solution into low-protein-binding, single-use vials and store at the appropriate temperature.
Protocol 2: Stability Assessment using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired buffer and storage conditions (e.g., different temperatures, pH values, light exposure).
-
Time Points: Collect aliquots of the samples at various time points (e.g., 0, 24, 48, 72 hours).
-
RP-HPLC Analysis:
-
Use a C18 column suitable for peptide separations.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Determine the peak area of the main this compound peak at each time point.
-
Calculate the percentage of the remaining intact peptide over time to assess stability.
-
Monitor the appearance of new peaks, which may indicate degradation products.
-
Mandatory Visualization
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting loss of this compound activity.
References
- 1. Does GLP-1 Have to Be Refrigerated? Storage Guidelines | Fella Health [fellahealth.com]
- 2. Wegovy, Mounjaro Saxenda and Ozempic Storage Tips: How To Properly Store Them | Juniper [myjuniper.co.uk]
- 3. GLP-1 RAs Storage & Stability | Scientific Exchange [novonordiskmedical.com]
- 4. thermalshipping.com [thermalshipping.com]
Addressing off-target effects of Cotadutide in cellular models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cotadutide in cellular models. The focus is on identifying and addressing potential off-target effects to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide designed as a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR).[1] Its intended mechanism is to leverage the synergistic effects of activating both pathways. GLP-1R activation primarily enhances glucose-dependent insulin secretion and reduces appetite, while GCGR activation in the liver can increase energy expenditure and reduce hepatic fat.[2][3] this compound has a balanced activity ratio of approximately 5:1 for GLP-1R to GCGR agonism.[4]
Q2: What are the expected "on-target" effects of this compound in a cellular model?
Expected on-target effects depend on the cell type and which receptors (GLP-1R, GCGR) are expressed.
-
In pancreatic β-cells (e.g., INS-1 lines): Increased insulin secretion in a glucose-dependent manner.[5]
-
In hepatocytes (e.g., HepG2): Modulation of glucose and lipid metabolism, such as decreased de novo lipogenesis.[3]
-
In cells engineered to express GLP-1R or GCGR (e.g., HEK293, CHO): A robust increase in intracellular cyclic AMP (cAMP) levels upon stimulation.
Q3: How should I define an "off-target" effect for a dual-agonist like this compound?
For this compound, an off-target effect can be categorized in two ways:
-
Receptor-Independent Effects: A cellular response that is not mediated by either GLP-1R or GCGR. This would be an effect that persists even when both receptors are blocked by specific antagonists.
-
Unintended Receptor Cross-Talk: While this compound is a dual agonist, you may be investigating the effects of one pathway (e.g., GLP-1R) and consider the concurrent activation of the other (GCGR) as an interfering variable for that specific experiment. A recent study on a different dual agonist, Tirzepatide, also suggested potential off-target interactions with β-adrenoceptors in cardiac cells, highlighting the need for vigilance.[6][7]
Q4: Which cellular models are appropriate for studying this compound?
The choice of cell model is critical and depends on your research question.
-
To study GLP-1 secretion: Human intestinal cell lines like NCI-H716 are suitable.[8][9]
-
To study insulin secretion: Rat insulinoma cell lines (e.g., INS-1 832/13) are commonly used.[5]
-
To study specific receptor signaling: HEK293 or CHO cells transfected to express either human GLP-1R or GCGR are ideal for dissecting the signaling of each receptor in isolation.[10]
-
To study hepatic effects: Human hepatocyte cell lines like HepG2 can be used, but it's crucial to first confirm the expression levels of both GLP-1R and GCGR.
Q5: What are essential controls to include in my experiments?
To confidently attribute an observed effect to this compound's on-target activity, the following controls are mandatory:
-
Vehicle Control: The buffer or solvent used to dissolve this compound (e.g., DMSO, PBS).
-
GLP-1R and GCGR Antagonists: To confirm the observed effect is mediated by the intended receptors. Pre-treatment with a specific GLP-1R antagonist (e.g., Exendin (9-39)) and/or a GCGR antagonist should abolish the effect.
-
Selective Agonists: Use of a GLP-1R-only agonist (e.g., Liraglutide, Semaglutide) and a GCGR-only agonist to differentiate the individual contributions of each pathway to the overall effect.
Troubleshooting Guide
Problem 1: I'm observing a cellular effect, but it is not blocked by either a GLP-1R or GCGR antagonist.
-
Possible Cause: This is a strong indicator of a true off-target effect, where this compound may be interacting with another receptor or pathway.
-
Troubleshooting Steps:
-
Confirm Antagonist Efficacy: First, ensure your antagonists are active and used at an effective concentration. Run a positive control experiment showing the antagonist can block a known selective agonist for its respective receptor.
-
Dose-Response Curve: Run a full dose-response curve for this compound. Off-target effects often occur at much higher concentrations than on-target effects. If the effect only appears at supra-physiological doses, it may not be relevant.
-
Literature Search: Search for known off-target interactions for other GLP-1/GCG dual agonists, as they may share structural similarities. For example, investigate potential interactions with other GPCRs expressed in your cell model.[6]
-
Consider Global Profiling: For critical findings, consider advanced techniques like unbiased proteomic or transcriptomic analysis to identify affected pathways.
-
Problem 2: The magnitude of the effect (e.g., cAMP production) is much larger or smaller than expected.
-
Possible Cause: This could be due to receptor expression levels in your cell model, signal amplification, or experimental variables.
-
Troubleshooting Steps:
-
Quantify Receptor Expression: Use qPCR or Western blot to quantify the mRNA and protein levels of GLP-1R and GCGR in your chosen cell line. Low or absent expression of one receptor will naturally skew the results.
-
Check Agonist Potency: Verify the integrity and concentration of your this compound stock. Peptides can degrade if not stored properly.
-
Review Assay Conditions: For cAMP assays, ensure you are using a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and that your stimulation time is optimal.[6]
-
Compare with Controls: Benchmark your results against selective GLP-1R and GCGR agonists to understand the relative contribution of each receptor to the total signal.
-
Problem 3: I am seeing high levels of cell death or toxicity at my treatment concentrations.
-
Possible Cause: While uncommon for this class of drugs at typical in vitro concentrations, toxicity can occur due to off-target effects, impurities in the drug stock, or extreme metabolic shifts in sensitive cell lines.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTT, LDH release) to determine the cytotoxic concentration range of this compound for your specific cell line.
-
Lower the Concentration: Conduct your functional experiments well below the toxic threshold. On-target receptor-mediated effects should occur at nanomolar concentrations.
-
Check Vehicle Toxicity: Ensure that the solvent used for the drug stock is not causing toxicity at the final concentration in the well.
-
Use a Different Batch/Supplier: If toxicity is unexpected and persistent, there may be an issue with the synthesis or purity of the peptide.
-
Data Presentation
Table 1: Summary of Clinical Efficacy of this compound in Patients with Type 2 Diabetes. This table summarizes key clinical outcomes to provide context for expected biological effects.
| Parameter | This compound Treatment | Placebo | Liraglutide (Active Comparator) | Reference |
| HbA1c Reduction | Significant decrease | No significant change | Significant decrease | [11] |
| Body Weight Reduction | -3.41 kg to -5.1% | -0.13 kg to -1.2% | Similar to 200 µg this compound | [4][11][12] |
| Postprandial Glucose | Significant reduction (-26.71%) | Increase (+3.68%) | Not reported in this study | [4] |
| Liver Enzymes (ALT/AST) | Significant reduction | No significant change | No significant change | [11] |
| UACR (Albuminuria) | Decrease by 51% | No significant change | Not reported in this study | [4][13] |
Experimental Protocols & Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a suggested workflow for investigating off-target effects.
Caption: On-target signaling pathway of this compound via GLP-1R and GCGR.
Caption: Experimental workflow to distinguish on-target vs. off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
Protocol 1: Validating On-Target Engagement using a cAMP Assay
This protocol is designed to confirm that this compound activates its intended Gs-coupled receptors in a specific cell line.
Materials:
-
Cell line of interest (e.g., HEK293-hGLP1R, HEK293-hGCGR, or endogenous expressing cells).
-
Cell culture medium and supplements.
-
Assay Buffer (e.g., HBSS with 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).
-
This compound stock solution.
-
Selective GLP-1R agonist (e.g., Semaglutide) and GCGR agonist as positive controls.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
96- or 384-well white opaque plates.
Methodology:
-
Cell Plating: Seed cells into a 96- or 384-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Starvation: The next day, remove the culture medium and wash cells gently with Assay Buffer. Add fresh Assay Buffer and starve the cells for 1-2 hours at 37°C.
-
Antagonist Pre-treatment (for control wells): For wells designated for antagonist controls, add a specific GLP-1R or GCGR antagonist and incubate for 20-30 minutes at 37°C.
-
Stimulation: Prepare a serial dilution of this compound and control agonists in Assay Buffer containing a PDE inhibitor (e.g., IBMX). Add the agonist solutions to the wells. Include a "vehicle + PDE inhibitor" control for baseline cAMP measurement.
-
Incubation: Incubate the plate at 37°C for 30 minutes (or the optimized time for your cell line).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 (potency) and Emax (efficacy) for each agonist. An on-target effect is confirmed if this compound elicits a dose-dependent increase in cAMP that is blocked by the relevant antagonist(s).
References
- 1. Portico [access.portico.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of this compound, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. A human cellular model for studying the regulation of glucagon-like peptide-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Evaluating biased agonism of glucagon‐like peptide‐1 (GLP‐1) receptors to improve cellular bioenergetics: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Dual Glucagon and Glucagon-like Peptide-1 Receptor Agonists Across the Cardiometabolic Continuum: A Review of Current Clinical Evidence [imrpress.com]
- 13. Efficacy and safety of this compound, a dual glucagon-like peptide-1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Relevance of Cotadutide Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cotadutide in preclinical settings. Our goal is to help improve the translational relevance of your studies by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common preclinical models for studying this compound's effects on non-alcoholic steatohepatitis (NASH), and what are the key considerations for choosing a model?
A1: The most frequently used preclinical models for evaluating this compound in the context of NASH are diet-induced obesity (DIO) models in wild-type mice (e.g., C57BL/6J) and genetically obese models like the ob/ob mouse on a specific NASH-inducing diet (e.g., Amylin Liver NASH model - AMLN diet).[1]
-
Diet-Induced Obesity (DIO) Models: These models, often utilizing a "Western-style" diet high in trans-fat, fructose, and cholesterol, are favored for mimicking the metabolic and histological features of human NASH.[2][3] However, the development of advanced fibrosis can be slow and variable.[3]
-
Genetic Models (e.g., ob/ob mice): These mice lack functional leptin, leading to hyperphagia, obesity, and insulin resistance. When placed on a NASH-inducing diet like the AMLN diet, they develop a more pronounced and accelerated NASH phenotype with significant fibrosis.[4]
Key Considerations for Model Selection:
-
Research Question: If you are studying the early stages of steatosis and inflammation, a DIO model may be sufficient. For investigating advanced fibrosis and the anti-fibrotic potential of this compound, the ob/ob AMLN model is more appropriate.
-
Study Duration: DIO models may require longer study durations (e.g., >28 weeks) to develop significant fibrosis, while genetic models can achieve this in a shorter timeframe (e.g., 12-20 weeks).[3][4]
-
Translational Relevance: While no single model perfectly recapitulates human NASH, the DIO models on a Western diet are generally considered to have high translational relevance due to the dietary etiology.[3][5]
Q2: We are observing high variability in the severity of NASH pathology within our diet-induced mouse model. What are the potential causes and how can we mitigate this?
A2: High variability is a common challenge in diet-induced NASH models. Several factors can contribute to this:
-
Genetic Background of Mice: Even within the same strain (e.g., C57BL/6), substrains (e.g., C57BL/6J vs. C57BL/6N) can exhibit different susceptibilities to developing NASH.[6] It is crucial to use a consistent and well-documented substrain.
-
Diet Composition: The specific composition of the high-fat diet, including the source and amount of fat, fructose, and cholesterol, significantly impacts disease induction.[6] Ensure you are using a standardized, commercially available diet to minimize batch-to-batch variability.
-
Duration of Diet: The length of time on the diet is a critical determinant of disease severity. Insufficient time will lead to underdeveloped pathology, while overly long durations can also introduce variability.[6]
-
Animal Husbandry: Factors such as housing conditions, cage density, and the microbiome can influence metabolic outcomes. Standardize these conditions across all experimental groups.
Mitigation Strategies:
-
Standardize Everything: Use mice from a single, reputable vendor, a standardized diet from a commercial source, and maintain consistent animal husbandry practices.
-
Increase Sample Size: A larger number of animals per group can help to account for individual variability.
-
Baseline Biopsy: For longer-term studies, consider performing a baseline liver biopsy to stratify animals based on their initial disease severity before starting the treatment.
Q3: We are having difficulty isolating high-quality mitochondria from the liver tissue of our NASH model mice for functional assays. What are some common pitfalls and troubleshooting tips?
A3: Isolating functional mitochondria from fibrotic and steatotic livers can be challenging. Here are some common issues and solutions:
-
Issue: Low Mitochondrial Yield.
-
Cause: The increased lipid and collagen content in NASH livers can interfere with tissue homogenization and organelle separation.
-
Troubleshooting:
-
Ensure the liver is thoroughly perfused to remove blood.
-
Use a gentle homogenization method (e.g., Dounce homogenizer) to avoid disrupting mitochondrial integrity.
-
Optimize the centrifugation steps to effectively separate mitochondria from lipid droplets and cellular debris.
-
-
-
Issue: Poor Mitochondrial Function (low Respiratory Control Ratio - RCR).
-
Cause: Damage to the mitochondrial membranes during isolation can lead to uncoupling of oxidative phosphorylation.
-
Troubleshooting:
-
Perform all isolation steps on ice or at 4°C to minimize enzymatic degradation.
-
Work quickly to reduce the time mitochondria spend outside of their cellular environment.
-
Use fresh, high-quality isolation buffers.
-
-
-
Issue: Inconsistent Results between Samples.
-
Cause: Variability in the degree of steatosis and fibrosis between animals can affect the efficiency of mitochondrial isolation.
-
Troubleshooting:
-
Normalize mitochondrial protein concentration accurately before performing functional assays.
-
Consider using a less affected lobe of the liver if the pathology is not uniformly distributed.
-
-
Data Presentation
Table 1: Effects of this compound on Key Metabolic and Hepatic Parameters in Preclinical NASH Models.
| Parameter | Model | Treatment Group | Change from Vehicle Control | Reference |
| Body Weight | DIO C57BL/6J (AMLN Diet) | This compound (10 nmol/kg) | ~ -8% | [1] |
| Liraglutide (40 nmol/kg) | ~ -8% | [1] | ||
| ob/ob (AMLN Diet) | This compound (30 nmol/kg) | Significant Reduction | [7] | |
| Liraglutide (40 nmol/kg) | Significant Reduction | [7] | ||
| Glucose Tolerance (iPGTT) | DIO C57BL/6J (AMLN Diet) | This compound (10 nmol/kg) | Significant Improvement | [1] |
| Liraglutide (40 nmol/kg) | Improved | [1] | ||
| NAFLD Activity Score (NAS) | DIO C57BL/6J (AMLN Diet) | This compound (10 nmol/kg) | Significant Reduction | [8] |
| Liraglutide (40 nmol/kg) | Reduction | [8] | ||
| ob/ob (AMLN Diet) | This compound (30 nmol/kg) | Significant Reduction | [7] | |
| Fibrosis Score | DIO C57BL/6J (AMLN Diet) | This compound (10 nmol/kg) | Significantly Improved | [8] |
| Liraglutide (40 nmol/kg) | Improved | [8] | ||
| ob/ob (AMLN Diet) | This compound (30 nmol/kg) | Significant Reduction | [7] | |
| Hepatic Triglycerides | DIO C57BL/6J (AMLN Diet) | This compound (10 nmol/kg) | Significant Reduction | [8] |
| Liraglutide (40 nmol/kg) | Reduction | [8] | ||
| Plasma ALT | DIO C57BL/6J (AMLN Diet) | This compound (10 nmol/kg) | Significant Reduction | [8] |
| ob/ob (AMLN Diet) | This compound (30 nmol/kg) | Significant Reduction | [7] |
Experimental Protocols
Protocol 1: Induction of NASH in C57BL/6J Mice (Diet-Induced Model)
-
Animals: Start with male C57BL/6J mice at 6-8 weeks of age.
-
Diet: Provide ad libitum access to a high-fat, high-fructose, high-cholesterol diet. A common and effective diet is the Amylin Liver NASH (AMLN) diet, which typically contains 40% fat (with a significant portion as trans-fat), 22% fructose, and 2% cholesterol.[2]
-
Duration: Maintain mice on the diet for a minimum of 28-30 weeks to induce robust steatohepatitis and fibrosis.[3]
-
Monitoring: Monitor body weight and food intake regularly. Perform periodic oral glucose tolerance tests (OGTT) to assess insulin resistance.
-
Endpoint Analysis: At the end of the study, collect liver tissue for histological analysis (H&E for NAFLD Activity Score, and Sirius Red for fibrosis) and biochemical assays.
Protocol 2: Assessment of NAFLD Activity Score (NAS)
-
Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and cut 5 µm sections.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E).
-
Scoring: A trained pathologist, blinded to the treatment groups, should score the slides based on the NASH Clinical Research Network (CRN) criteria.[9][10] The NAS is the sum of the scores for:
-
Steatosis (0-3): Based on the percentage of hepatocytes containing lipid droplets.
-
Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.
-
Hepatocyte Ballooning (0-2): Based on the presence and extent of ballooned hepatocytes.
-
-
Interpretation: A NAS of ≥5 is generally considered diagnostic of definite NASH.[9]
Protocol 3: Quantification of Hepatic Fibrosis
-
Staining: Stain liver sections with Picro-Sirius Red to visualize collagen fibers.
-
Image Analysis:
-
Capture multiple non-overlapping images of the stained sections at a consistent magnification (e.g., 100x).
-
Use image analysis software (e.g., ImageJ) to quantify the percentage of the total liver area that is positively stained for collagen.
-
-
Biochemical Analysis:
-
Measure the hydroxyproline content of a liver tissue homogenate as a biochemical marker of total collagen deposition.
-
-
Gene Expression Analysis:
-
Perform qRT-PCR on liver tissue to measure the expression of pro-fibrotic genes such as Col1a1, Timp1, and Acta2 (α-SMA).
-
Protocol 4: Assessment of Hepatic Mitochondrial Function
-
Mitochondrial Isolation:
-
Perfuse the liver with ice-cold isolation buffer to remove blood.
-
Homogenize a portion of the liver in an ice-cold mitochondrial isolation buffer.
-
Perform differential centrifugation to isolate the mitochondrial fraction.
-
-
Respirometry:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates.
-
Assess respiration with substrates for different complexes of the electron transport chain (e.g., glutamate/malate for Complex I, succinate for Complex II).
-
Determine the Respiratory Control Ratio (RCR) as an indicator of mitochondrial coupling and health.
-
-
Enzyme Activity Assays:
-
Measure the specific activities of individual respiratory chain complexes (Complex I-V) using spectrophotometric assays on isolated mitochondria.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as a dual GLP-1 and glucagon receptor agonist.
Caption: A typical experimental workflow for a this compound preclinical study in a NASH model.
References
- 1. Resolution of NASH and hepatic fibrosis by the GLP-1R/GcgR dual-agonist this compound via modulating mitochondrial function and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAFLD Preclinical Models: More than a Handful, Less of a Concern? [mdpi.com]
- 5. Choosing Diet Based NASH Models [jax.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Prediction of Nonalcoholic Fatty Liver Disease (NAFLD) Activity Score (NAS) with Multiparametric Hepatic Magnetic Resonance Imaging and Elastography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cotadutide assay interference from plasma components
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cotadutide assays. The information provided is designed to help identify and resolve common issues related to assay interference from plasma components.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in plasma-based this compound assays?
When quantifying this compound in plasma, several endogenous components can interfere with the assay, leading to inaccurate results. The most common sources of interference include:
-
Plasma Proteins: High-abundance proteins can cause non-specific binding of this compound, leading to its loss during sample preparation and consequently, underestimation of its concentration.[1]
-
Lipids: High levels of lipids in plasma samples can lead to matrix effects in LC-MS/MS assays, causing ion suppression or enhancement and affecting the accuracy of quantification.
-
Hemolysis: The release of intracellular components from red blood cells can interfere with both immunoassays and LC-MS/MS assays.
-
Endogenous Peptides and Metabolites: Structural similarity between endogenous molecules and this compound can lead to cross-reactivity in immunoassays or co-elution in chromatographic methods.
Q2: How can I minimize non-specific binding of this compound to plasma proteins?
Minimizing non-specific binding is crucial for accurate quantification. Here are some strategies:
-
Protein Precipitation: This is a common first step to remove the bulk of plasma proteins. Organic solvents like acetonitrile or methanol are frequently used.[2][3]
-
Use of Denaturants: Strong acids or denaturing agents like guanidine hydrochloride or urea can help disrupt protein binding.[1]
-
Solid-Phase Extraction (SPE): SPE can be used to selectively isolate this compound from the plasma matrix, effectively removing interfering proteins.[2][4] A mixed-mode sorbent can be particularly effective for polar peptides.[1]
-
Carrier Proteins: In some instances, adding a carrier protein to your buffer can help reduce non-specific binding to container surfaces.[1]
Q3: What are the signs of poor peptide solubility and how can I address them?
Poor solubility of peptide standards or the analyte in the final sample extract can lead to significant assay variability and underestimation of the concentration.
Signs of Poor Solubility:
-
Precipitation observed in the sample.[5]
-
Inconsistent results between replicates.
-
Low recovery of the analyte.[1]
Solutions:
-
Optimize pH and Buffer: The solubility of peptides is highly dependent on pH. Experiment with different buffers and pH values to find the optimal conditions for this compound.
-
Use of Organic Solvents: For hydrophobic peptides, the addition of organic solvents like acetonitrile or DMSO to the sample diluent can improve solubility.
-
Solubility Testing: Before starting a large experiment, perform a solubility test to determine the best solvent and conditions for your this compound standard.[5]
Q4: How can I prevent this compound degradation during sample collection and processing?
Peptides are susceptible to degradation by proteases present in plasma. Proper sample handling is critical.
Prevention Strategies:
-
Use of Protease Inhibitors: Collect blood samples in tubes containing protease inhibitors.
-
Immediate Cooling and Centrifugation: Keep samples on ice and centrifuge at 4°C as soon as possible to separate plasma.
-
Proper Storage: Store plasma samples at -80°C until analysis to minimize degradation.
-
Avoid Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing, which can lead to peptide degradation.[5]
Troubleshooting Guides
Issue 1: Low Analyte Recovery in LC-MS/MS Assay
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Non-specific Binding | Optimize sample pre-treatment to disrupt protein binding. | Compare analyte recovery in a simple saline solution versus a plasma matrix. A significantly lower recovery in plasma suggests protein binding.[1] Experiment with different protein precipitation agents (e.g., acetonitrile, methanol, trichloroacetic acid) and solid-phase extraction (SPE) sorbents (e.g., C18, mixed-mode). |
| Poor Peptide Solubility | Adjust the pH and organic content of the reconstitution solvent. | After sample extraction and drying, reconstitute the sample in a series of buffers with varying pH (e.g., 4, 7, 9) and different percentages of acetonitrile or methanol. Analyze the samples to determine which condition yields the highest recovery. |
| Incomplete Elution from SPE | Optimize the elution solvent for SPE. | Test different elution solvents with varying organic content and pH. For example, if using a C18 cartridge, try eluting with increasing concentrations of acetonitrile in 0.1% formic acid. |
| Analyte Degradation | Ensure proper sample handling and storage. | Collect new samples using tubes with protease inhibitors. Process samples quickly on ice and store them immediately at -80°C. Compare the results with previously collected samples. |
Issue 2: High Variability Between Replicates
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation workflow. | Prepare multiple replicates of the same sample side-by-side, paying close attention to pipetting volumes and incubation times. An automated sample preparation system can improve reproducibility.[3] |
| Peptide Instability in Solution | Prepare fresh standards and quality controls for each run. | Peptides can be unstable in solution, even when stored at 4°C.[5] Prepare fresh working solutions from a lyophilized stock for each experiment and compare the results with older solutions. |
| Hydrophobicity and Precipitation | Optimize the dissolution of hydrophobic peptides. | Improper dissolution can lead to precipitation and variability.[5] Ensure the peptide is fully dissolved before making further dilutions. Use a solubility test to find the optimal solvent.[5] |
| Static Charge on Lyophilized Peptide | Implement proper handling procedures for weighing lyophilized peptide standards. | Static charge can lead to inaccurate weighing of the primary standard, causing variability in the entire assay.[6] Use an anti-static gun and ensure the weighing environment is controlled. |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Quantification in Human Plasma
This protocol is a general guideline for protein precipitation using acetonitrile, a common method for preparing plasma samples for LC-MS/MS analysis of peptides.[2][3]
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Spiking (for Calibration Curve and QCs): Spike the appropriate amount of this compound standard and internal standard into the plasma.
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of an appropriate solvent (e.g., 10% acetonitrile in 0.1% formic acid).
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Clean-up
This protocol provides a general workflow for using SPE to clean up plasma samples, which can improve sensitivity and reduce matrix effects.[2][4]
-
Sample Pre-treatment: Perform protein precipitation as described in Protocol 1 (Steps 1-7).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 1 mL of 80% acetonitrile in 0.1% formic acid.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Troubleshooting logic for common this compound assay issues.
References
Dose titration strategies to improve Cotadutide tolerability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cotadutide. The focus is on dose titration strategies to improve tolerability during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon receptors, developed for the treatment of nonalcoholic steatohepatitis (NASH) and chronic kidney disease with type 2 diabetes (T2D).[1][2] Its dual mechanism involves:
-
GLP-1 Receptor (GLP-1R) Agonism: This action primarily reduces appetite and body weight by acting on the brain, enhances glucose-dependent insulin secretion from the pancreas, and delays gastric emptying.[3][4][5]
-
Glucagon Receptor (GCGR) Agonism: This activity targets hepatocytes in the liver to improve mitochondrial function, decrease fat production (de novo lipogenesis), and reduce inflammation and fibrosis.[3]
Q2: What are the most common tolerability issues observed with this compound?
A2: The most frequently reported adverse events associated with this compound are gastrointestinal in nature and appear to be dose-dependent.[6] These include nausea, vomiting, and other gastrointestinal disorders.[1][7] An increase in pulse rate has also been observed, which is consistent with other GLP-1 receptor monoagonists.[8][9]
Q3: Why does this compound cause gastrointestinal side effects?
A3: The gastrointestinal side effects, such as nausea and vomiting, are believed to be linked to the GLP-1 receptor agonist activity of this compound, which causes a dose-dependent delay in gastric emptying.[5][6][7] This effect is a common characteristic of the GLP-1 agonist drug class.
Q4: Do the side effects of this compound diminish over time?
A4: Yes, clinical studies have shown that the incidence of nausea and vomiting tends to decrease over the course of treatment at all tested doses.[1][7][10] This suggests that subjects may acclimate to the medication over time.
Q5: What is a dose titration or dose-escalation strategy?
A5: A dose titration or dose-escalation strategy is a method used in clinical trials and treatment protocols where the dose of a drug is gradually increased over time from a low starting dose to a target therapeutic dose. The primary goal is to improve the tolerability of the drug by allowing the subject's body to adapt to its effects, thereby minimizing side effects.[11]
Troubleshooting Guide: Managing Tolerability in Experiments
Problem: High incidence of nausea and vomiting in the study cohort after initiating this compound.
Solution:
-
Implement a Dose Titration Protocol: Avoid starting subjects on the target therapeutic dose. Instead, begin with a lower dose and gradually increase it. A slower titration schedule (e.g., biweekly vs. weekly) may also improve tolerability.[5]
-
Review the Dosing Schedule: A forced uptitration schedule has been used in clinical trials to manage side effects effectively.[8][9] For example, a protocol might involve starting at 50 µg daily and increasing the dose at set intervals (e.g., weekly or biweekly) to 100 µg, 200 µg, and finally the target dose of 300 µg.[5][12]
-
Monitor Subjects Closely: Actively monitor subjects for adverse events, especially during the initial titration period. The gastrointestinal side effects are most common but tend to be mild.[8][9]
-
Consider Anti-emetic Co-administration (if protocol allows): In some experimental designs, prophylactic use of anti-emetic agents might be considered to manage severe nausea, although this was not a standard approach in the cited this compound trials.
Problem: Subjects are experiencing an elevated pulse rate.
Solution:
-
Establish Baseline: Ensure that baseline pulse rate and other cardiovascular parameters are well-documented before initiating treatment.
-
Regular Monitoring: Monitor pulse rate regularly throughout the study. Increases in pulse rate have been observed with this compound and are a known effect of GLP-1 receptor agonists.[7]
-
Evaluate Clinical Significance: Assess whether the increase in pulse rate is clinically significant according to the study protocol's safety guidelines. In studies, these changes were generally not associated with notable changes in the rate pressure product.[7]
Data Presentation: Dose Titration Schedules and Tolerability
Table 1: Examples of this compound Dose Titration Schedules from Clinical Trials
| Study Phase / Population | Starting Dose | Titration Steps | Duration of Titration | Target Dose | Reference |
| Phase 2a (T2D with CKD) | 50 µ g/day for 4 days | 100 µ g/day for 7 days, then 200 µ g/day for 7 days | 18 days | 300 µ g/day | [12][13] |
| Phase 2a (Overweight/Obese T2D) | 50 µ g/day | Weekly or biweekly uptitration | 49 days | 300 µ g/day | [5] |
| Phase 2a (Japanese T2D) | Not specified | Forced uptitration schedule | 48 days | 100, 200, or 300 µ g/day | [8][9] |
Table 2: Incidence of Common Adverse Events with this compound
| Adverse Event | Incidence in this compound Group | Incidence in Placebo Group | Study Reference |
| Nausea | 35% | Not specified | [1] |
| Vomiting | 17% | Not specified | [1] |
| Any GI Side Effects | 42% - 45% | 0% - 15% | [14] |
Experimental Protocols
Protocol 1: Dose Titration in Patients with T2D and Chronic Kidney Disease (NCT03550378)
-
Objective: To evaluate the efficacy, safety, and tolerability of this compound in patients with T2D and CKD.[12][13]
-
Study Design: A randomized, double-blind, placebo-controlled, phase 2a study.[12]
-
Participants: 41 overweight or obese adults (BMI 25-45 kg/m ²) with T2D and CKD stage 3.[13]
-
Methodology:
-
Participants were randomized to receive either once-daily subcutaneous this compound or a placebo for 32 days.[12]
-
The this compound group followed a specific dose-escalation protocol:
-
Days 1-4: 50 µg once daily.
-
Days 5-11: 100 µg once daily.
-
Days 12-18: 200 µg once daily.
-
Days 19-32: 300 µg once daily.[12]
-
-
Primary endpoints included postprandial glucose control, while secondary endpoints included safety and tolerability.[12]
-
Protocol 2: Weekly vs. Biweekly Titration in Overweight/Obese T2D (NCT03244800)
-
Objective: To evaluate different doses of this compound and investigate mechanisms for its glucose-lowering effects.[5]
-
Study Design: A randomized, double-blind, phase 2a study conducted in two cohorts.[5]
-
Participants: 65 adult overweight/obese patients with T2D.[5]
-
Methodology:
-
Participants received once-daily subcutaneous this compound or placebo for 49 days.
-
Doses were uptitrated from 50 µg to 300 µg.
-
Cohort 1: Employed a weekly dose uptitration schedule.[5]
-
Cohort 2: Employed a biweekly (every two weeks) dose uptitration schedule to assess if a slower escalation improved tolerability.[5]
-
Co-primary endpoints were changes in post-meal glucose and body weight. Safety and tolerability were also assessed.[5]
-
Visualizations
Caption: this compound's dual-agonist signaling pathway and effects.
Caption: Generalized workflow for dose titration experiments.
References
- 1. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual GLP-1 and glucagon receptor agonist improves glycemic control and reduces body weight - - PACE-CME [pace-cme.org]
- 5. Efficacy, Safety, and Mechanistic Insights of this compound, a Dual Receptor Glucagon-Like Peptide-1 and Glucagon Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Pharmacokinetics, safety, tolerability and efficacy of this compound, a glucagon-like peptide-1 and glucagon receptor dual agonist, in phase 1 and 2 trials in overweight or obese participants of Asian descent with or without type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Efficacy and safety of this compound, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Portico [access.portico.org]
Preventing Cotadutide degradation in biological samples
Welcome to the technical support center for Cotadutide. This resource provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound in biological samples. Accurate quantification of this dual GLP-1 and glucagon receptor agonist is critical for research and clinical applications, and maintaining its stability from collection to analysis is paramount.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to degradation?
A1: this compound is a 30-amino acid peptide analogue of oxyntomodulin, engineered with a lipid tail to extend its half-life. As a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon receptors, it is under investigation for treating type 2 diabetes (T2D), non-alcoholic steatohepatitis (NASH), and chronic kidney disease.[1][2] Like other GLP-1 analogues, its peptide structure makes it vulnerable to enzymatic degradation in biological matrices. The primary pathway for this degradation is cleavage by the enzyme Dipeptidyl Peptidase-4 (DPP-4), which rapidly inactivates the native peptide.[3][4]
Q2: What is the primary mechanism of this compound degradation in biological samples?
A2: The most significant degradation pathway for this compound, like other GLP-1 receptor agonists, is enzymatic cleavage by Dipeptidyl Peptidase-4 (DPP-4).[3][5] This enzyme is ubiquitous in plasma and on the surface of endothelial cells. It specifically cleaves dipeptides from the N-terminus of peptides, provided the second residue is a proline or alanine. This cleavage results in an inactive metabolite, leading to a significant underestimation of the active drug concentration.
Q3: What immediate steps should I take after blood sample collection to prevent degradation?
A3: To minimize ex vivo degradation, blood samples should be collected directly into tubes containing a DPP-4 inhibitor.[6] The sample should be immediately placed on ice and centrifuged in a refrigerated centrifuge (e.g., at 4°C) as soon as possible, ideally within 30 minutes, to separate the plasma. The resulting plasma should be promptly frozen and stored at -80°C.[6]
Q4: Which anticoagulants and protease inhibitors are recommended?
A4: For plasma collection, K2-EDTA is a commonly used anticoagulant. Crucially, this should be combined with a potent DPP-4 inhibitor. Commercially available blood collection tubes, such as BD™ P800 tubes, contain a proprietary cocktail of protease inhibitors, including a DPP-4 inhibitor, and are highly effective at stabilizing GLP-1 and similar peptides.[6] If preparing your own tubes, a general-purpose protease inhibitor cocktail combined with a specific DPP-4 inhibitor (e.g., sitagliptin, vildagliptin) is recommended.
Q5: What are the optimal long-term storage conditions for plasma samples containing this compound?
A5: For long-term stability, plasma samples should be stored at -80°C.[7] It is critical to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and adsorption to container surfaces.[8] It is best practice to aliquot samples into single-use volumes before freezing.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound concentrations | 1. Enzymatic Degradation: Insufficient or no protease/DPP-4 inhibitor was used during sample collection. | • Use blood collection tubes containing a DPP-4 inhibitor (e.g., BD™ P800) for all future collections. • Ensure samples are kept cold (on ice) immediately after collection and processed quickly. |
| 2. Improper Storage: Samples were stored at an incorrect temperature (e.g., -20°C instead of -80°C) or experienced temperature fluctuations. | • Verify freezer temperature logs. Store all samples intended for long-term analysis at -80°C in a monitored freezer.[7] | |
| High variability between sample replicates | 1. Inconsistent Sample Handling: Differences in time between blood draw and centrifugation or freezing. | • Standardize the entire sample handling workflow. Ensure all samples are processed with identical timing and temperature conditions. |
| 2. Repeated Freeze-Thaw Cycles: Aliquots were not used, and the parent sample was thawed and refrozen multiple times. | • Prepare single-use aliquots from the primary plasma sample immediately after processing to avoid freeze-thaw cycles.[8] | |
| Degradation suspected during sample processing | 1. Prolonged Time at Room Temperature: Samples were left on the benchtop for extended periods during preparation for analysis (e.g., solid-phase extraction, LC-MS/MS). | • Keep samples on ice or in a cooled autosampler throughout the analytical process. • Minimize the time between thawing and analysis. |
| 2. Chemical Instability: The pH of the processing buffer is not optimal for peptide stability. | • Maintain a slightly acidic pH (pH 5-7) in all buffers and solutions used for sample preparation to enhance peptide stability.[9] |
Key Experimental Protocols
Protocol 3.1: Recommended Blood Sample Collection and Processing
This protocol is designed to maximize the stability of this compound in human plasma.
Materials:
-
BD™ P800 blood collection tubes (or K2-EDTA tubes with added DPP-4 inhibitor)
-
Tourniquet, needles, and other standard phlebotomy supplies
-
Ice bucket/container
-
Refrigerated centrifuge (4°C)
-
Cryogenic vials for aliquoting
-
-80°C freezer
Procedure:
-
Preparation: Label all tubes and vials clearly. Pre-cool the centrifuge to 4°C.
-
Blood Collection: Collect blood directly into the pre-chilled BD™ P800 tube.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant and protease inhibitors.
-
Cooling: Place the tube immediately on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the sample at 1,300 x g for 15 minutes at 4°C.[6]
-
Aliquoting: Carefully aspirate the supernatant (plasma), avoiding the buffy coat. Dispense the plasma into pre-labeled, single-use cryogenic vials.
-
Storage: Immediately freeze the plasma aliquots by placing them in a -80°C freezer.
Protocol 3.2: Assessment of Ex Vivo this compound Stability
This experiment helps determine the stability of this compound in a specific matrix under different conditions.
Materials:
-
Human plasma (collected with different anticoagulants, e.g., EDTA, EDTA + DPP-4 inhibitor)
-
This compound standard of known concentration
-
Incubator or water bath set to 37°C
-
LC-MS/MS or validated ELISA kit for this compound quantification
-
Protein precipitation solution (e.g., acetonitrile with 1% formic acid)
Procedure:
-
Spiking: Thaw human plasma on ice. Spike the plasma with a known concentration of this compound (e.g., to a final concentration of 10 ng/mL).
-
Incubation: Aliquot the spiked plasma into multiple tubes. Place the tubes in a 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 30, 60, 120, 240 minutes), remove one aliquot for each condition. The T=0 sample should be processed immediately.
-
Quenching: To stop enzymatic activity, immediately add 3 volumes of ice-cold protein precipitation solution to the plasma aliquot. Vortex thoroughly.
-
Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an analysis vial and quantify the remaining this compound concentration using a validated analytical method.
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine its degradation rate and half-life.
Visualized Workflows and Pathways
This compound Degradation Pathway
The primary enzymatic degradation of this compound is initiated by DPP-4, which cleaves the N-terminal dipeptide. This action renders the peptide inactive, as the N-terminus is critical for receptor binding and activation.
Caption: Enzymatic degradation pathway of this compound by DPP-4 and its inhibition.
Recommended Sample Handling Workflow
Following a standardized workflow from collection to storage is critical for ensuring the integrity of samples containing this compound. The diagram below outlines the essential steps and conditions.
Caption: Recommended workflow for biological sample collection and processing.
References
- 1. Efficacy and safety of this compound, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Safety of this compound, a GLP-1 and Glucagon Receptor Dual Agonist, in Individuals with Renal Impairment: A Single-Dose, Phase I, Bridging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide degradation and the role of DPP-4 inhibitors in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpco.com [alpco.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 7. jpt.com [jpt.com]
- 8. peptide.com [peptide.com]
- 9. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
Validation & Comparative
Cotadutide vs. Liraglutide: A Comparative Analysis of a Dual GLP-1/Glucagon Receptor Agonist and a GLP-1 Receptor Agonist on Hepatic Steatosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cotadutide and liraglutide in the context of hepatic steatosis, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and clinical evaluation.
Introduction
Hepatic steatosis, the accumulation of fat in the liver, is a key feature of non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). The glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as a promising therapeutic class for these conditions. Liraglutide, a GLP-1 receptor agonist, has demonstrated efficacy in reducing liver fat. This compound, a dual GLP-1 and glucagon receptor agonist, is being investigated for its potential to offer superior benefits by engaging both pathways. This guide compares the effects of these two agents on hepatic steatosis, drawing on data from preclinical and clinical studies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical trials comparing and individually assessing this compound and liraglutide.
Table 1: Head-to-Head Comparison of this compound and Liraglutide in a 54-Week Phase 2b Study [1][2][3]
| Parameter | This compound (300 µg) | Liraglutide (1.8 mg) | Placebo |
| Change in Fatty Liver Index (%) | -8.18 | -6.22 | -1.62 |
| Change in Body Weight (%) | -4.34 (placebo-adjusted) | -2.65 (placebo-adjusted) | - |
| Change in ALT (U/L) | Significant reduction vs. placebo | No significant reduction vs. placebo | - |
| Change in AST (U/L) | Significant reduction vs. placebo | No significant reduction vs. placebo | - |
| Achievement of ≥5% Weight Loss | 47% of participants | 31% of participants | 10% of participants |
| Achievement of ≥10% Weight Loss | Significantly greater than placebo and liraglutide | - | - |
Table 2: Clinical Trial Data for this compound on Hepatic Steatosis
| Study | Duration | Key Finding |
| Phase 2a Study[4] | 28 days | 33.2% relative reduction in liver fat vs. placebo. |
| Phase 2a Trial[5] | 35 days | 35.1% relative reduction in hepatic fat fraction vs. placebo and 11.7% vs. liraglutide. |
Table 3: Clinical Trial Data for Liraglutide on Hepatic Steatosis
| Study | Duration | Key Finding |
| Lira-NAFLD Study[6][7] | 6 months | 31% relative reduction in liver fat content (LFC). |
| LEAN Trial[8] | 48 weeks | NASH resolution in 39% of patients vs. 9% in placebo. |
| Study in newly diagnosed T2DM[9] | 12 weeks | 41.7% relative reduction in liver fat content. |
| Study in obese, non-diabetic patients[10] | 3 months | Significant reduction in Controlled Attenuation Parameter (CAP) score, from 305 to 268 dB/m. |
Experimental Protocols
Phase 2b Clinical Trial of this compound vs. Liraglutide[2][3]
-
Study Design: A 54-week, randomized, double-blind (for this compound and placebo), open-label (for liraglutide) phase 2b study.
-
Participants: 834 adults with a BMI of ≥25 kg/m ² and type 2 diabetes inadequately controlled with metformin (HbA1c 7.0%–10.5%).
-
Interventions: Participants were randomized to receive subcutaneous injections of this compound (100 µg, 200 µg, or 300 µg), placebo, or liraglutide (1.8 mg).
-
Primary Endpoints: Changes in HbA1c and body weight at week 14.
-
Secondary and Exploratory Endpoints: Changes in liver enzymes (ALT, AST), lipid profiles, and non-invasive markers of liver fibrosis (e.g., Fatty Liver Index, FIB-4 index, NAFLD fibrosis score) at week 54.
Lira-NAFLD Study[6][7]
-
Study Design: A prospective, open-label study.
-
Participants: 68 patients with inadequately controlled type 2 diabetes.
-
Intervention: Liraglutide 1.2 mg/day for 6 months.
-
Primary Outcome Measure: Change in liver fat content (LFC).
-
Method of LFC Assessment: Proton magnetic resonance spectroscopy (¹H-MRS).
Signaling Pathways and Mechanisms of Action
This compound: Dual Agonism of GLP-1 and Glucagon Receptors
This compound's dual mechanism of action is central to its effects on hepatic steatosis. GLP-1 receptor agonism contributes to weight loss and improved glycemic control, which indirectly reduces liver fat. The novel aspect of this compound is its glucagon receptor agonism, which directly targets the liver to reduce fat accumulation.[11] In preclinical models, this compound has been shown to lessen liver fat accumulation by impacting the AMPK/mTOR pathway.[12][13][14]
Caption: this compound signaling pathway in hepatocytes.
Liraglutide: GLP-1 Receptor Agonism
Liraglutide exerts its effects on hepatic steatosis primarily through GLP-1 receptor activation. This leads to improvements in glycemic control and weight loss, which are major drivers of reduced liver fat.[6][7] Mechanistically, liraglutide has been shown to alleviate hepatic steatosis by activating the TFEB-regulated autophagy-lysosomal pathway and through a GLP-1R dependent AMPK pathway, which in turn upregulates PPARα and genes involved in fatty acid oxidation.[15][16][17]
Caption: Liraglutide signaling pathway in hepatocytes.
Experimental Workflow
The assessment of anti-steatotic drugs in a clinical setting typically follows a structured workflow, from patient recruitment to the analysis of liver fat content.
Caption: Typical workflow for a clinical trial on hepatic steatosis.
Conclusion
Both this compound and liraglutide have demonstrated significant efficacy in reducing hepatic steatosis. Liraglutide, as a well-established GLP-1 receptor agonist, improves liver health primarily through its systemic effects on glucose metabolism and body weight. This compound, with its dual GLP-1 and glucagon receptor agonism, appears to offer additional, direct benefits on the liver. Head-to-head clinical trial data suggest that this compound may lead to greater reductions in liver fat and improvements in liver enzymes compared to liraglutide.[1][2][3] The distinct mechanisms of action, particularly the engagement of the glucagon receptor by this compound, may provide a more targeted and potent therapeutic strategy for NAFLD and NASH. Further long-term studies are warranted to fully elucidate the comparative efficacy and safety profiles of these two agents in the management of hepatic steatosis and its progression to more advanced liver disease.
References
- 1. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 5… [ouci.dntb.gov.ua]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. This compound promotes glycogenolysis in people with overweight or obesity diagnosed with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of Liraglutide Therapy on Liver Fat Content in Patients With Inadequately Controlled Type 2 Diabetes: The Lira-NAFLD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liraglutide Reduces Liver Fat Content in Patients With Poorly Controlled Type 2 Diabetes [diabetesincontrol.com]
- 9. Liraglutide Decreases Liver Fat Content and Serum Fibroblast Growth Factor 21 Levels in Newly Diagnosed Overweight Patients with Type 2 Diabetes and Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound effect in liver and adipose tissue in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liraglutide Alleviates Hepatic Steatosis by Activating the TFEB-Regulated Autophagy-Lysosomal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Liraglutide Alleviates Hepatic Steatosis and Liver Injury in T2MD Rats via a GLP-1R Dependent AMPK Pathway [frontiersin.org]
- 17. Liraglutide Alleviates Hepatic Steatosis and Liver Injury in T2MD Rats via a GLP-1R Dependent AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cotadutide and Semaglutide in Type 2 Diabetes Models
This guide provides a detailed comparison of cotadutide and semaglutide, two prominent therapies for the management of type 2 diabetes (T2D). We will delve into their distinct mechanisms of action, compare their performance based on key clinical endpoints from various T2D models, and outline the experimental protocols of the cited studies. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Mechanism of Action
Semaglutide is a potent, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] It mimics the action of the native incretin hormone GLP-1, which is released from the gut in response to food intake.[1][3] By activating GLP-1 receptors in various tissues, semaglutide enhances glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion from α-cells, and slows gastric emptying.[3][4][5] These actions collectively lead to improved glycemic control. Additionally, semaglutide acts on hunger centers in the brain to reduce appetite and food intake, contributing to significant weight loss.[3]
This compound , in contrast, is a dual GLP-1 and glucagon receptor agonist.[6][7] It combines the established benefits of GLP-1 receptor agonism with the metabolic effects of glucagon. While its GLP-1 activity mirrors that of semaglutide—improving glycemic control and reducing appetite—the concurrent glucagon receptor agonism is designed to increase energy expenditure and improve liver health.[6][8] Specifically, glucagon receptor activation in the liver can reduce hepatic fat accumulation by inhibiting de novo lipogenesis and promoting glycogenolysis.[6][8][9] This dual mechanism positions this compound as a potential therapy not only for T2D and obesity but also for related conditions like non-alcoholic steatohepatitis (NASH).
The distinct signaling pathways are illustrated below.
Caption: Signaling pathways of Semaglutide and this compound.
Comparative Efficacy and Safety Data
The following tables summarize key quantitative data from clinical trials involving this compound and semaglutide in patients with T2D. As no direct head-to-head trials have been published, data is presented from separate studies against placebo or other comparators.
Table 1: Glycemic Control (Change in HbA1c)
| Drug/Dose | Trial | Duration | Baseline HbA1c (%) | Change from Baseline (%) | Comparator | Comparator Change (%) | p-value |
| This compound 300 µg | Phase 2b[10][11] | 54 weeks | ~8.4 | -1.16 | Placebo | +0.22 | <0.001 |
| This compound 300 µg | Phase 2a (CKD)[12][13] | 32 days | ~8.0 | -0.65 | Placebo | +0.01 | <0.001 |
| Semaglutide 1.0 mg (SC) | SUSTAIN-6[14] | 104 weeks | 8.7 | -1.4 | Placebo | -0.4 | <0.001 |
| Semaglutide 1.0 mg (SC) | SUSTAIN-10[15] | 30 weeks | 8.2 | -1.7 | Liraglutide 1.2 mg | -1.0 | <0.001 |
| Semaglutide (Oral) 14 mg | SOUL[16][17] | ~47.5 months | 6.5-10.0 | N/A (CVOT) | Placebo | N/A (CVOT) | N/A |
Table 2: Weight Management (Change in Body Weight)
| Drug/Dose | Trial | Duration | Baseline Weight (kg) | Change from Baseline (kg) | Comparator | Comparator Change (kg) | p-value |
| This compound 300 µg | Phase 2b[10][11] | 54 weeks | ~95.0 | -5.04 | Placebo | -0.70 | <0.001 |
| This compound 300 µg | Phase 2a (CKD)[12][13] | 33 days | ~92.4 | -3.41 | Placebo | -0.13 | <0.001 |
| Semaglutide 1.0 mg (SC) | SUSTAIN-1 to 5 (Meta)[18] | N/A | N/A | -4.5 (avg) | Various | N/A | Consistently greater |
| Semaglutide 1.0 mg (SC) | SUSTAIN-10[15] | 30 weeks | ~99.0 | -5.8 | Liraglutide 1.2 mg | -1.9 | <0.001 |
| Semaglutide 2.4 mg (SC) | STEP 2 (Obesity)[1] | 68 weeks | ~100.0 | -9.6% | Placebo | -3.4% | <0.001 |
Table 3: Cardiovascular and Renal Outcomes
| Drug/Dose | Trial | Primary Outcome | Hazard Ratio (HR) vs. Comparator | 95% CI | p-value |
| This compound 300 µg | Phase 2a (CKD)[12][13] | UACR Change (Micro/Macroalbuminuria subset) | -51% vs Placebo (at Day 32) | N/A | 0.0504 |
| Semaglutide 0.5/1.0 mg (SC) | SUSTAIN-6[14] | 3-point MACE | 0.74 vs Placebo | 0.58 - 0.95 | <0.001 (non-inferiority) |
| Semaglutide (Oral) | SOUL[16][17] | 3-point MACE | 0.86 vs Placebo | 0.77 - 0.96 | 0.006 (superiority) |
| Semaglutide (SC) | Real-world study[19] | MACE (Myocardial Infarction or Stroke) | 0.82 vs Sitagliptin | 0.74 - 0.91 | N/A |
*3-point MACE: Composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.
Table 4: Common Adverse Events
| Drug | Most Common Adverse Events | Incidence (Range) | Note |
| This compound | Nausea, Vomiting[10][20] | Nausea: ~35%, Vomiting: ~17% | Generally mild to moderate, dose-dependent, and decreasing over time. |
| Semaglutide | Nausea, Vomiting, Diarrhea[14][18][21] | Nausea: 15-27%, Vomiting: 6-14% | Generally mild to moderate and transient; a cause for treatment discontinuation in some patients.[22][23] |
Experimental Protocols
The data presented is derived from randomized controlled trials (RCTs) with robust methodologies. Below is a generalized description of the protocols for the key trials cited.
Caption: Generalized workflow for T2D clinical trials.
This compound Phase 2b Study (NCT03133754): [10][11]
-
Design: A 54-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 834 adults with T2D inadequately controlled with metformin, with a BMI ≥25 kg/m ² and HbA1c of 7.0–10.5%.
-
Intervention: Patients were randomized to receive once-daily subcutaneous injections of this compound (100 µg, 200 µg, or 300 µg), placebo, or open-label liraglutide 1.8 mg.
-
Primary Endpoints: Change from baseline in HbA1c and body weight at week 14.
-
Secondary Endpoints: Included changes in fasting plasma glucose, lipid profiles, and safety/tolerability.
Semaglutide SUSTAIN-6 Trial (NCT01720446): [14]
-
Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 3,297 patients with T2D and high cardiovascular risk.
-
Intervention: Patients were randomized to receive once-weekly subcutaneous injections of semaglutide (0.5 mg or 1.0 mg) or placebo for 104 weeks, in addition to standard of care.
-
Primary Endpoint: The first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. The initial hypothesis was noninferiority to placebo.
-
Secondary Endpoints: Included changes in HbA1c, body weight, and other cardiovascular risk factors.
Summary and Conclusion
Both this compound and semaglutide demonstrate significant efficacy in improving glycemic control and promoting weight loss in patients with T2D.
-
Glycemic Control and Weight Loss: Semaglutide has a well-established and robust profile for reducing HbA1c and body weight, supported by a large body of evidence from Phase 3 trials and real-world studies.[21][22][23][24] this compound has also shown impressive results in Phase 2 trials, with the 300 µg dose demonstrating weight loss greater than liraglutide 1.8 mg.[11] The dual-agonist mechanism of this compound, particularly its effect on the liver and energy expenditure, may offer a differentiated profile for weight loss and metabolic improvements.[6][8]
-
Cardiovascular and Renal Benefits: Semaglutide has proven cardiovascular benefits, significantly reducing the risk of major adverse cardiovascular events in high-risk T2D patients.[14][16][25] this compound has shown promising early data with potential renal benefits, as indicated by a reduction in the urinary albumin-to-creatinine ratio in patients with chronic kidney disease, although larger and longer-term cardiovascular outcome trials are needed to confirm these effects.[12][13]
-
Safety and Tolerability: The safety profiles of both drugs are dominated by gastrointestinal adverse events, such as nausea and vomiting.[10][18] These events are generally dose-dependent and tend to decrease over time.
References
- 1. Semaglutide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. GLP-1 RA Mechanism of Action | Ozempic® (semaglutide) injection 0.5 mg, 1 mg, or 2 mg [novomedlink.com]
- 5. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound promotes glycogenolysis in people with overweight or obesity diagnosed with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of this compound, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of this compound, a dual glucagon-like peptide-1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Semaglutide and Cardiovascular Outcomes in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral Semaglutide and Cardiovascular Outcomes in High-Risk Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral Semaglutide Significantly Improves Cardiovascular Outcomes in Individuals with Type 2 Diabetes | American Diabetes Association [diabetes.org]
- 18. Semaglutide induces weight loss in subjects with type 2 diabetes regardless of baseline BMI or gastrointestinal adverse events in the SUSTAIN 1 to 5 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. [PDF] Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Effects of Semaglutide on Glycemic Control and Body Weight in Patients With Type 2 Diabetes: A Retrospective Cohort Study in a Primary Care Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of Semaglutide versus Other Glucagon-Like Peptide-1 Receptor Agonists on Cardio-Metabolic Risk Factors in Patients with Type 2 Diabetes: A Systematic Review and Meta-Analysis of Head-to-Head, Phase 3, Randomized Controlled Trials - Publications - Cardiometabolic Forum [cardiometabolicforum.com]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
A Head-to-Head Showdown: Unraveling the Receptor Affinities of Cotadutide and Tirzepatide
In the rapidly advancing landscape of metabolic disease therapeutics, two prominent players, cotadutide and tirzepatide, have emerged as powerful multi-receptor agonists. While both drugs demonstrate significant efficacy in glycemic control and weight management, their distinct receptor engagement profiles dictate their unique pharmacological characteristics. This guide provides a detailed, data-driven comparison of the receptor affinities of this compound, a dual glucagon-like peptide-1 (GLP-1) and glucagon (GCG) receptor agonist, and tirzepatide, a dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist.
Quantitative Receptor Affinity: A Comparative Analysis
The binding affinities of this compound and tirzepatide to their respective target receptors are summarized below. These values, expressed as EC50 (half-maximal effective concentration) for this compound and Ki (inhibitory constant) for tirzepatide, provide a quantitative measure of the drugs' potency. A lower value indicates a higher affinity and potency.
| Drug | Target Receptor | Reported Affinity |
| This compound | GLP-1 Receptor | EC50: 6.9 pM[1] |
| Glucagon Receptor (GCGR) | EC50: 10.2 pM[1] | |
| Tirzepatide | GLP-1 Receptor | Ki: 4.23 nM[2] |
| GIP Receptor | Ki: 0.135 nM[2] |
Note: EC50 and Ki are different measures of potency and are not directly comparable. EC50 reflects the concentration needed to elicit a half-maximal response in a functional assay, while Ki represents the binding affinity of a ligand to a receptor.
Tirzepatide is characterized as an imbalanced dual agonist, demonstrating a significantly higher affinity for the GIP receptor compared to the GLP-1 receptor.[3][4] Specifically, it binds to the GLP-1 receptor with approximately five-fold weaker affinity than native GLP-1.[2][3][4] In contrast, this compound is described as a balanced dual agonist, exhibiting potent and comparable activity at both the GLP-1 and glucagon receptors.[5][6]
Decoding the Experimental Approach
The determination of these receptor affinities relies on sophisticated in vitro experimental protocols. Below is a summary of the methodologies employed in the characterization of this compound and tirzepatide.
| Experimental Aspect | This compound | Tirzepatide |
| Cell Lines | Rat (INS-1 832/3), human (EndoC-βH1) β-cell lines, and rat, mouse, and human hepatocytes.[1] | Human embryonic kidney (HEK293) cells stably expressing the human GLP-1 or GIP receptors.[3] |
| Assay Type | Functional assays measuring cyclic AMP (cAMP) accumulation.[1] | Radioligand competition binding assays and functional assays measuring cAMP accumulation.[3] |
| Radioligand (for Tirzepatide) | Not explicitly stated for all studies, but radiolabeled GLP-1 and GIP analogues are typically used. | Not explicitly stated for all studies, but radiolabeled GLP-1 and GIP analogues are typically used. |
| Principle | The ability of the drug to stimulate the production of the second messenger cAMP upon receptor binding is quantified.[1] | The ability of the drug to displace a radiolabeled ligand from the receptor is measured to determine binding affinity (Ki). Functional potency is assessed by measuring cAMP production.[3] |
Visualizing the Mechanisms of Action
To better understand the distinct pharmacological actions of this compound and tirzepatide, the following diagrams illustrate their receptor targets and the general workflow of a receptor binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical perspectives on the use of the GIP/GLP-1 receptor agonist tirzepatide for the treatment of type-2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 5. Characterisation of this compound's dual GLP-1/glucagon receptor agonistic effects on glycaemic control using an in vivo human glucose regulation quantitative systems pharmacology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.eur.nl [pure.eur.nl]
Cotadutide Demonstrates Superior In Vivo Efficacy Over Placebo in Preclinical and Clinical Studies
A comprehensive review of placebo-controlled studies showcases the potent anti-diabetic and weight-loss effects of Cotadutide, a dual GLP-1 and glucagon receptor agonist. Both preclinical animal models and human clinical trials consistently demonstrate significant improvements in glycemic control, body weight reduction, and favorable impacts on hepatic health markers when compared to placebo.
This compound's mechanism of action, which involves the simultaneous activation of glucagon-like peptide-1 (GLP-1) and glucagon receptors, results in a multi-faceted approach to metabolic regulation. GLP-1 receptor agonism is known to enhance insulin secretion, suppress glucagon release, delay gastric emptying, and promote satiety. Concurrently, glucagon receptor activation in the liver stimulates glucose production and enhances energy expenditure, which contributes to weight loss and reduction in liver fat.[1]
Preclinical Efficacy in Rodent Models of Obesity and Diabetes
In vivo studies utilizing diet-induced obese (DIO) mouse models have provided a robust preclinical validation of this compound's efficacy. Treatment with this compound in these models consistently leads to significant reductions in body weight, improved glucose tolerance, and decreased insulin resistance compared to placebo-treated controls.[1][2] Furthermore, investigations into the effects on liver and adipose tissue have revealed that this compound mitigates hepatic steatosis (fatty liver), reduces inflammation, and improves markers of lipid metabolism.[1] In ob/ob mice, a model of genetic obesity and diabetes, this compound was more effective than the GLP-1 monoagonist Liraglutide in reducing hepatic steatosis and fibrosis, even when doses were adjusted for similar weight loss.[3]
Clinical Efficacy in Patients with Type 2 Diabetes
The compelling preclinical data is substantiated by numerous placebo-controlled clinical trials in patient populations. In a phase 2a study involving patients with type 2 diabetes and chronic kidney disease, participants receiving this compound showed a significant reduction in the mixed-meal tolerance test area under the glucose concentration-time curve (-26.71% vs. +3.68% for placebo, p < .001) and a significant reduction in absolute body weight (-3.41 kg vs. -0.13 kg for placebo, p < .001).[4] Another phase 2b study in overweight or obese patients with type 2 diabetes demonstrated that this compound significantly decreased HbA1c and body weight at both 14 and 54 weeks compared to placebo (p < 0.001 for all).[5] This study also highlighted improvements in lipid profiles and markers of liver health, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, with higher doses of this compound.[5]
Quantitative Data Summary
The following tables summarize the key efficacy data from placebo-controlled preclinical and clinical studies of this compound.
Table 1: Efficacy of this compound in Preclinical Models
| Parameter | Animal Model | This compound Treatment | Placebo Treatment | Outcome | Citation |
| Body Weight | Diet-Induced Obese Mice | Significant reduction | No significant change | This compound induces weight loss. | [1] |
| Glucose Tolerance | Diet-Induced Obese Mice | Improved | No significant change | This compound enhances glucose disposal. | [1] |
| Insulin Resistance | Diet-Induced Obese Mice | Reduced | No significant change | This compound improves insulin sensitivity. | [2] |
| Liver Fat | Diet-Induced Obese Mice | Reduced | No significant change | This compound mitigates hepatic steatosis. | [1] |
| Hepatic Fibrosis | ob/ob Mice | Reduced | Worsened or stable | This compound shows anti-fibrotic effects. | [3][6] |
Table 2: Efficacy of this compound in Clinical Trials
| Parameter | Study Population | This compound Treatment | Placebo Treatment | p-value | Citation |
| Change in MMTT glucose AUC | T2D with CKD | -26.71% | +3.68% | < 0.001 | [4] |
| Change in Absolute Body Weight | T2D with CKD | -3.41 kg | -0.13 kg | < 0.001 | [4] |
| Change in HbA1c | Overweight/Obese with T2D | Significant reduction | No significant change | < 0.001 | [5] |
| Change in Body Weight | Overweight/Obese with T2D | Significant reduction | No significant change | < 0.001 | [5] |
Experimental Protocols
Preclinical In Vivo Study in Diet-Induced Obese (DIO) Mice
Animal Model: Male C57BL/6 mice are rendered obese by feeding them a high-fat diet (e.g., 50-60% kcal from fat) for a period of 10-20 weeks.[2][7] Age-matched mice on a standard chow diet serve as lean controls.
Drug Administration: this compound is typically administered via subcutaneous injection once daily.[2] A common dose used in mice is 30 nmol/kg.[2] The placebo group receives a vehicle control (the solution without the active drug) via the same route and frequency.
Efficacy Assessments:
-
Body Weight and Food Intake: Measured daily or several times per week.
-
Glucose Tolerance Test (GTT): After a period of fasting, mice are given an oral or intraperitoneal bolus of glucose. Blood glucose levels are measured at baseline and at various time points post-glucose administration to assess glucose disposal.[7]
-
Insulin Tolerance Test (ITT): Following a short fast, mice are injected with insulin, and blood glucose is monitored to evaluate insulin sensitivity.
-
Body Composition: Assessed using techniques like Magnetic Resonance (MR) scanning to determine fat and lean mass.[7]
-
Tissue Analysis: At the end of the study, tissues such as the liver and adipose tissue are collected for histological analysis (to assess steatosis and fibrosis) and gene expression studies.[1]
Placebo-Controlled Clinical Trial in Patients with Type 2 Diabetes
Study Design: A randomized, double-blind, placebo-controlled design is employed.[4] Participants are randomly assigned to receive either this compound or a matching placebo.
Participant Population: Inclusion criteria typically involve adults with a diagnosis of type 2 diabetes, a specified range of HbA1c (e.g., 7.0-10.5%), and a body mass index (BMI) indicating overweight or obesity.[5]
Intervention: this compound is administered subcutaneously, often with a dose-escalation schedule to improve tolerability.[4] For example, treatment might start at 50 µg daily and gradually increase to 300 µg daily.[4] The placebo group receives identical-looking injections containing no active drug.
Primary Endpoints:
-
Change in HbA1c: Measured at baseline and at the end of the treatment period.[5]
-
Change in Body Weight: Assessed at baseline and at the end of the study.[5]
Secondary and Exploratory Endpoints:
-
Mixed-Meal Tolerance Test (MMTT): To evaluate postprandial glucose control.[4]
-
Fasting Plasma Glucose. [5]
-
Lipid Profile: Including total cholesterol, LDL, HDL, and triglycerides.[5]
-
Markers of Liver Health: Such as ALT, AST, and non-invasive fibrosis scores.[5]
Visualizing the Mechanisms and Workflows
Caption: this compound's dual agonism on GLP-1 and glucagon receptors.
Caption: Workflow of a preclinical in vivo study with this compound.
References
- 1. This compound effect in liver and adipose tissue in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreatic islet remodeling in this compound-treated obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolution of NASH and hepatic fibrosis by the GLP-1R/GcgR dual-agonist this compound via modulating mitochondrial function and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Cotadutide vs. Dual GLP-1/GIP Agonists in Metabolic Disease Models
A deep dive into the preclinical data comparing the GLP-1/Glucagon receptor agonist cotadutide with dual GLP-1/GIP receptor agonists, offering insights for researchers and drug developers in the field of metabolic diseases.
In the rapidly evolving landscape of therapies for obesity and type 2 diabetes, dual-target incretin-based therapies have emerged as frontrunners, demonstrating superior efficacy to their single-agonist predecessors. This guide provides a comparative analysis of two distinct classes of dual agonists: the GLP-1/Glucagon (GCG) receptor agonist, this compound, and the class of dual GLP-1/Glucose-dependent Insulinotropic Polypeptide (GIP) receptor agonists, exemplified by tirzepatide. This comparison is based on available preclinical data from studies in rodent models of diet-induced obesity (DIO), a foundational model for studying metabolic disease.
Mechanism of Action: A Tale of Two Pathways
This compound and dual GLP-1/GIP agonists both leverage the well-established benefits of GLP-1 receptor activation, which include enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and reduced appetite. However, their secondary target—either the glucagon or GIP receptor—confers distinct physiological effects.
This compound (GLP-1/GCG Receptor Agonist): The addition of glucagon receptor agonism to a GLP-1 backbone is designed to harness glucagon's effects on energy expenditure and hepatic fat metabolism.[1] Glucagon is known to increase energy expenditure and promote lipolysis, which can contribute to greater weight loss and a reduction in liver fat.[2][3]
Dual GLP-1/GIP Receptor Agonists: This class of molecules combines GLP-1 agonism with the activation of the GIP receptor. GIP, like GLP-1, is an incretin hormone that stimulates insulin secretion in a glucose-dependent manner.[4][5] Preclinical studies suggest that the combination of GLP-1 and GIP receptor activation can lead to synergistic effects on glucose control and body weight reduction.[4][6]
Signaling Pathways
The distinct mechanisms of these dual agonists are rooted in their downstream signaling cascades. The following diagram illustrates the primary signaling pathways activated by GLP-1, GCG, and GIP receptors.
Caption: Signaling pathways of GLP-1, GCG, and GIP receptors.
Preclinical Efficacy: A Comparative Look at the Data
Effects on Body Weight and Food Intake
| Compound Class | Compound | Animal Model | Duration of Treatment | Dose | Change in Body Weight | Change in Food Intake | Reference |
| GLP-1/GCG | This compound | DIO Mice | Not Specified | Not Specified | More pronounced loss than GLP-1 RA | Reduction | [1] |
| GLP-1/GIP | Tirzepatide | DIO Mice | 14 days | 10 nmol/kg/day | Greater decrease than semaglutide | Reduction | [6] |
| GLP-1/GIP | Viking Dual Agonists | DIO Mice | 14-21 days | Not Specified | Up to 28% reduction | Not Specified | [7] |
Effects on Glycemic Control and Metabolic Parameters
| Compound Class | Compound | Animal Model | Duration of Treatment | Dose | Change in Blood Glucose | Change in Plasma Insulin | Other Metabolic Effects | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | GLP-1/GCG | this compound | DIO Mice | Not Specified | Not Specified | Superior improvement to GLP-1 RA | Not Specified | Not Specified |[1] | | GLP-1/GIP | Tirzepatide | DIO Mice | 14 days | 10 nmol/kg/day | Decrease in fasting glucose | Not Specified | Improved insulin sensitivity |[8] | | GLP-1/GIP | Viking Dual Agonists | DIO Mice | 21 days | Not Specified | Up to 23% reduction | Up to 57% reduction | Reduction in plasma triglycerides |[7] |
Experimental Protocols: A Typical Workflow
The preclinical evaluation of these dual agonists typically follows a standardized workflow in diet-induced obese mice. The following diagram and description outline a common experimental protocol.
Caption: A generalized experimental workflow for preclinical studies.
Detailed Methodologies:
-
Animal Model: Male C57BL/6J mice are commonly used and are fed a high-fat diet (typically 45-60% kcal from fat) for a period of 8 to 16 weeks to induce obesity, insulin resistance, and hyperglycemia.[9][10]
-
Drug Administration: The test compounds (this compound or dual GLP-1/GIP agonists) are typically administered via daily subcutaneous injections for a duration ranging from two to four weeks. A vehicle control group receives injections of the vehicle solution.
-
In-life Measurements: Throughout the study, key parameters such as body weight, food intake, and water consumption are regularly monitored.
Summary and Future Directions
Preclinical data suggest that both this compound (GLP-1/GCG) and dual GLP-1/GIP agonists offer significant advantages over GLP-1 monoagonists in terms of weight loss and glycemic control. The GLP-1/GCG combination in this compound appears to have a pronounced effect on energy expenditure and hepatic fat, which could be particularly beneficial for patients with non-alcoholic steatohepatitis (NASH). On the other hand, dual GLP-1/GIP agonists like tirzepatide have demonstrated robust effects on both glucose control and weight reduction, with evidence of synergistic action between the two incretins.
A critical gap in the current understanding is the lack of direct, head-to-head preclinical studies comparing these two classes of dual agonists under identical experimental conditions. Such studies would be invaluable for discerning the nuanced differences in their efficacy and mechanisms of action, ultimately guiding the development and clinical application of these promising therapeutic agents for metabolic diseases. Future research should also focus on long-term efficacy and safety in preclinical models that more closely mimic the chronic nature of obesity and type 2 diabetes in humans.
References
- 1. Frontiers | Clinical perspectives on the use of the GIP/GLP-1 receptor agonist tirzepatide for the treatment of type-2 diabetes and obesity [frontiersin.org]
- 2. Why does GLP-1 agonist combined with GIP and/or GCG agonist have greater weight loss effect than GLP-1 agonist alone in obese adults without type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Effect of dual glucose-dependent insulinotropic peptide/glucagon-like peptide-1 receptor agonist on weight loss in subjects with obesity [frontiersin.org]
- 5. adipogen.com [adipogen.com]
- 6. Efficacy and Safety of Tirzepatide in Type 2 Diabetes and Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. GIPR agonism mediates weight-independent insulin sensitization by tirzepatide in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diet-induced obesity mouse model and experimental design [bio-protocol.org]
- 10. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucagon Like Peptide-1 Receptor Agonists Alter Pancreatic and Hepatic Histology and Regulation of Endoplasmic Reticulum Stress in High-fat Diet Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Clinical Trial Analysis of Cotadutide: A Dual GLP-1 and Glucagon Receptor Agonist
A deep dive into the clinical efficacy and mechanistic underpinnings of Cotadutide in metabolic diseases, benchmarked against other leading incretin-based therapies. This guide provides a comprehensive comparison of clinical trial results for this compound, a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon receptors, with other agents in its class and the dual GIP/GLP-1 receptor agonist, tirzepatide. The data is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Mechanism of Action: A Dual Approach to Metabolic Regulation
This compound exerts its therapeutic effects by simultaneously activating two key receptors in metabolic regulation: the GLP-1 receptor and the glucagon receptor. This dual agonism results in a multi-faceted approach to improving glycemic control and promoting weight loss.
Activation of the GLP-1 receptor enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety by acting on the central nervous system.[1][2] Concurrently, agonism of the glucagon receptor in the liver leads to reduced hepatic fat accumulation, increased energy expenditure, and improved lipid metabolism.[1][2][3] This combined action is designed to address multiple pathological aspects of type 2 diabetes and non-alcoholic steatohepatitis (NASH).
dot
Caption: Simplified signaling pathway of this compound's dual agonism.
Clinical Trial Performance: Quantitative Comparison
The following tables summarize the key efficacy and safety outcomes from Phase 2 and 3 clinical trials of this compound and its comparators.
Glycemic Control and Weight Loss
| Drug (Trial) | Dose | Duration (weeks) | Change in HbA1c (%) | Change in Body Weight (%) |
| This compound (Phase 2b) | 100 µg | 54 | vs Placebo: -0.74 | vs Placebo: -2.48 |
| 200 µg | 54 | vs Placebo: -0.93 | vs Placebo: -3.34 | |
| 300 µg | 54 | vs Placebo: -1.05 | vs Placebo: -4.34 | |
| Liraglutide (Phase 2b) | 1.8 mg | 54 | vs Placebo: -1.09 | vs Placebo: -2.65 |
| Survodutide (Phase 2) | 4.8 mg | 46 | N/A | vs Placebo: -12.1 |
| Mazdutide (DREAMS-3) | 6 mg | 32 | -2.03 | -10.29 |
| Tirzepatide (SURPASS-2) | 5 mg | 40 | -2.01 | -7.6 kg |
| 10 mg | 40 | -2.24 | -9.3 kg | |
| 15 mg | 40 | -2.30 | -11.2 kg |
N/A: Not available from the provided search results.
Cardiometabolic and Hepatic Parameters
| Drug (Trial) | Parameter | Result |
| This compound (Phase 2b) | Alanine Aminotransferase (ALT) | Significant reduction with 300 µg vs placebo |
| Aspartate Aminotransferase (AST) | Significant reduction with 200 µg and 300 µg vs placebo | |
| Triglycerides | Significant reduction with 300 µg vs placebo | |
| Survodutide (Phase 2) | Systolic Blood Pressure | Significant reduction with 4.8 mg vs placebo |
| Waist Circumference | Significant reduction with 4.8 mg vs placebo | |
| Mazdutide (GLORY-1) | Liver Fat Content | 80.2% reduction with 6 mg vs 5.3% with placebo |
| Waist Circumference | -10.96 cm with 6 mg vs -1.48 cm with placebo | |
| Tirzepatide (SURPASS-CVOT post-hoc) | Composite Kidney Outcome | 33% lower rate vs dulaglutide |
Experimental Protocols
Preclinical Model: Diet-Induced NASH in Mice
A common preclinical model to evaluate the efficacy of drugs for non-alcoholic steatohepatitis (NASH) involves inducing the disease in mice through a specialized diet.
-
Animal Model: Male C57BL/6J mice are frequently used.
-
Diet: A "Western Diet" is typically administered, which is high in fat (around 40-60% of calories), sucrose or fructose, and cholesterol (around 0.2-2%). In some protocols, this diet is supplemented with high-fructose corn syrup in the drinking water.[4][5][6][7]
-
Duration: The diet is typically fed for a period of 12 to 40 weeks to induce the different stages of NAFLD, from simple steatosis to NASH with fibrosis.[4][6]
-
Endpoints: Key assessments include liver histology (steatosis, inflammation, ballooning, and fibrosis scores), plasma levels of liver enzymes (ALT, AST), and metabolic parameters (glucose tolerance, insulin resistance).
dot
Caption: Experimental workflow for a diet-induced NASH mouse model.
Clinical Assessment: Mixed-Meal Tolerance Test (MMTT)
The Mixed-Meal Tolerance Test (MMTT) is a standardized clinical procedure used to assess a patient's glycemic control and insulin secretion in response to a meal.
-
Patient Preparation: Patients are typically required to fast overnight (for at least 8 hours) before the test.[8][9]
-
Test Meal: A standardized liquid meal (e.g., Boost® or Ensure®) containing a defined amount of carbohydrates, proteins, and fats is consumed by the patient within a short timeframe (usually 5-10 minutes).[8][9]
-
Blood Sampling: Blood samples are collected at baseline (before the meal) and then at regular intervals (e.g., every 30 minutes) for 2 to 4 hours after the meal.[8][9]
-
Endpoints: The primary endpoints measured from the blood samples are plasma glucose and C-peptide (a marker of insulin secretion) concentrations. The area under the curve (AUC) for glucose and C-peptide is often calculated to assess the overall response.
Safety and Tolerability
The most common adverse events reported for this compound and other GLP-1/glucagon receptor dual agonists are gastrointestinal in nature, including nausea, vomiting, and diarrhea. These events are generally reported as mild to moderate in severity and tend to decrease over time.[10][11]
Conclusion
This compound has demonstrated significant efficacy in improving glycemic control and promoting weight loss in clinical trials. Its dual mechanism of action offers a comprehensive approach to managing type 2 diabetes and shows promise for the treatment of NASH. Comparative analysis with other incretin-based therapies, such as survodutide, mazdutide, and the dual GIP/GLP-1 agonist tirzepatide, indicates that the class of dual and multi-receptor agonists represents a significant advancement in metabolic disease therapeutics. Head-to-head trials will be crucial to definitively establish the relative efficacy and safety profiles of these agents. The data presented in this guide provides a foundation for researchers and clinicians to evaluate the potential of this compound within the evolving landscape of metabolic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound (MEDI0382) on Biomarkers of Nonalcoholic Steatohepatitis in Overweight or Obese Subjects with Type 2 Diabetes Mellitus: A 26-Week Analysis of a Randomized Phase 2b Study [natap.org]
- 7. Mixed-meal tolerance test versus glucagon stimulation test for the assessment of beta-cell function in therapeutic trials in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Lessons From the Mixed-Meal Tolerance Test: Use of 90-minute and fasting C-peptide in pediatric diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
Cotadutide's Weight Loss Efficacy: A Comparative Analysis with Other Incretin Mimetics
A detailed guide for researchers and drug development professionals, benchmarking the dual GLP-1 and glucagon receptor agonist, cotadutide, against other leading incretin-based therapies in promoting weight loss. This guide synthesizes data from key clinical trials, outlines common experimental methodologies, and visualizes the underlying signaling pathways.
The landscape of obesity and type 2 diabetes treatment has been revolutionized by the advent of incretin mimetics. These therapies, which leverage the body's own hormonal system for regulating glucose and appetite, have demonstrated remarkable efficacy in promoting weight loss. This compound, a novel dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon receptors, is an emerging player in this field. This guide provides a comprehensive comparison of this compound's weight loss efficacy against other prominent incretin mimetics: liraglutide, semaglutide, and tirzepatide, supported by data from clinical trials.
Quantitative Comparison of Weight Loss Efficacy
The following table summarizes the weight loss efficacy of this compound and other selected incretin mimetics from various clinical trials. It is important to note that these trials were conducted independently with different patient populations, durations, and designs; therefore, direct cross-trial comparisons should be interpreted with caution.
| Drug (Active Ingredient) | Mechanism of Action | Trial/Study | Dosage | Mean Weight Loss (%) | Proportion Achieving ≥5% Weight Loss | Proportion Achieving ≥10% Weight Loss | Trial Duration (Weeks) | Patient Population |
| This compound | GLP-1/Glucagon Receptor Agonist | Phase 2b[1][2][3] | 300 µg daily | -4.34 (placebo-adjusted) | - | - | 54 | Overweight/obese adults with T2D |
| Phase 2a | Up to 300 µg daily | -3.98 | - | - | 6 | Overweight/obese adults with T2D | ||
| Phase 2a[4] | Up to 600 µg daily | - | 76.9% | - | 11 | Adults with T2D | ||
| Liraglutide | GLP-1 Receptor Agonist | SCALE Diabetes[5] | 3.0 mg daily | -6.0 | 54.3% | 25.2% | 56 | Overweight/obese adults with T2D |
| SCALE Sleep Apnea[6] | 3.0 mg daily | -5.7 | 46.3% | 23.4% | 32 | Obese adults with moderate/severe OSA | ||
| Real-world (LIRA-TR)[7] | 3.0 mg daily | -18.55 | 100% | 100% | 24 | Obese adults in Turkey | ||
| Semaglutide | GLP-1 Receptor Agonist | SELECT[8] | 2.4 mg weekly | -10.2 | - | - | 208 | Adults with pre-existing CVD and overweight/obesity without diabetes |
| STEP 1[9] | 2.4 mg weekly | -14.9 | 86.4% | 69.1% | 68 | Adults with obesity or overweight with comorbidities, without T2D | ||
| STEP 2[9] | 2.4 mg weekly | -9.6 | - | - | 68 | Adults with obesity or overweight, with T2D | ||
| OASIS 4 (Oral)[10] | 25 mg daily | - | - | - | 64 | Adults with overweight and obesity | ||
| Tirzepatide | GIP/GLP-1 Receptor Agonist | SURMOUNT-1[11][12] | 15 mg weekly | -20.9 | >90% | >75% | 72 | Adults with obesity or overweight with comorbidities, without T2D |
| SURMOUNT-2[12] | 15 mg weekly | -14.7 | - | - | 72 | Adults with obesity or overweight, with T2D | ||
| SURMOUNT-5[11] | Max tolerated dose | -20.2 | - | 64.6% (lost ≥15%) | 72 | Head-to-head vs. Semaglutide |
Incretin Mimetic Signaling Pathways
Incretin mimetics exert their effects by activating specific G-protein coupled receptors in various tissues, leading to a cascade of downstream signaling events that ultimately regulate appetite, glucose metabolism, and energy expenditure.[13][14][15] this compound's dual agonism at both the GLP-1 and glucagon receptors offers a unique mechanism of action.[16][17][18] GLP-1 receptor activation is known to enhance insulin secretion, suppress glucagon release, delay gastric emptying, and promote satiety.[19] The additional agonism at the glucagon receptor is thought to increase energy expenditure and improve liver fat metabolism.[16][17]
Caption: Signaling pathways of this compound and other incretin mimetics leading to weight loss.
Experimental Protocols for Clinical Trials
Clinical trials evaluating the weight loss efficacy of incretin mimetics typically follow a randomized, double-blind, placebo-controlled design. The primary objective is often to assess the change in body weight from baseline compared to a placebo group over a defined period.[20]
Key Components of a Typical Protocol:
-
Study Population: Inclusion criteria typically specify a certain Body Mass Index (BMI) (e.g., ≥27 kg/m ² with comorbidities or ≥30 kg/m ²), age range, and may or may not include patients with type 2 diabetes.[20][21] Exclusion criteria often include a history of pancreatitis, certain cancers, and recent significant weight changes.[20][21]
-
Randomization and Blinding: Participants are randomly assigned to receive the investigational drug at one or more dose levels, a placebo, or an active comparator. Both the participants and the investigators are blinded to the treatment assignment to minimize bias.[20]
-
Intervention: The drug is administered via subcutaneous injection at a specified frequency (e.g., daily or weekly). A dose-escalation period is common at the beginning of the trial to improve tolerability. All participants usually receive counseling on a reduced-calorie diet and increased physical activity.[5][22]
-
Endpoints:
-
Primary Endpoints: The co-primary endpoints are often the percentage change in body weight from baseline and the proportion of participants achieving a weight loss of ≥5% at the end of the treatment period.[5]
-
Secondary Endpoints: These may include the proportion of participants achieving higher weight loss targets (e.g., ≥10%, ≥15%), changes in waist circumference, BMI, blood pressure, lipid profiles, and glycemic control parameters (in patients with diabetes).[20]
-
-
Safety and Tolerability: Adverse events are systematically collected throughout the study. Gastrointestinal side effects such as nausea, vomiting, and diarrhea are common with this class of drugs.[1][6]
Caption: A typical workflow for a clinical trial evaluating an incretin mimetic for weight loss.
Conclusion
This compound demonstrates promising weight loss efficacy, positioning it as a competitive agent in the expanding field of incretin-based therapies. Its dual agonism of GLP-1 and glucagon receptors presents a distinct mechanism that may offer additional metabolic benefits beyond what is observed with single GLP-1 receptor agonists. While direct head-to-head trials with all comparators are not yet available, the existing data suggest that this compound induces clinically significant weight loss. Further large-scale, long-term clinical trials will be crucial to fully elucidate its comparative efficacy and safety profile against other leading incretin mimetics like semaglutide and tirzepatide. The continued development of such novel therapies holds great promise for the effective management of obesity and its associated comorbidities.
References
- 1. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study | Semantic Scholar [semanticscholar.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Original Article [sciencehub.novonordisk.com]
- 6. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-World Clinical Effectiveness of Liraglutide for Weight Management in Türkiye: Insights from the LIRA-TR Study [mdpi.com]
- 8. Long-term weight loss effects of semaglutide in obesity without diabetes in the SELECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novo Nordisk presents four new analyses on oral semaglutide 25 mg (Wegovy® in a pill*) at ObesityWeek® 2025, including demonstrated reductions in cardiovascular risk factors [prnewswire.com]
- 11. drugs.com [drugs.com]
- 12. The Body weight Reducing Effects of Tirzepatide in People with and without Type 2 Diabetes: A Review on Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Incretin mimetics and enhancers: mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 14. Incretin mimetics: a novel therapeutic option for patients with type 2 diabetes – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Incretins: What Are They, and How Are They Beneficial? - GoodRx [goodrx.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Saxenda® (liraglutide) Injection 3 mg Clinical Trials for Weight Loss Results [novomedlink.com]
In Vitro Potency Showdown: Cotadutide versus Native Glucagon at Key Metabolic Receptors
A detailed comparison of the in vitro activity of the dual GLP-1/glucagon receptor agonist Cotadutide and native glucagon reveals significant differences in potency and selectivity at the glucagon-like peptide-1 (GLP-1) and glucagon (GCG) receptors. This guide provides a comprehensive analysis of their performance based on experimental data, outlines the methodologies used for these assessments, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: A Quantitative Look at Receptor Activation
The in vitro potency of this compound and native glucagon was determined by measuring their ability to stimulate cyclic adenosine monophosphate (cAMP) production in Chinese Hamster Ovary (CHO) cells engineered to express human GLP-1 and glucagon receptors. The half-maximal effective concentration (EC50) values, which represent the concentration of the agonist that elicits 50% of the maximal response, are summarized in the table below. Lower EC50 values indicate higher potency.
| Compound | Target Receptor | In Vitro Potency (EC50) |
| This compound | GLP-1 Receptor | 0.076 pM |
| Glucagon Receptor | 0.088 pM | |
| Native Glucagon | GLP-1 Receptor | 4 nM |
| Glucagon Receptor | 1.54 pM |
Note: The EC50 values for this compound and the corresponding native peptides at their respective primary receptors were sourced from a study that conducted the assays in the absence of serum albumin. The EC50 value for native glucagon at the GLP-1 receptor is from a separate study.
Experimental Protocols: Unpacking the Methodology
The in vitro potency of this compound and native glucagon was assessed through a robust experimental workflow designed to quantify their agonistic activity at the GLP-1 and glucagon receptors. The key steps of this process are detailed below.
Cell Line and Culture
-
Cell Type: Chinese Hamster Ovary (CHO) cells were utilized for these assays.
-
Receptor Expression: The CHO cells were stably transfected to express either the human glucagon-like peptide-1 receptor (GLP-1R) or the human glucagon receptor (GCGR).
-
Culture Conditions: Cells were maintained in a suitable culture medium, such as DMEM/F12, supplemented with 10% fetal bovine serum and antibiotics. The cells were cultured in a humidified incubator at 37°C with 5% CO2.
In Vitro Potency Assay (cAMP Accumulation)
-
Cell Seeding: The recombinant CHO cells were seeded into 96- or 384-well microplates at an appropriate density and allowed to adhere overnight.
-
Agonist Preparation: this compound and native glucagon were serially diluted in a serum-free assay buffer to create a range of concentrations for generating dose-response curves.
-
Agonist Stimulation: The culture medium was removed from the cells, and the prepared agonist dilutions were added. The cells were then incubated for a specified period, typically 30 minutes, at 37°C to allow for receptor activation and subsequent cAMP production.
-
Cell Lysis and cAMP Measurement: Following incubation, the cells were lysed to release the intracellular cAMP. The concentration of cAMP was quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a fluorescence polarization-based assay. These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: The raw data from the cAMP assay was used to generate dose-response curves by plotting the signal against the logarithm of the agonist concentration. The EC50 values were then calculated from these curves using a four-parameter logistic regression model.
Mandatory Visualizations
Signaling Pathways
Both the GLP-1 and glucagon receptors are Class B G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit. Upon agonist binding, they initiate a signaling cascade that leads to the production of the second messenger cyclic adenosine monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA).
Caption: Signaling pathways of GLP-1 and Glucagon receptors.
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro potency of this compound and native glucagon.
Caption: Experimental workflow for in vitro potency determination.
Dual Agonist Cotadutide Demonstrates Pronounced Gastric Emptying Delay Compared to GLP-1 Mono-agonists
A comprehensive review of clinical data indicates that cotadutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon receptor agonist, exhibits a more substantial delay in gastric emptying than GLP-1 mono-agonists such as liraglutide and semaglutide. This effect on gastric motility is a key mechanism contributing to the glucose-lowering and weight-reducing effects of these therapeutic agents.
For researchers and drug development professionals in the metabolic disease space, understanding the nuances of how these drugs affect gastrointestinal function is critical. This guide provides a comparative analysis of the effects of this compound and GLP-1 mono-agonists on gastric emptying, supported by experimental data and detailed methodologies.
Comparative Analysis of Gastric Emptying Delay
The delay in gastric emptying is a recognized class effect of incretin-based therapies, contributing to improved glycemic control by slowing the absorption of glucose and promoting satiety. However, the magnitude of this effect appears to vary between dual- and mono-agonists.
| Drug Class | Compound | Dosage | Measurement Method | Key Finding | Reference |
| GLP-1/Glucagon Dual Agonist | This compound | 50-300 µg daily | Gastric Emptying Time (GET) t½ | Prolonged GET t½ by 117.2 minutes vs. placebo (-42.9 minutes) | [1] |
| GLP-1 Mono-agonist | Liraglutide | 3.0 mg daily | Gastric Emptying Scintigraphy (T½) | Delayed GET T½ at 5 and 16 weeks | [2][3] |
| GLP-1 Mono-agonist | Semaglutide | 1.0 mg weekly | Gastric Emptying Scintigraphy (T½) | Significantly longer GET T½ (171 min vs. 118 min for placebo) | [4][5][6] |
| GLP-1 Mono-agonist | Semaglutide | 2.4 mg weekly | Paracetamol Absorption | No evidence of delayed gastric emptying at week 20 | [7] |
It is important to note that direct head-to-head trials with gastric emptying as the primary endpoint are limited, and methodologies for assessment can differ between studies, making direct comparisons challenging. For instance, the semaglutide 2.4 mg study utilized the paracetamol absorption test, which may have different sensitivity compared to scintigraphy in detecting delayed gastric emptying[7].
Signaling Pathways and Mechanism of Action
The differential effects on gastric emptying can be attributed to the distinct signaling pathways activated by this compound and GLP-1 mono-agonists.
References
- 1. Efficacy, Safety, and Mechanistic Insights of this compound, a Dual Receptor Glucagon-Like Peptide-1 and Glucagon Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevalence and Variations in Gastric Emptying Delay in Response to GLP-1 Receptor Agonist, Liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Liraglutide on Gastrointestinal Functions and Weight in Obesity: A Randomized Clinical and Pharmacogenomic Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Semaglutide delays 4-hour gastric emptying in women with polycystic ovary syndrome and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of semaglutide 2.4 mg once weekly on energy intake, appetite, control of eating, and gastric emptying in adults with obesity - PMC [pmc.ncbi.nlm.nih.gov]
Cotadutide's Dual Agonism: A Synergistic Approach to Metabolic Disease
Cotadutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon receptor agonist, is emerging as a promising therapeutic agent for metabolic conditions such as type 2 diabetes (T2D), non-alcoholic steatohepatitis (NASH), and obesity.[1][2][3] Its dual mechanism of action is designed to harness the complementary benefits of both GLP-1 and glucagon pathways, potentially offering a synergistic effect that surpasses the efficacy of single-agonist therapies.[4][5] This guide provides a comparative analysis of this compound, supported by experimental data, to elucidate the synergistic effects of its dual agonism.
Comparative Efficacy of this compound
Clinical studies have demonstrated this compound's potency in improving glycemic control, promoting weight loss, and positively impacting liver health. The following tables summarize key quantitative data from clinical trials, comparing this compound to placebo and other active comparators.
Table 1: Glycemic Control and Weight Loss in Patients with Type 2 Diabetes
| Treatment Group | Duration | Change in HbA1c from Baseline | Change in Body Weight from Baseline | Study |
| This compound (100 µg) | 54 weeks | -1.2% | -3.3 kg | Nahra et al., 2021[2][6] |
| This compound (200 µg) | 54 weeks | -1.5% | -4.2 kg | Nahra et al., 2021[2][6] |
| This compound (300 µg) | 54 weeks | -1.6% | -5.1 kg | Nahra et al., 2021[2][6] |
| Liraglutide (1.8 mg) | 54 weeks | -1.3% | -4.2 kg | Nahra et al., 2021[2][6] |
| Placebo | 54 weeks | -0.4% | -1.9 kg | Nahra et al., 2021[2][6] |
| This compound (uptitrated to 300 µg) | 49 days | -1.1% | -3.41% | Parker et al., 2020[7] |
| Placebo | 49 days | +0.2% | -0.08% | Parker et al., 2020[7] |
| This compound (uptitrated to 300 µg) | 32 days | -0.65% | -3.41 kg | Ambery et al., 2022[8] |
| Placebo | 32 days | +0.01% | -0.13 kg | Ambery et al., 2022[8] |
Table 2: Effects on Liver Parameters in Patients with Type 2 Diabetes and Overweight/Obesity
| Treatment Group | Duration | Change in Alanine Aminotransferase (ALT) | Change in Aspartate Aminotransferase (AST) | Study |
| This compound (300 µg) | 54 weeks | -25.5 U/L | -11.9 U/L | Nahra et al., 2021[2][6] |
| Liraglutide (1.8 mg) | 54 weeks | -17.5 U/L | -8.1 U/L | Nahra et al., 2021[2][6] |
| Placebo | 54 weeks | -11.0 U/L | -5.7 U/L | Nahra et al., 2021[2][6] |
Signaling Pathways and Synergistic Effects
The dual agonism of this compound on GLP-1 and glucagon receptors initiates a cascade of intracellular signaling events that lead to its therapeutic effects. The GLP-1 receptor activation primarily enhances insulin secretion, suppresses glucagon release, and delays gastric emptying, contributing to improved glycemic control and reduced appetite.[5][7] Simultaneously, glucagon receptor activation in the liver promotes glycogenolysis and increases energy expenditure.[3][4] This dual engagement is believed to result in a more potent effect on weight loss and liver fat reduction than what could be achieved with a GLP-1 receptor agonist alone.[1]
Caption: Signaling pathway of this compound's dual agonism.
Experimental Protocols
The clinical efficacy of this compound has been evaluated in several randomized, controlled trials. Below are the methodologies for key studies.
Phase 2b Study in Patients with Type 2 Diabetes (Nahra et al., 2021) [2][6]
-
Study Design: A 54-week, randomized, double-blind, placebo-controlled, parallel-group study. An open-label liraglutide arm was included for comparison.
-
Participants: 834 adults with a BMI of ≥25 kg/m ² and type 2 diabetes inadequately controlled with metformin (HbA1c 7.0%–10.5%).
-
Interventions: Participants were randomized to receive once-daily subcutaneous injections of this compound (100 µg, 200 µg, or 300 µg), placebo, or open-label liraglutide (1.8 mg).
-
Primary Endpoints: The co-primary endpoints were the change from baseline in HbA1c and body weight at week 14.
-
Secondary and Exploratory Endpoints: Assessments included changes in lipid profiles, liver enzymes (ALT and AST), and biomarkers of liver fibrosis at week 54.
Phase 2a Study in Patients with Type 2 Diabetes and Chronic Kidney Disease (Ambery et al., 2022) [8][9]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 41 adults with a BMI of 25-45 kg/m ², an estimated glomerular filtration rate (eGFR) of 30-59 mL/min/1.73 m², and T2D.
-
Interventions: Participants were randomized (1:1) to receive either once-daily subcutaneous this compound (dose-escalated from 50 µg to 300 µg) or placebo for 32 days.
-
Primary Endpoint: The change from baseline in plasma glucose area under the curve (AUC) from 0 to 4 hours after a mixed-meal tolerance test (MMTT) on day 32.
-
Key Secondary Endpoints: Changes in body weight, HbA1c, and urinary albumin-to-creatinine ratio (UACR).
Caption: Workflow of the Phase 2b study by Nahra et al., 2021.
Conclusion
The dual agonism of this compound on GLP-1 and glucagon receptors represents a novel and effective strategy for the management of metabolic diseases. The synergistic actions of these two pathways lead to significant improvements in glycemic control, substantial weight loss, and beneficial effects on liver health, as evidenced by robust clinical trial data.[1][2][6] The comparative data suggests that this compound's efficacy, particularly at higher doses, may be superior to that of a GLP-1 mono-agonist in certain parameters, highlighting the potential of this dual-agonist approach in addressing the multifaceted nature of metabolic disorders. Further long-term studies are warranted to fully elucidate the durability of these effects and the long-term safety profile of this compound.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes glycogenolysis in people with overweight or obesity diagnosed with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Dual Glucagon and Glucagon-like Peptide-1 Receptor Agonists Across the Cardiometabolic Continuum: A Review of Current Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Dual Glucagon and Glucagon-like Peptide-1 Receptor Agonists Across the Cardiometabolic Continuum: A Review of Current Clinical Evidence [imrpress.com]
- 6. [PDF] Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study | Semantic Scholar [semanticscholar.org]
- 7. [PDF] Efficacy, safety, and mechanistic insights of this compound a dual receptor glucagon-like peptide-1 and glucagon agonist. | Semantic Scholar [semanticscholar.org]
- 8. Efficacy and safety of this compound, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of this compound, a dual glucagon-like peptide-1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cotadutide's Therapeutic Mechanisms: A Comparative Analysis in Knockout Mouse Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cotadutide's performance with alternative therapies, supported by experimental data from preclinical mouse models. We delve into the validation of its therapeutic targets, the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR), by examining evidence from studies in diet-induced obese (DIO) mice and discussing the expected outcomes in knockout mouse models.
This compound, a dual agonist for the GLP-1 and glucagon receptors, has emerged as a promising therapeutic candidate for metabolic diseases, demonstrating beneficial effects on glycemic control, body weight, and liver health in preclinical and clinical studies.[1][2][3][4][5] Its dual-agonist nature is designed to harness the synergistic effects of both GLP-1 and glucagon signaling pathways. This guide synthesizes available data to illuminate the distinct roles of each receptor in mediating the therapeutic effects of this compound.
Comparative Efficacy in Diet-Induced Obese (DIO) Mice
Preclinical studies in diet-induced obese (DIO) mice provide valuable insights into the combined and individual contributions of GLP-1R and GCGR agonism to the overall efficacy of this compound. The following table summarizes key metabolic parameters from a study comparing this compound to a GLP-1R monoagonist (Liraglutide) and a GCGR monoagonist.
| Parameter | Vehicle | This compound (GLP-1R/GCGR Agonist) | Liraglutide (GLP-1R Agonist) | GCGR Monoagonist |
| Body Weight Change (%) | - | Significant Reduction | Reduction | Minimal Effect |
| Fasting Glucose | Baseline | Significantly Reduced | No significant change | Significantly Reduced |
| Fasting Insulin | Baseline | Significantly Reduced | No significant change | Significantly Reduced |
| Brown Adipose Tissue (BAT) Glucose Uptake | Baseline | Increased | Weak Effect | Increased |
This table is a qualitative summary based on findings reported in a study on GLP-1R/GCGR dual agonism in DIO mice.[1][2] Direct quantitative comparison in a single study with all arms was not available.
Deciphering Receptor Contributions with Knockout Mouse Models
While direct studies administering this compound to GLP-1R-/-, GCGR-/-, or double knockout (Gcgr-/-Glp1r-/-) mice are not publicly available, the established phenotypes of these knockout models provide a strong basis for inferring the receptor-specific contributions to this compound's effects.
| Mouse Model | Key Phenotypic Characteristics | Implication for this compound's Action |
| GLP-1R Knockout (GLP-1R-/-) | Mild glucose intolerance, fasting hyperglycemia.[6][7] Normal feeding behavior and body weight on a regular chow diet.[6] | The effects of this compound on appetite suppression and a significant portion of its glucose-lowering action are likely mediated through GLP-1R. |
| Glucagon Receptor Knockout (GCGR-/-) | Lower plasma glucose on a normal diet, resistant to diet-induced obesity.[8][9] Increased GLP-1 levels.[10][11] | The glucagon receptor agonism of this compound is expected to contribute to increased energy expenditure and improvements in hepatic steatosis. The resistance to obesity in GCGR-/- mice highlights the importance of this pathway in weight management. |
| Double Knockout (Gcgr-/-Glp1r-/-) | Increased fasting glucose compared to wild-type and single knockout mice.[10][11] Impaired intraperitoneal glucose tolerance.[10][11] | This model underscores the critical and partially redundant roles of both receptors in maintaining glucose homeostasis. The phenotype suggests that the dual agonism of this compound provides a more robust therapeutic effect than targeting either receptor alone. |
Signaling Pathways and Experimental Workflow
To visualize the complex interplay of pathways and the experimental approach to dissecting them, the following diagrams are provided.
This compound Signaling Pathway
Knockout Mouse Experimental Workflow
Detailed Experimental Protocols
The following provides a generalized experimental protocol for studies involving this compound in mouse models, based on methodologies reported in the literature.[1][3]
Animal Models:
-
Male C57BL/6J mice are typically used. For diet-induced obesity models, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks) to induce obesity and insulin resistance.
-
Knockout mice (GLP-1R-/-, GCGR-/-, and Gcgr-/-Glp1r-/-) and their wild-type littermates on a C57BL/6J background would be the ideal models for target validation studies.
Drug Administration:
-
This compound is typically administered via subcutaneous injection once or twice daily.
-
Dosages in mouse studies have ranged from 10 to 50 nmol/kg.
-
A vehicle control group (e.g., saline or PBS) is essential. For comparative studies, groups treated with selective GLP-1R and GCGR agonists at equimolar doses are included.
Key Experiments and Outcome Measures:
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitored daily or several times per week.
-
Glucose Tolerance Tests (GTT): Performed after an overnight fast. Glucose is administered orally (OGTT) or via intraperitoneal injection (IPGTT), and blood glucose levels are measured at various time points.
-
Insulin Tolerance Tests (ITT): Performed to assess insulin sensitivity. Insulin is injected intraperitoneally, and blood glucose is monitored.
-
Fasting Blood Glucose and Insulin: Measured from tail vein blood after an overnight fast.
-
-
Tissue Analysis:
-
Liver Histology: Livers are collected, weighed, and fixed for histological analysis (e.g., H&E staining for steatosis, Sirius Red for fibrosis).
-
Gene Expression Analysis: RNA is extracted from tissues like the liver and adipose tissue to measure the expression of genes involved in metabolic pathways (e.g., lipogenesis, inflammation) via qPCR.
-
Western Blotting: Protein levels and phosphorylation status of key signaling molecules in pathways like insulin signaling are assessed.
-
Conclusion
The available evidence from preclinical studies in DIO mice strongly supports the dual-agonist mechanism of this compound, with distinct and synergistic contributions from both GLP-1R and GCGR activation. While direct experimental validation in knockout mouse models treated with this compound is needed to definitively parse the receptor-specific effects, the known phenotypes of these models provide a robust framework for understanding its multifaceted therapeutic actions. Future research utilizing these genetic tools will be instrumental in further optimizing dual-agonist therapies for metabolic diseases.
References
- 1. GLP-1R/GCGR dual agonism dissipates hepatic steatosis to restore insulin sensitivity and rescue pancreatic β-cell function in obese male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1R/GCGR dual agonism dissipates hepatic steatosis to restore insulin sensitivity and rescue pancreatic β-cell function in obese male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound effect in liver and adipose tissue in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glucagon.com [glucagon.com]
- 7. Dual elimination of the glucagon and GLP-1 receptors in mice reveals plasticity in the incretin axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucagon receptor knockout mice are resistant to diet-induced obesity and streptozotocin-mediated beta cell loss and hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucagon receptor knockout mice display increased insulin sensitivity and impaired beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Dual elimination of the glucagon and GLP-1 receptors in mice reveals plasticity in the incretin axis [jci.org]
- 11. Dual elimination of the glucagon and GLP-1 receptors in mice reveals plasticity in the incretin axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative transcriptomics of liver tissue after Cotadutide vs placebo treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Cotadutide on liver tissue versus a placebo. As a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon receptors, this compound is under investigation for the treatment of non-alcoholic steatohepatitis (NASH) and type 2 diabetes. Understanding its impact on hepatic gene expression is crucial for elucidating its mechanism of action and therapeutic potential.
Disclaimer: To date, direct comparative transcriptomic data from human liver biopsies in a this compound versus placebo clinical trial is not publicly available. The quantitative data and signaling pathway information presented in this guide are derived from preclinical studies in mouse models of diet-induced obesity and NASH. This information provides valuable insights into the potential effects of this compound in humans and serves as a foundation for future clinical transcriptomic research.
Preclinical Evidence: Hepatic Proteomic and Transcriptomic Changes
Preclinical studies in diet-induced obese (DIO) mice have provided the primary evidence for this compound's effects on the liver's molecular landscape. These studies reveal significant alterations in protein and gene expression related to key metabolic and inflammatory pathways.
Summary of Differentially Regulated Proteins in Liver Tissue of DIO Mice
A key proteomics study identified a substantial number of hepatic proteins that were differentially regulated following 28 days of this compound treatment compared to a vehicle control in DIO mice.[1][2]
| Regulation | Number of Proteins | Key Associated Pathways |
| Upregulated | 531 | Carbon/amino acid metabolism, Fatty acid/cholesterol metabolism, Glucose/glycogen turnover, Insulin/glucagon signaling |
| Downregulated | 431 | Carbon/amino acid metabolism, Fatty acid/cholesterol metabolism, Glucose/glycogen turnover, Insulin/glucagon signaling |
Data from a proteomic analysis of liver tissue from diet-induced obese (DIO) mice treated with this compound or vehicle for 28 days.[1][2]
Key Gene Expression Changes in Liver Tissue of DIO Mice
Another study in DIO mice highlighted this compound's beneficial effects on genes involved in lipid metabolism and cellular stress pathways in the liver.[3][4][5]
| Gene/Pathway | Effect of this compound | Implicated Function |
| Lipid Metabolism Genes | Improved expression | Regulation of fatty acid synthesis and oxidation |
| AMPK/mTOR Pathway | Modulated | Central regulator of cellular energy homeostasis |
| Endoplasmic Reticulum (ER) Stress Markers | Reduced | Mitigation of cellular stress and inflammation |
Findings from a study in diet-induced obese (DIO) mice treated with this compound for 4 weeks.[3][4][5]
Signaling Pathways Modulated by this compound in the Liver (Preclinical Evidence)
Based on preclinical data, this compound's dual agonism on GLP-1 and glucagon receptors initiates a cascade of signaling events within hepatocytes, leading to broad metabolic improvements.[6]
The primary mechanism involves the activation of hepatic glucagon receptors, which leads to:
-
Decreased de novo lipogenesis: Inhibition of new fat production in the liver.[6]
-
Reduced glycogen synthesis: Lowering the storage of glucose in the form of glycogen.[6]
-
Improved mitochondrial function: Enhancing cellular energy production and reducing oxidative stress.[6]
These direct hepatic effects, combined with the systemic effects of GLP-1 receptor activation (e.g., reduced appetite and improved insulin secretion), contribute to a reduction in liver fat, inflammation, and fibrosis.[6]
Experimental Protocols
While a specific protocol for a this compound vs. placebo human liver transcriptomics study is not available, the following represents a standard methodology for such research.
Representative Experimental Workflow for Liver Transcriptomics
Detailed Methodologies
1. Patient Selection and Liver Biopsy:
-
Inclusion Criteria: Patients diagnosed with NASH, often confirmed by a screening liver biopsy or non-invasive tests.
-
Procedure: A percutaneous liver biopsy is performed under imaging guidance. A small sample of liver tissue is obtained.
-
Sample Handling: A portion of the biopsy is immediately snap-frozen in liquid nitrogen or submerged in an RNA stabilization reagent (e.g., RNAlater) to preserve RNA integrity. The remaining tissue is used for histological analysis.
2. RNA Extraction:
-
Method: Total RNA is extracted from the liver tissue using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
Quality Control: RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 7) for sequencing.
3. Library Preparation and Sequencing:
-
Library Construction: An RNA sequencing library is prepared from the total RNA. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate millions of short reads.
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to the human reference genome using a splice-aware aligner like STAR or HISAT2.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to generate a gene expression matrix.
-
Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly differentially expressed between the this compound and placebo groups.
-
Pathway and Functional Analysis: Gene set enrichment analysis (GSEA) and pathway analysis tools (e.g., KEGG, GO) are used to identify biological pathways and functions that are significantly enriched among the differentially expressed genes.
Conclusion and Future Directions
While direct human transcriptomic data for this compound's effect on the liver is pending, preclinical evidence from mouse models strongly suggests a beneficial impact on hepatic gene and protein expression. The observed modulation of pathways related to lipid metabolism, inflammation, and cellular stress provides a molecular basis for the clinical improvements seen in liver fat and enzyme levels.
Future clinical trials incorporating liver biopsies for transcriptomic analysis are essential to confirm these findings in humans and to provide a more detailed understanding of this compound's mechanism of action in the context of NASH. Such studies will be instrumental in identifying predictive biomarkers of treatment response and in further refining the therapeutic application of this promising dual-agonist.
References
- 1. GLP-1R/GCGR dual agonism dissipates hepatic steatosis to restore insulin sensitivity and rescue pancreatic β-cell function in obese male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound effect in liver and adipose tissue in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cotadutide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Cotadutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon receptor agonist used in research and development.[1] The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Safety and Hazard Assessment
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[2] However, it is imperative to handle all chemical substances with care and adhere to standard laboratory safety protocols.
Hazard Identification Data
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA Ratings | 0 | 0 | 0 |
| HMIS-Ratings | 0 | 0 | 0 |
| Data sourced from the this compound Safety Data Sheet. |
Standard Disposal Protocol for this compound
This protocol outlines the step-by-step process for managing and disposing of this compound waste, including spills, unused product, and associated contaminated materials.
1. Personal Protective Equipment (PPE)
-
Always wear standard laboratory PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[2]
2. Management of Spills and Contamination
-
Solid Material: In case of a spill of solid this compound, pick it up mechanically.
-
Solutions: Absorb solutions containing this compound with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2]
-
Decontamination: After mechanical removal or absorption, decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Waste Collection: Place all spill cleanup materials into a sealed container for disposal.
3. Disposal of Unused or Expired this compound
-
Environmental Precaution: Do not allow this compound to enter sewers or surface/ground water. Improper disposal, such as flushing, can introduce biologically active compounds into aquatic environments.[3]
-
Non-Hazardous Waste Stream: As this compound is not classified as hazardous waste, it should be disposed of through a designated non-hazardous pharmaceutical waste stream.[2][4]
-
Recommended Procedure (if a take-back program is unavailable):
-
Remove the this compound from its original container. Do not crush tablets or capsules.[5]
-
Mix the product with an unappealing substance like dirt, cat litter, or used coffee grounds to discourage diversion.[5]
-
Place the mixture in a sealed container, such as a plastic bag.[5]
-
Dispose of the sealed container in the regular laboratory or municipal trash, in accordance with institutional and local regulations.[5]
-
4. Disposal of Contaminated Sharps Since this compound is an injectable medication, the proper disposal of contaminated sharps (needles, syringes, vials, etc.) is critical to prevent injury and infection.[6]
-
Use Designated Sharps Containers: Immediately place all used needles and other sharps into an FDA-cleared sharps disposal container. These containers are made of puncture-resistant plastic and have a leak-resistant lid.
-
Do Not Dispose of in Regular Trash: Sharps are considered hazardous medical waste and must not be thrown into the regular trash, as this poses a risk of injury to waste handlers.[6]
-
Follow Medical Waste Regulations: The disposal of sharps containers is regulated and must be handled by a licensed medical waste disposal company. Adhere to all federal, state, and local regulations for the disposal of medical waste.[7][8]
Regulatory Framework
The disposal of pharmaceutical waste in the United States is governed by several agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4] The EPA's Resource Conservation and Recovery Act (RCRA) provides guidelines for hazardous waste management.[4][7] While this compound is not currently listed as an RCRA hazardous waste, regulations can vary by state and locality, with some jurisdictions having more stringent rules.[7] Always consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure full compliance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound-related waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. securewaste.net [securewaste.net]
Safeguarding Researchers: A Comprehensive Guide to Handling Cotadutide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Cotadutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon receptor agonist. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear operational and disposal plan.
Hazard Assessment and Personal Protective Equipment (PPE)
While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to treat it as a potent pharmacological compound. Peptides with high biological activity, even at low concentrations, warrant careful handling to avoid potential health effects from occupational exposure.
In the absence of a specific Occupational Exposure Limit (OEL) for this compound, a control banding approach is recommended. This strategy involves assigning the compound to a hazard category based on its pharmacological properties and potential for toxicity, and then implementing the corresponding safety controls. Given its potent dual-agonist activity, it is prudent to handle this compound within a designated control band for potent compounds.
Recommended Personal Protective Equipment:
A summary of recommended PPE for handling this compound in solid (lyophilized) and solution forms is provided in the table below.
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing Lyophilized Powder | Ventilated Balance Enclosure or Fume Hood | Nitrile (double-gloving recommended) | Safety glasses with side shields or goggles | Standard Lab Coat | Recommended if not using a ventilated enclosure |
| Reconstituting Lyophilized Powder | Fume Hood or Biosafety Cabinet | Nitrile | Safety glasses with side shields or goggles | Standard Lab Coat | Not generally required if performed in a fume hood |
| Handling Solutions | Standard Laboratory Bench | Nitrile | Safety glasses with side shields | Standard Lab Coat | Not required |
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol outlines the step-by-step procedure for safely reconstituting lyophilized this compound for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Appropriate sterile solvent (e.g., sterile water, PBS)
-
Sterile syringes and needles or pipettes
-
Sterile, sealed vials for aliquots
-
Vortex mixer (optional)
Procedure:
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Personal Protective Equipment: Don appropriate PPE as outlined in the table above. All manipulations of the lyophilized powder should be performed in a ventilated enclosure.
-
Solvent Addition: Using a sterile syringe or pipette, slowly add the calculated volume of the desired solvent to the vial. Aim the stream of solvent down the side of the vial to gently wet the powder.
-
Dissolution: Gently swirl the vial to dissolve the peptide. If necessary, the solution can be gently vortexed. Avoid vigorous shaking, as this can cause foaming and denaturation of the peptide.
-
Visual Inspection: Ensure the peptide is fully dissolved and the solution is clear before proceeding.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes in sterile, sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Refer to the manufacturer's instructions for specific storage recommendations.
Operational Plans and Disposal
Operational Workflow for Handling this compound:
The following diagram illustrates a typical workflow for handling this compound in a research laboratory setting, from receiving to disposal.
Disposal Plan:
All waste materials contaminated with this compound, including unused solutions, empty vials, pipette tips, and gloves, should be disposed of as hazardous chemical waste.[1][2]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour peptide solutions down the drain.[1]
-
Solid Waste: All contaminated solid materials should be placed in a designated hazardous waste container.[1]
-
Disposal Vendor: Arrangements should be made with a certified hazardous waste disposal company for the collection and incineration of all this compound waste.[1]
Signaling Pathways of this compound
This compound is a dual agonist, meaning it activates both the GLP-1 receptor and the glucagon receptor. The diagrams below illustrate the simplified signaling pathways initiated by the activation of each receptor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
